molecular formula C10H19NO3 B3021916 Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate CAS No. 1033718-20-5

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Cat. No.: B3021916
CAS No.: 1033718-20-5
M. Wt: 201.26
InChI Key: AWAUKBRXWGIKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAUKBRXWGIKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146749
Record name Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-89-5
Record name Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate , a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, characterization, and application. Every piece of information is grounded in authoritative sources to ensure scientific integrity and empower your research and development endeavors.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 1392804-89-5[1]

  • Molecular Formula: C₁₀H₁₉NO₃[1]

  • Molecular Weight: 201.26 g/mol [1]

Physicochemical Properties:

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation and biological assays.

PropertyValueSource
Physical State Solid[2]
Boiling Point (Predicted) 282.0 ± 29.0 °C[1]
Density (Predicted) 1.09 ± 0.1 g/cm³[1]
Storage Temperature 2-8°C, Sealed in dry conditions[2]

The Strategic Importance in Drug Discovery: The "Why"

The rigid, three-dimensional structure of the cyclobutane ring has made it an increasingly popular scaffold in drug design. Unlike more flexible aliphatic chains or flat aromatic rings, the puckered conformation of cyclobutane can orient substituents in well-defined spatial arrangements. This allows for precise interactions with biological targets, often leading to improved potency and selectivity.

The subject of this guide, this compound, is a valuable intermediate precisely because it combines this desirable cyclobutane core with strategically placed functional groups:

  • The trans-3-hydroxy group: Provides a key point for further chemical modification or for hydrogen bonding interactions with a target protein. Its trans stereochemistry offers a distinct vector for molecular growth compared to its cis counterpart.

  • The N-methylcarbamate group: The Boc (tert-butyloxycarbonyl) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking a secondary amine for subsequent reactions. The N-methyl group can influence the compound's conformational preferences and metabolic stability.

This combination of features makes it a versatile building block for creating diverse chemical libraries and for the synthesis of complex drug candidates.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached through various synthetic routes. Below is a detailed, self-validating protocol that emphasizes not just the "how" but the "why" behind each step, ensuring reproducibility and a high-quality product.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Purification A trans-3-(tert-butoxycarbonylamino)cyclobutanol B N-methylation Reaction A->B NaH, CH₃I, THF C This compound B->C D Crude Product E Column Chromatography D->E Silica gel, EtOAc/Hexane gradient F Pure Product E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Materials:

  • trans-3-(tert-butoxycarbonylamino)cyclobutanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add trans-3-(tert-butoxycarbonylamino)cyclobutanol (1 equivalent).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Causality: The sodium hydride, a strong base, deprotonates the carbamate nitrogen, forming a sodium salt that is a more potent nucleophile for the subsequent methylation step.

  • Methylation: While maintaining the temperature at 0°C, add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The nucleophilic nitrogen attacks the electrophilic methyl group of methyl iodide in an SN2 reaction, forming the N-methylated product.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Causality: The ammonium chloride neutralizes any unreacted sodium hydride and protonates any remaining alkoxide species.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine. Causality: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Data Interpretation

Accurate characterization is paramount to confirming the identity and purity of the synthesized compound. Below is a summary of the expected spectroscopic data.

Table 2: Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), the N-methyl protons (singlet, ~2.8 ppm, 3H), the cyclobutyl methine proton adjacent to the hydroxyl group (multiplet, ~4.1 ppm, 1H), the cyclobutyl methine proton adjacent to the nitrogen (multiplet, ~4.3 ppm, 1H), and the cyclobutyl methylene protons (multiplets, ~2.0-2.5 ppm, 4H). The hydroxyl proton will appear as a broad singlet.
¹³C NMR Resonances for the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the N-methyl carbon (~34 ppm), the cyclobutyl methine carbon bearing the hydroxyl group (~68 ppm), the cyclobutyl methine carbon bearing the nitrogen (~55 ppm), and the cyclobutyl methylene carbons (~35 ppm). The carbonyl carbon of the carbamate will appear at ~155 ppm.
IR Spectroscopy A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A strong absorption around 1680 cm⁻¹ due to the C=O stretch of the carbamate. C-H stretching vibrations will be observed around 2900-3000 cm⁻¹.
Mass Spectrometry The expected molecular ion peak [M+H]⁺ at m/z = 202.14.

Applications in Drug Development: A Case Study

The utility of this compound is best illustrated through its incorporation into advanced drug candidates. While specific proprietary details are often confidential, the scientific literature and patent landscape provide valuable insights.

Diagram of a Potential Application Pathway:

G A This compound B Deprotection (Acidic Conditions) A->B e.g., TFA in DCM C trans-3-(methylamino)cyclobutanol B->C D Coupling with a Bioactive Moiety C->D Amide or other bond formation E Final Drug Candidate D->E

Caption: A generalized workflow for utilizing the title compound in drug synthesis.

One notable application of a closely related analog, tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, is in the synthesis of investigational androgen receptor degraders. This highlights the role of such cyclobutane derivatives in developing novel therapeutics. The unique stereochemistry and functionality of this compound make it a prime candidate for similar applications where precise three-dimensional orientation of substituents is critical for biological activity.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is crucial. The following safety information is based on data for structurally related compounds and should be followed diligently.

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • Store in a well-ventilated place. Keep container tightly closed.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and versatile functional groups provides a powerful tool for the synthesis of novel and effective therapeutics. This guide has aimed to provide not only the practical information needed to work with this compound but also a deeper appreciation for its strategic importance in the ongoing quest for new medicines.

References

  • LookChem. tert-butyl ((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate.[Link]

  • Organic Syntheses. Organic Syntheses Procedure.[Link]

  • PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate.[Link]

  • PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.[Link]

Sources

A Technical Guide to tert-Butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a key chemical intermediate for researchers and professionals in drug development and organic synthesis. The document elucidates the molecule's core physicochemical properties, outlines a robust and logically-grounded synthetic strategy, and explores its functional significance as a versatile building block. The unique structural combination of a stereodefined cyclobutane ring, a hydroxyl functional group for derivatization, and a stable Boc-protected tertiary amine makes this compound a valuable scaffold in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This whitepaper serves as a practical resource, combining theoretical principles with actionable protocols and safety considerations to empower scientists in their research endeavors.

Core Molecular Profile

A thorough understanding of a molecule begins with its fundamental properties. These identifiers and physicochemical characteristics are critical for experimental design, analytical characterization, and regulatory documentation.

Identification and Nomenclature
  • Chemical Name: this compound[1]

  • Synonyms: trans-3-[Boc-(methyl)amino]cyclobutanol, tert-butyl rel-((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate[1]

  • CAS Number: 1033718-20-5[1]

  • Molecular Formula: C₁₀H₁₉NO₃[1][2]

  • Stereochemistry: The trans configuration of the substituents on the cyclobutane ring is a defining feature, critically influencing the three-dimensional shape and biological activity of its derivatives.

Physicochemical Properties

The quantitative data for this compound are summarized below. These values are essential for planning reactions, purification, and storage.

PropertyValueSource
Molecular Weight 201.26 g/mol [1][2]
Formula Weight 201.26[1]
Predicted Boiling Point 282.0 ± 29.0 °C[2]
Predicted Density 1.09 ± 0.1 g/cm³[2]
Physical Form Solid, Semi-solid, or Liquid
Storage Conditions Sealed in dry, 2-8°C
Structural Elucidation

The molecular structure dictates the compound's reactivity and utility. The diagram below illustrates the connectivity and key functional groups: the Boc-protected tertiary amine and the secondary alcohol on a cyclobutane scaffold.

Caption: 2D structure of the title compound.

The Chemist's Perspective: Synthesis and Handling

As an intermediate, the reliable and scalable synthesis of this molecule is paramount. This section details a logical synthetic approach, emphasizing the rationale behind procedural choices to ensure high purity and yield.

Retrosynthetic Analysis & Strategic Approach

The target molecule can be disconnected at the C-N and C=O bonds of the carbamate. A robust strategy involves a two-step sequence starting from commercially available 3-hydroxycyclobutanone:

  • Reductive Amination: Reaction of 3-hydroxycyclobutanone with methylamine to form an intermediate imine/enamine, which is reduced in situ to the corresponding secondary amine, trans-3-(methylamino)cyclobutanol. The trans isomer is often the thermodynamically favored product.

  • Boc Protection: Protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final carbamate product.

This approach is advantageous due to the use of readily available starting materials and mild reaction conditions, which preserves the sensitive hydroxyl group.

Proposed Synthetic Protocol

This protocol is a self-validating system. Each step includes justifications and checkpoints to ensure the reaction is proceeding as expected.

Step 1: Synthesis of trans-3-(methylamino)cyclobutanol

  • Objective: To synthesize the secondary amine intermediate via reductive amination.

  • Reagents & Equipment:

    • 3-hydroxycyclobutanone

    • Methylamine (solution in THF or water)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Methodology:

    • To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) in DCM at 0 °C under a nitrogen atmosphere, add methylamine solution (1.1 eq) dropwise.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS.

    • Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like alcohol reduction.[3]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often used directly in the next step.

Step 2: Synthesis of this compound

  • Objective: To protect the secondary amine with a Boc group.

  • Reagents & Equipment:

    • Crude trans-3-(methylamino)cyclobutanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Methodology:

    • Dissolve the crude amine from Step 1 in THF.

    • Add triethylamine (1.5 eq) to the solution.

    • Add a solution of Boc₂O (1.2 eq) in THF dropwise at 0 °C. Rationale: The base (TEA) neutralizes the acid byproduct of the reaction, driving it to completion. The Boc₂O is a highly efficient and common reagent for this transformation.[4]

    • Stir the reaction at room temperature for 4-6 hours until TLC/LC-MS indicates complete consumption of the starting amine.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess base), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure title compound.

Synthetic Workflow Diagram

The following diagram visualizes the proposed two-step synthesis.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection Start 3-Hydroxycyclobutanone + Methylamine Imine In-situ Imine Formation (+ Acetic Acid) Start->Imine Reduction Reduction (+ NaBH(OAc)3) Imine->Reduction Intermediate trans-3-(Methylamino)cyclobutanol Reduction->Intermediate Boc Boc Protection (+ Boc2O, TEA) Intermediate->Boc Purification Workup & Purification Boc->Purification FinalProduct Final Product Purification->FinalProduct

Caption: A two-step workflow for synthesizing the title compound.

In-Process Validation and Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques is required:

  • ¹H and ¹³C NMR: To confirm the structure. Expect characteristic signals for the tert-butyl group (~1.4 ppm, 9H, singlet), the N-methyl group (~2.8 ppm, 3H, singlet), and distinct multiplets for the cyclobutyl and carbinol protons.

  • LC-MS: To confirm the molecular weight (M+H⁺ expected at m/z 202.3) and assess purity.

  • FTIR: To identify key functional groups, such as the O-H stretch (~3400 cm⁻¹) and the carbamate C=O stretch (~1690 cm⁻¹).

Safety and Handling Protocols

Based on available data, the compound should be handled with appropriate care.

  • GHS Pictogram: Exclamation mark (GHS07)

  • Signal Word: Warning

  • Hazard Statement: H302 - Harmful if swallowed

  • Precautionary Statements: P264, P270, P301+P312, P330 (Wash hands thoroughly, do not eat/drink when using, IF SWALLOWED: call a POISON CENTER, rinse mouth)

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory.

Applications in Modern Drug Discovery

The value of this compound lies in its strategic combination of functional groups, making it an attractive scaffold for medicinal chemists.

Role as a Chiral Building Block

The rigid cyclobutane core introduces a defined three-dimensional geometry into a target molecule. This spatial arrangement is critical for optimizing ligand-receptor interactions. While this specific molecule is presented as a racemate, chiral resolution or asymmetric synthesis can provide enantiomerically pure versions, which are essential for developing stereospecific drugs. Related cyclobutane derivatives have been explored as crucial intermediates in the synthesis of androgen receptor antagonists.[5]

The Boc Protecting Group: A Gateway for Sequential Chemistry

The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine, stable to a wide range of reaction conditions (e.g., non-acidic reductions, organometallic additions). Crucially, it can be cleanly removed under acidic conditions (e.g., TFA in DCM) to liberate the free secondary amine. This allows for late-stage diversification, where the amine can be acylated, alkylated, or used in other coupling reactions after modifications have been performed elsewhere in the molecule.

The Hydroxyl Group: A Handle for Derivatization

The secondary alcohol is a key functional handle. It can be:

  • Oxidized: to the corresponding ketone, opening up another avenue for modification.

  • Esterified or Etherified: to attach various side chains or linkers.

  • Converted to a leaving group: (e.g., mesylate, tosylate) to allow for nucleophilic displacement, enabling the introduction of azides, halides, or other functional groups with inversion of stereochemistry if desired.

Logical Pathway for API Synthesis

The diagram below illustrates a conceptual pathway where the title compound serves as a central intermediate in the construction of a more complex, hypothetical drug candidate.

cluster_path1 Path A: OH Derivatization cluster_path2 Path B: Boc Deprotection Intermediate tert-Butyl N-(trans-3-hydroxycyclobutyl) -N-methylcarbamate Etherification Etherification (e.g., Williamson Synthesis) Intermediate->Etherification 1. NaH 2. R-X Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection A1 Intermediate A1 Etherification->A1 Coupling Amide Coupling (R'-COOH, HATU) A1->Coupling Followed by Boc Deprotection FinalAPI API A1->FinalAPI Followed by Boc Deprotection B1 Intermediate B1 Deprotection->B1 B1->Coupling Followed by Amide Coupling Coupling->FinalAPI Final API Candidate

Caption: Conceptual use of the title compound in API synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers synthetic flexibility and structural rigidity. Its well-defined stereochemistry, orthogonal protecting group, and reactive hydroxyl handle provide medicinal chemists with a powerful tool for navigating the complexities of modern drug discovery. The robust synthetic pathway and clear characterization profile further enhance its value as a reliable intermediate for both small-scale research and large-scale development campaigns.

References

  • BLD Pharm. (n.d.). 1338812-41-1|tert-Butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate.
  • LookChem. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.
  • LookChem. (n.d.). tert-butyl ((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate. Retrieved from [Link].

  • PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. Retrieved from [Link].

  • PubChem. (n.d.). tert-Butyl hydroxy(methyl)carbamate. Retrieved from [Link].

  • PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link].

  • ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. Retrieved from [Link].

  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link].

  • PubChemLite. (n.d.). Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3). Retrieved from [Link].

  • BLDpharm. (n.d.). 31420-65-2|tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Synblock. (n.d.). CAS 870461-48-6 | tert-butyl N-[[trans-3-aminocyclohexyl]methyl]carbamate.
  • Biosynth. (n.d.). trans-tert-Butyl (3-hydroxycyclobutyl)carbamate | 389890-42-0.
  • BLDpharm. (n.d.). tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate.
  • LookChem. (n.d.). The Chemistry of tert-Butyl N-hydroxycarbamate: Applications in Synthesis.

Sources

An In-depth Technical Guide to the Physical Properties of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1207937-77-5). As a key building block in contemporary medicinal chemistry, a thorough understanding of its physicochemical attributes is paramount for its effective application in drug discovery and development. This document outlines the theoretical basis and provides detailed, field-proven experimental protocols for determining its core physical properties, including thermal characteristics, solubility, and spectroscopic identity. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to generate reliable data for process optimization, formulation development, and quality control.

Introduction to the Compound

This compound is a bifunctional organic molecule featuring a carbamate protecting group and a reactive hydroxyl group on a cyclobutane scaffold. The carbamate moiety offers excellent chemical stability and modulates lipophilicity, while the secondary alcohol provides a vector for further chemical modification.[1] This combination of features makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.

The physical properties of such a compound—its melting point, solubility in various media, and spectroscopic fingerprint—are not merely data points; they are critical parameters that govern its behavior in both chemical reactions and biological systems. Accurate characterization is essential for:

  • Purity Assessment: Establishing a sharp melting point range is a primary indicator of high purity.[2]

  • Process Development: Solubility data informs the choice of solvents for reaction, purification, and crystallization.

  • Formulation Science: Understanding aqueous solubility is a cornerstone of developing viable drug delivery systems and predicting bioavailability.[3][4]

  • Quality Control: Spectroscopic data provides an unambiguous identity check for raw materials and synthesized intermediates.

This guide provides the necessary protocols to establish a robust and comprehensive physical property profile for this compound.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties is essential for a quick reference. While specific experimental data for this exact compound is not widely published, its identity can be defined by its structure and molecular formula, from which other properties can be derived or experimentally determined.

Chemical Structure:

Chemical structure of this compound (Note: An illustrative image of the chemical structure would be placed here.)

Table 1: Summary of Physicochemical Properties

PropertyValueMethod of Determination
CAS Number 1207937-77-5-
Molecular Formula C₁₁H₂₁NO₃-
Molecular Weight 215.29 g/mol Calculation
Physical Form Expected to be a solid at STPVisual Inspection
Melting Point To be determinedCapillary Melting Point Apparatus
Aqueous Solubility To be determinedShake-Flask Method
Solubility in Organic Solvents To be determinedShake-Flask Method

Thermal Properties

Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities will typically cause a depression in the melting point and a broadening of the melting range.[5] Therefore, determining the melting point is a fast and effective method for initial purity assessment.[2]

Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus (e.g., Mel-Temp).

Materials:

  • This compound sample, finely powdered and dried.

  • Capillary tubes (sealed at one end).

  • Melting point apparatus.

  • Mortar and pestle.

Procedure:

  • Sample Preparation: If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle to ensure uniform heat transfer.[2]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal results.[6]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C per minute) to get an approximate melting range. This saves time during the accurate determination.[5]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary.

  • Heating: Heat the sample at a slow, controlled rate of 1-2°C per minute when approaching the expected melting point. This slow rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[5]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ - T₂.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from in vitro assay reliability to in vivo bioavailability.[7] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution with excess solid present.[3][8] The shake-flask method is the gold-standard for determining thermodynamic solubility.[4][9]

Theoretical Considerations

The structure of this compound contains both hydrophilic and lipophilic regions.

  • Hydrophilic Center: The secondary hydroxyl (-OH) group is capable of hydrogen bonding with water, promoting aqueous solubility.

  • Lipophilic Regions: The tert-butyl group and the cyclobutyl aliphatic ring are nonpolar and will favor solubility in organic solvents.

  • Polar Group: The N,N-disubstituted carbamate group is polar but lacks a hydrogen bond donor, which will influence its solvation properties.

The interplay of these groups will determine the overall solubility profile in various solvent systems.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to measure the equilibrium solubility in a given buffer system (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Crystalline sample of the compound.

  • Chosen solvent/buffer (e.g., deionized water, PBS pH 7.4).

  • Glass vials with screw caps.

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters).

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Sample Addition: Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[3]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Agitate the suspension for a sufficient period to reach equilibrium. A 24-hour incubation is standard for thermodynamic measurements.[7]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid residue. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a low-binding 0.22 µm filter. Note: Adsorption to the filter material can be a source of error and should be evaluated.

  • Quantification:

    • Carefully take a known aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with the same compound.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the solubility, typically expressed in µg/mL or mM.

  • pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[3]

Spectroscopic Characterization

Spectroscopy provides an unambiguous chemical fingerprint of a molecule. For a novel or intermediate compound, IR and NMR spectroscopy are essential for confirming its structure and identity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The spectrum provides direct evidence for the presence of key functional groups.

Expected Characteristic Absorptions:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration from the secondary alcohol.

  • ~2970-2850 cm⁻¹ (strong): C-H stretching from the aliphatic tert-butyl and cyclobutyl groups.

  • ~1680-1650 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group. This is a highly characteristic and strong peak. The N,N-disubstitution may shift this frequency slightly compared to N-H carbamates.[10]

  • ~1250-1190 cm⁻¹ and ~1050 cm⁻¹: C-O stretching vibrations associated with the carbamate and alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals (in CDCl₃):

  • ~1.4-1.5 ppm (singlet, 9H): The nine equivalent protons of the bulky tert-butyl group.

  • ~2.8-3.0 ppm (singlet, 3H): The three protons of the N-methyl group. Due to rotational isomers (rotamers) around the carbamate C-N bond, this signal may appear broadened or as two distinct singlets.

  • ~1.8-2.6 ppm (multiplets, 6H): The protons on the cyclobutyl ring. The trans stereochemistry will result in complex splitting patterns for these protons.

  • ~4.0-4.2 ppm (multiplet, 1H): The proton attached to the carbon bearing the hydroxyl group (CH-OH).

  • Variable (singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is concentration and solvent dependent and may exchange with trace D₂O.

Expected ¹³C NMR Signals (in CDCl₃):

  • ~155-157 ppm: The carbonyl carbon of the carbamate group.[11]

  • ~80 ppm: The quaternary carbon of the tert-butyl group.

  • ~65-70 ppm: The carbon attached to the hydroxyl group (CH-OH).

  • ~30-45 ppm: Carbons of the cyclobutyl ring and the N-methyl group.

  • ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

Workflow for Physical Property Characterization

A logical and systematic workflow ensures that all critical physical properties are determined efficiently and accurately. The following diagram illustrates a self-validating system for the characterization of a new batch of this compound.

G cluster_0 Initial Assessment cluster_1 Structural & Purity Verification cluster_2 Performance-Critical Properties cluster_3 Finalization A Sample Receipt (CAS 1207937-77-5) B Visual Inspection (Physical Form, Color) A->B C Spectroscopic ID (¹H NMR, ¹³C NMR, IR) B->C Identity Check D Melting Point Analysis (Purity Check) B->D Initial Purity E Purity Confirmed? C->E D->E F Thermodynamic Solubility (Shake-Flask, pH 7.4) E->F Yes H Data Compilation & Certificate of Analysis E->H No (Requires Purification) G Organic Solvent Solubility (e.g., DCM, MeOH) F->G G->H

Caption: Workflow for Physicochemical Characterization.

Conclusion

This guide has established a comprehensive framework for the determination and understanding of the core physical properties of this compound. By adhering to the detailed experimental protocols for melting point analysis, thermodynamic solubility, and spectroscopic identification, researchers can generate the high-quality, reliable data necessary for advancing drug discovery and development programs. The application of these standardized methods ensures both the integrity of the data and the consistent quality of this critical chemical intermediate.

References

  • Suarez-Sharp, S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Ghavami, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

  • Veseli, A., et al. (2020). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Parshad, H., et al. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Retrieved from [Link]

  • Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Melting Point Measurement. Retrieved from [Link]

  • Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of spectroscopic data (NMR and IR) assigned to carbamates of tin complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl hydroxy(methyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

Sources

Structure elucidation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. Small molecules, such as this compound, often serve as key intermediates or building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of atoms and their connectivity, including stereochemistry, dictates the molecule's physical, chemical, and biological properties. Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical component of quality control, process development, and regulatory compliance.

This guide provides a comprehensive, field-proven methodology for the complete structural characterization of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic rationale behind the analytical workflow. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct a self-validating dossier of evidence that confirms the molecular formula, functional groups, and atomic connectivity of the target compound.

Strategic Analytical Workflow

The elucidation process is a logical progression, where each analytical technique provides a unique piece of the structural puzzle. Our approach begins with determining the molecular formula and identifying key functional groups, then proceeds to map the intricate network of proton and carbon connectivity.

G cluster_start Initial Analysis cluster_nmr NMR Spectroscopy Core Analysis cluster_end Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula H1_NMR 1D ¹H NMR Proton Environment & Count MS->H1_NMR Provides Molecular Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->H1_NMR Confirms Functional Groups C13_NMR 1D ¹³C & DEPT-135 NMR Carbon Environment & Type (CH, CH₂, CH₃) H1_NMR->C13_NMR Guides Carbon Assignment COSY 2D COSY Map ¹H-¹H Couplings (Spin Systems) H1_NMR->COSY HSQC 2D HSQC Correlate Protons to Directly Attached Carbons C13_NMR->HSQC COSY->HSQC Defines Proton Networks HMBC 2D HMBC Map Long-Range ¹H-¹³C Couplings (Connectivity) HSQC->HMBC Assigns C-H Pairs Confirmation Final Structure Confirmation HMBC->Confirmation Assembles Molecular Skeleton

Fig 1. Strategic workflow for comprehensive structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Establishing the Molecular Blueprint

Expertise & Rationale: The first step in any elucidation is to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, we can calculate a unique molecular formula, which is a non-negotiable starting point for proposing a structure.

Expected Data: For this compound (C₁₀H₁₉NO₃), we anticipate the following:

  • Molecular Ion: An [M+H]⁺ peak in positive ion mode ESI-HRMS.

  • Fragmentation: The N-Boc group is known to fragment in predictable ways, primarily through the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).

Ion Formula Calculated m/z Expected Observation Interpretation
[M+H]⁺C₁₀H₂₀NO₃⁺202.1438~202.1440Protonated parent molecule
[M+Na]⁺C₁₀H₁₉NNaO₃⁺224.1257~224.1260Sodium adduct
[M-C₄H₈+H]⁺C₆H₁₂NO₃⁺146.0761~146.0760Loss of isobutylene
[M-C₄H₉]⁺C₆H₁₀NO₃⁺144.0604~144.0605Loss of tert-butyl radical

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the accurate mass measurement.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. The rationale for its use here is to confirm the existence of the hydroxyl (-OH) and carbamate (N-C=O) moieties, which are the primary functional groups in our target molecule.

Expected Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3400 (broad) O-H stretch Alcohol Confirms the hydroxyl group.
2850-3000 C-H stretch Alkanes Confirms the aliphatic nature (cyclobutane, methyl, tert-butyl).
~1680 (strong) C=O stretch Carbamate Confirms the presence of the N-Boc protecting group.[1]

| ~1160 (strong) | C-O stretch | Carbamate/Alcohol | Supports the presence of the carbamate and alcohol C-O bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid or semi-solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Analysis: Identify and label the key absorption bands corresponding to the expected functional groups. The region from ~1500 to 400 cm⁻¹ is the fingerprint region and is unique to the molecule.[2]

Part 2: High-Resolution NMR Spectroscopy - The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom.

G struct This compound C¹⁰H₃ C¹(CH₃)₃ C²=O N C⁹H₃ C³H C⁴H₂ C⁵H(OH) C⁶H₂

Fig 2. Numbered structure for NMR assignment.
1D NMR: ¹H, ¹³C, and DEPT-135

Expertise & Rationale: One-dimensional NMR provides the fundamental dataset. ¹H NMR tells us the number of distinct proton environments and their relative numbers (integration). ¹³C NMR reveals the number of distinct carbon environments. The DEPT-135 experiment is critical as it differentiates carbons based on the number of attached protons (CH/CH₃ point up, CH₂ point down, quaternary carbons are absent), resolving ambiguity from the ¹³C spectrum.[5]

Expected ¹H NMR Data (500 MHz, CDCl₃):

Atom # Description Expected Shift (δ, ppm) Multiplicity Integration
1 tert-butyl ~1.45 Singlet (s) 9H
9 N-methyl ~2.80 Singlet (s) 3H
5-OH Hydroxyl ~1.8 (variable) Broad Singlet (br s) 1H
5 CH-OH ~4.10 Quintet-like (m) 1H
3 CH-N ~4.40 Quintet-like (m) 1H
4, 6 CH₂ (cis to OH) ~2.05 Multiplet (m) 2H

| 4, 6 | CH₂ (trans to OH) | ~2.65 | Multiplet (m) | 2H |

Expected ¹³C & DEPT-135 Data (125 MHz, CDCl₃):

Atom # Description Expected Shift (δ, ppm) DEPT-135 Signal
2 Carbamate C=O ~155.5 Absent
7 Boc Quaternary C ~79.5 Absent
5 CH-OH ~68.0 Positive (CH)
3 CH-N ~52.0 Positive (CH)
9 N-CH₃ ~32.0 Positive (CH₃)
4, 6 CH₂ ~35.0 Negative (CH₂)

| 1 | Boc CH₃ | ~28.5 | Positive (CH₃) |

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[6] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H: Acquire with standard parameters (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

    • ¹³C: Acquire with proton decoupling (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).

    • DEPT-135: Acquire using a standard DEPT-135 pulse sequence.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. Integrate the ¹H spectrum.

2D NMR: COSY, HSQC, and HMBC - Connecting the Dots

Expertise & Rationale: While 1D NMR provides the parts list, 2D NMR builds the machine.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling).[5][7] It is indispensable for tracing out the proton spin systems, such as the protons on the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹J-coupling).[5][7] It is the most reliable way to assign carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful elucidation experiment. It reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²J or ³J).[8][9][10] HMBC is the key to connecting the different spin systems and mapping the entire molecular skeleton, especially through quaternary carbons.

Expected 2D NMR Correlations:

Fig 3. Key expected 2D NMR correlations.

Key Interpretive Steps:

  • HSQC: Unambiguously pair up the proton and carbon signals for all CH, CH₂, and CH₃ groups based on the 1D spectra. For example, the proton at ~1.45 ppm will show a cross-peak to the carbon at ~28.5 ppm, confirming the assignment of the tert-butyl group (H1/C1).

  • COSY: Trace the connectivity around the cyclobutane ring. A cross-peak between the proton at ~4.40 ppm (H3) and the protons at ~2.05/2.65 ppm (H4/H6) establishes their neighborly relationship. Following these connections (H3→H4/H6→H5) will map the entire four-membered ring proton system.

  • HMBC: This is where the full structure is assembled.

    • Confirming the Carbamate Core: The N-methyl protons (H9, ~2.80 ppm) and the tert-butyl protons (H1, ~1.45 ppm) will both show correlations to the carbamate carbonyl carbon (C2, ~155.5 ppm). This is critical evidence linking these groups. The tert-butyl protons (H1) will also correlate to the quaternary Boc carbon (C7, ~79.5 ppm).

    • Linking the Ring to the Nitrogen: The methine proton on the ring attached to the nitrogen (H3, ~4.40 ppm) will show a crucial correlation to the carbamate carbonyl carbon (C2), definitively connecting the cyclobutane ring to the carbamate nitrogen.

    • Confirming Ring Structure: Long-range correlations across the ring, such as from H3 to C5, further validate the cyclobutane structure.

Part 3: Final Structure Verification

By systematically integrating the data, we build a self-validating case for the structure of this compound.

  • MS provides the molecular formula: C₁₀H₁₉NO₃.

  • IR confirms the presence of -OH and carbamate (N-C=O) functional groups.

  • ¹³C and DEPT-135 NMR show 7 unique carbon signals: 2x CH₃, 1x C(CH₃)₃, 1x CH₂, 2x CH, 1x C=O, and 1x C(quat), totaling 10 carbons.

  • ¹H NMR shows 6 unique proton environments with an integration pattern matching the 19 protons in the proposed structure.

  • HSQC connects all protonated carbons to their respective protons.

  • COSY establishes the H3-H4-H5-H6 spin system of the cyclobutane ring.

  • HMBC serves as the final arbiter, connecting the tert-butyl group, the N-methyl group, and the cyclobutane ring to the central carbamate carbonyl carbon, leaving no ambiguity in the final structure.

The trans stereochemistry is inferred from the coupling patterns and chemical shifts of the cyclobutane protons, which differ significantly from their cis counterparts due to different spatial orientations. A more detailed analysis using Nuclear Overhauser Effect (NOE) spectroscopy could provide definitive proof of the through-space stereochemical relationships if required.

References

  • Gary E. Martin, David J. Russell (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link][8]

  • Gary E. Martin, David J. Russell (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed. [Link][9]

  • K. Srilatha (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link][3]

  • Thomas G. Gant (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link][11]

  • ResearchGate (2017). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link][4]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link][5]

  • Creative Biostructure (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link][7]

  • Stephan Wawrzinek, Christoph Ruttkies, et al. (2011). Theoretical NMR correlations based Structure Discussion. PubMed Central. [Link][10]

  • Doc Brown's Chemistry. Infrared spectrum of cyclobutane. docbrown.info. [Link][2]

  • National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. [Link][1]

Sources

An In-Depth Technical Guide to the Solubility of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development

Physicochemical Profile of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate and Related Analogues

A thorough understanding of a molecule's structural and electronic features is paramount to predicting its solubility in various solvents. This compound possesses a unique combination of functional groups that influence its polarity and hydrogen bonding capabilities.

Molecular Structure:

  • Tert-butylcarbonyl (Boc) Group: This bulky, non-polar group significantly contributes to the molecule's lipophilicity.

  • N-methyl Group: The methyl group on the nitrogen atom slightly increases the steric hindrance and lipophilicity.

  • Trans-3-hydroxycyclobutyl Ring: The cyclobutyl ring itself is non-polar, but the hydroxyl (-OH) group introduces a polar, hydrogen-bond donating and accepting site. The trans configuration of the hydroxyl group relative to the carbamate substituent will influence the overall molecular conformation and intermolecular interactions.

While specific experimental data for the trans-isomer is scarce, we can draw inferences from its cis-isomer and other related carbamates.

CompoundMolecular Weight ( g/mol )Physical FormNotes
Tert-butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate201.27[1]Solid or Semi-solid[1]The cis-isomer of the target compound.
Tert-butyl N-methylcarbamate131.17[2]-A simpler structural analogue.
Tert-butyl (3-hydroxycyclobutyl)carbamate187.24[3][4]-Lacks the N-methyl group.
Tert-butyl (trans-3-(methylamino)cyclobutyl)carbamate200.28[5]-The hydroxyl group is replaced by a methylamino group.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound will be governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Protic vs. Aprotic Solvents
  • Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group on the cyclobutyl ring of the target molecule will readily form hydrogen bonds with protic solvents. The carbonyl oxygen of the carbamate can also act as a hydrogen bond acceptor. Therefore, good solubility is anticipated in polar protic solvents.

  • Aprotic Solvents:

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can act as hydrogen bond acceptors but not donors. The carbonyl oxygen of the carbamate and the hydroxyl oxygen can interact favorably with the positive end of the solvent's dipole. Solvents like DMF and DMSO are particularly effective at solvating a wide range of compounds and are expected to be good solvents for this molecule.

    • Non-polar Aprotic Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and lack significant dipole moments. The bulky, non-polar tert-butyl group will favor interaction with these solvents. However, the polar hydroxyl and carbamate groups will be disfavored. Consequently, lower solubility is expected in non-polar aprotic solvents. Dichloromethane, with its moderate polarity, may exhibit intermediate solubility.

The Influence of Molecular Structure on Solubility

The presence of both a lipophilic Boc group and a hydrophilic hydroxyl group makes this compound an amphiphilic molecule. This dual nature suggests that it will exhibit at least partial solubility in a broad range of organic solvents. The trans orientation of the hydroxyl group may allow for more efficient crystal packing compared to the cis isomer, potentially leading to a higher melting point and consequently, lower solubility in some solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute B Add known volume of solvent A->B to create a slurry C Seal vial B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D E Allow solid to settle D->E post-equilibration F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F G Dilute aliquot F->G for analysis H Analyze by HPLC-UV G->H J Calculate concentration (mg/mL) H->J against curve I Prepare calibration curve I->J

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology

Materials:

  • This compound (ensure high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Slurries:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-to-equilibrium study is recommended.

  • Sampling:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle by gravity or brief centrifugation.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of dilutions of the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method).

    • Analyze the diluted samples by a validated HPLC-UV method.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

    • Calculate the solubility in the original saturated solution, accounting for the dilution factor.

Troubleshooting and Considerations

  • Purity of the Compound: Impurities can significantly affect solubility measurements. Ensure the starting material is of the highest possible purity.

  • Solvent Purity: The presence of water or other impurities in the organic solvents can alter their solvating properties.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the experiment.

  • Equilibrium Time: Insufficient equilibration time will lead to an underestimation of solubility. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

  • Adsorption: The compound may adsorb to the surface of filters or vials. Using appropriate materials (e.g., PTFE filters for organic solvents) and pre-conditioning the filter by discarding the initial filtrate can mitigate this issue.

Conclusion

While a definitive, quantitative solubility profile of this compound in various organic solvents is yet to be published, a strong theoretical understanding of its physicochemical properties allows for reasoned predictions of its behavior. The amphiphilic nature of the molecule, with its non-polar Boc group and polar hydroxyl moiety, suggests a broad solubility range. For drug development professionals, the provided experimental protocol offers a robust and reliable method to generate the precise solubility data necessary for formulation, purification, and further downstream applications. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this and other promising pharmaceutical building blocks.

References

  • PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. cis-3-(Boc-Aminomethyl)cyclobutylamine. National Center for Biotechnology Information. [Link]

  • PubChemLite. Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate. [Link]

  • ChemBK. METHYL (1R,3S,4R)-N-BOC-3-AMINO-4-HYDROXYCYCLOPENTANECARBOXYLATE. [Link]

  • ChemBK. METHYL (1S,3R,4S)-N-BOC-3-AMINO-4-HYDROXYCYCLOPENTANECARBOXYLATE. [Link]

  • ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

  • PubChem. tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. N-Boc-N-methylethylenediamine. National Center for Biotechnology Information. [Link]

  • PubChem. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

  • Chem-Impex. Boc-N-Methyl-aminoethanol. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a notable organic molecule featuring a carbamate functional group and a trans-substituted cyclobutane ring. As a Senior Application Scientist, this guide provides an in-depth analysis of the spectral data for this compound, offering insights into its structural confirmation and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not publicly available, this guide will provide a robust, predictive analysis based on established spectroscopic principles and comparative data from analogous structures. This approach not only offers a detailed spectral profile of the target molecule but also serves as a practical framework for interpreting the spectra of related compounds in drug discovery and development.

The structural integrity and purity of such compounds are paramount in their application. Spectroscopic analysis provides the definitive evidence for the correct chemical structure and the absence of significant impurities. This guide will delve into the causality behind the expected spectral features, providing a comprehensive understanding for researchers in the field.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

Caption: Molecular structure of this compound.

The key structural features that will give rise to characteristic spectral signals are:

  • Tert-butyl group: A singlet integrating to nine protons in ¹H NMR and two distinct signals in ¹³C NMR.

  • N-methyl group: A singlet integrating to three protons in ¹H NMR and a signal in the upfield region of the ¹³C NMR.

  • Cyclobutane ring: A set of multiplets in the ¹H NMR due to the diastereotopic protons and distinct signals for the CH and CH2 groups in the ¹³C NMR. The trans stereochemistry will influence the coupling constants.

  • Carbamate group: A characteristic C=O stretch in the IR spectrum and a quaternary carbon signal in the downfield region of the ¹³C NMR.

  • Hydroxyl group: A broad O-H stretch in the IR spectrum and a methine proton signal in the ¹H NMR, with its chemical shift being solvent-dependent.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2 - 4.0m1HCH-OH
~3.8 - 3.6m1HN-CH (cyclobutane)
~2.7s3HN-CH₃
~2.4 - 2.2m2HCH₂ (cyclobutane, cis to N)
~2.0 - 1.8m2HCH₂ (cyclobutane, trans to N)
~1.7 (can be broad)s1HO-H
1.45s9HC(CH₃)₃

Expert Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The large singlet at approximately 1.45 ppm is the hallmark of the tert-butyl group of the Boc protecting group[1]. The N-methyl group should appear as a sharp singlet around 2.7 ppm.

The cyclobutane protons will present as a more complex series of multiplets. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield of the ring protons, likely around 4.0-4.2 ppm, due to the deshielding effect of the oxygen atom. The proton on the nitrogen-bound carbon (N-CH) will also be downfield, anticipated in the region of 3.6-3.8 ppm. The four methylene protons on the cyclobutane ring are diastereotopic and will appear as two distinct multiplets. The protons cis to the bulky carbamate group are expected to be slightly more deshielded than those in the trans position. The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR

nmr_protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., Bruker 500 MHz) transfer->instrument lock Lock on deuterium signal instrument->lock shim Shim for homogeneity lock->shim acquire Acquire spectrum (e.g., 16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate peaks reference->integrate

Caption: Workflow for acquiring a ¹H NMR spectrum.

This standard protocol ensures high-quality, reproducible NMR data. The choice of deuterated chloroform (CDCl₃) is common for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.5C=O (carbamate)
~79.5C (CH₃)₃
~68.0C H-OH
~50.0N-C H (cyclobutane)
~35.0C H₂ (cyclobutane)
~30.0N-C H₃
28.4C(C H₃)₃

Expert Interpretation:

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbamate carbonyl carbon is expected at the most downfield position, around 155.5 ppm. The quaternary carbon of the tert-butyl group will appear near 79.5 ppm, a characteristic chemical shift for this moiety in a Boc group[1]. The carbon attached to the hydroxyl group will be in the range of 68.0 ppm, while the carbon attached to the nitrogen is expected around 50.0 ppm. The methylene carbons of the cyclobutane ring will likely have a chemical shift around 35.0 ppm. The N-methyl carbon will be found further upfield at approximately 30.0 ppm, and the three equivalent methyl carbons of the tert-butyl group will give a strong signal at 28.4 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted FTIR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)MediumO-H stretch (hydroxyl)
~2970 (sharp)StrongC-H stretch (aliphatic)
~1690 (strong)StrongC=O stretch (carbamate)
~1450MediumC-H bend
~1160StrongC-O stretch

Expert Interpretation:

The IR spectrum will be dominated by a few key absorbances. A broad peak around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. Sharp, strong peaks in the 2970 cm⁻¹ region correspond to the C-H stretching of the aliphatic methyl and cyclobutane groups. The most prominent peak is expected to be the strong C=O stretch of the carbamate group, appearing around 1690 cm⁻¹. The exact position of this peak can be sensitive to the molecular environment. A strong absorption around 1160 cm⁻¹ is characteristic of the C-O stretching vibrations of the carbamate and the alcohol.

Experimental Protocol for FTIR (KBr Pellet Method)

ftir_protocol cluster_prep Sample Preparation cluster_acq Data Acquisition grind_sample Grind 1-2 mg of sample mix Mix with ~100 mg of dry KBr grind_sample->mix press Press into a transparent pellet mix->press instrument Place pellet in FTIR spectrometer press->instrument background Acquire background spectrum instrument->background sample_spec Acquire sample spectrum background->sample_spec

Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

The KBr pellet method is a common technique for solid samples, ensuring a uniform dispersion of the analyte in an IR-transparent matrix. This minimizes scattering effects and produces a high-quality spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/zPredicted Identity
202.14[M+H]⁺ (Protonated molecule)
184.13[M+H - H₂O]⁺ (Loss of water)
146.12[M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ (Loss of isobutylene from Boc group)
102.08[M+H - Boc group]⁺ (Loss of the entire Boc group)

Expert Interpretation:

In positive-ion ESI-MS, the molecule is expected to be readily protonated, giving a prominent molecular ion peak [M+H]⁺ at an m/z corresponding to its molecular weight plus one (201.26 + 1.01 = 202.27, calculated C₁₀H₂₀NO₃⁺). A common fragmentation pathway for alcohols is the loss of water, which would result in a peak at [M+H - 18]⁺.

The Boc group has characteristic fragmentation patterns. The loss of isobutylene (56 Da) is a common fragmentation, which would yield a peak at [M+H - 56]⁺. The complete loss of the Boc group (100 Da) would result in a fragment at [M+H - 100]⁺. The relative intensities of these fragments will depend on the ionization conditions.

Experimental Protocol for Mass Spectrometry (ESI)

ms_protocol cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol) infuse Infuse sample into the ESI source of the mass spectrometer dissolve->infuse acquire Acquire mass spectrum in positive ion mode infuse->acquire

Caption: Workflow for acquiring an ESI mass spectrum.

Direct infusion is a straightforward method for obtaining the mass spectrum of a pure compound. The choice of a protic solvent like methanol facilitates the ionization process.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectral analysis of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by comparing the expected data with that of analogous structures, researchers can confidently characterize this molecule and related compounds. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectral data, which is a cornerstone of chemical research and drug development.

References

  • Supporting Information for "Glycerol as a biodegradable and reusable solvent for N-Boc protection of amines". [Source of various Boc-protected compound NMR data]. The provided search result does not link to a specific, stable URL for the supporting information.

Sources

The Emergence of a Key Building Block: A Technical Guide to the Synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the use of conformationally restricted small molecules is a cornerstone of rational drug design. These rigid scaffolds allow for the precise positioning of pharmacophoric elements, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Among these, the cyclobutane motif has garnered significant interest due to its unique puckered three-dimensional structure, which serves as a versatile platform for the development of novel therapeutics.[1] This guide provides an in-depth review of the discovery and synthesis of a particularly valuable cyclobutane-containing building block: Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This molecule has emerged as a key intermediate in the synthesis of next-generation therapeutics, most notably in the development of potent androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer.[2][3][4]

While a singular "discovery" paper for this specific carbamate is not prominent in the literature, its genesis can be traced through the evolution of synthetic strategies aimed at producing stereochemically pure 1,3-disubstituted cyclobutanes. This guide will therefore present a logical, field-proven synthesis of the title compound, drawing upon authoritative and analogous procedures, and will illuminate the chemical reasoning behind the chosen synthetic pathway.

The Synthetic Blueprint: A Retrosynthetic Analysis

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.

Retrosynthesis Target This compound Precursor1 trans-3-(Methylamino)cyclobutanol Target->Precursor1 Boc Protection cis-3-(Dibenzylamino)cyclobutanol cis-3-(Dibenzylamino)cyclobutanol Precursor1->cis-3-(Dibenzylamino)cyclobutanol Stereochemical Inversion & Deprotection Precursor2 Di-tert-butyl dicarbonate (Boc₂O) 3-(Dibenzylamino)cyclobutanone 3-(Dibenzylamino)cyclobutanone cis-3-(Dibenzylamino)cyclobutanol->3-(Dibenzylamino)cyclobutanone Reduction

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the most direct route to the target molecule is the tert-butyloxycarbonyl (Boc) protection of the commercially available precursor, trans-3-(methylamino)cyclobutanol . This precursor is the lynchpin of the synthesis, and its own synthesis is a critical aspect of this literature review.

The Genesis of the Core: Stereoselective Synthesis of trans-3-Aminocyclobutanol Derivatives

The key challenge in synthesizing the cyclobutane core of the target molecule lies in controlling the stereochemistry to obtain the desired trans configuration. The literature provides robust methods for achieving this, often starting from a cis isomer and employing a stereochemical inversion.

A well-established method for obtaining trans-3-aminocyclobutanol involves a Mitsunobu reaction on a protected cis-amino alcohol. This reaction inverts the stereocenter bearing the hydroxyl group, leading to the desired trans product. A representative, multi-step synthesis to achieve a trans-aminocyclobutanol is detailed in the following workflow:

Synthesis_Workflow cluster_cis Synthesis of cis-Precursor cluster_trans Stereochemical Inversion and Deprotection Start 3-Cyclobutanone Derivative cis_Amino cis-3-(Dibenzylamino)cyclobutanol Start->cis_Amino Reductive Amination Mitsunobu Mitsunobu Reaction cis_Amino->Mitsunobu trans_Ester trans-3-(Dibenzylamino)cyclobutyl ester Mitsunobu->trans_Ester Hydrolysis Hydrolysis trans_Ester->Hydrolysis trans_Amino trans-3-(Dibenzylamino)cyclobutanol Hydrolysis->trans_Amino Debenzylation Hydrogenolysis trans_Amino->Debenzylation Final_Amine trans-3-Aminocyclobutanol Debenzylation->Final_Amine

Caption: General workflow for the synthesis of the trans-aminocyclobutanol core.

This approach highlights the importance of stereocontrol in the synthesis of cyclobutane derivatives. The Mitsunobu reaction is a reliable method for achieving the necessary inversion of stereochemistry.

The Final Transformation: Boc Protection of trans-3-(Methylamino)cyclobutanol

With the key precursor, trans-3-(methylamino)cyclobutanol, being commercially available, the final and crucial step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a well-established procedure for the Boc-protection of a secondary amino alcohol and is expected to provide the target compound in high yield and purity.[7]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
trans-3-(Methylamino)cyclobutanol101.151.00 g9.89 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.252.38 g10.9 mmol
Sodium bicarbonate (NaHCO₃)84.011.25 g14.8 mmol
1,4-Dioxane-20 mL-
Water-10 mL-
Ethyl acetate-50 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a 100 mL round-bottom flask, add trans-3-(methylamino)cyclobutanol (1.00 g, 9.89 mmol) and dissolve it in a mixture of 1,4-dioxane (20 mL) and water (10 mL).

  • Add sodium bicarbonate (1.25 g, 14.8 mmol) to the solution and cool the mixture to 0 °C in an ice-water bath.

  • To the stirred, cooled suspension, add di-tert-butyl dicarbonate (2.38 g, 10.9 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Partition the remaining aqueous slurry between ethyl acetate (50 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid or oil.

Expected Yield and Characterization:

Based on analogous reactions, the expected yield of the purified product is typically in the range of 85-95%. The structure and purity of the final compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Resonances corresponding to the tert-butyl group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.7 ppm), the cyclobutane protons, and the hydroxyl proton.

  • ¹³C NMR: Signals for the carbamate carbonyl, the quaternary carbon of the tert-butyl group, and the carbons of the cyclobutane ring and the N-methyl group.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₀H₁₉NO₃.

Conclusion: A Versatile Building Block for Future Discoveries

The synthesis of this compound is a testament to the power of stereocontrolled synthesis in creating valuable building blocks for drug discovery. While its "discovery" is not marked by a single seminal publication, its importance is evident from its commercial availability and the extensive research into related cyclobutane-containing molecules as therapeutic agents.[2][4] The synthetic route presented in this guide, leveraging a commercially available precursor and a robust Boc-protection protocol, provides a reliable and efficient means of accessing this key intermediate. As the quest for novel therapeutics with improved properties continues, the strategic use of conformationally constrained scaffolds like the one at the core of this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Guo, C., et al. (2011). Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists. Journal of Medicinal Chemistry, 54(21), 7693-704. [Link]

  • Houlihan, F., et al. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162. [Link]

  • ACS Publications. (2011). Discovery of Aryloxy Tetramethylcyclobutanes as Novel Androgen Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Yang, J. W., et al. (2008). A. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses, 85, 188. [Link]

  • Basel, Y., & Hassner, A. (1999). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]

  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Duke Health. (2016). Compound Shows Promise as Next-Generation Prostate Cancer Therapy. [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3818-3821. [Link]

  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]

  • Loev, B., et al. (1973). Carbamic acid, tert-butyl ester. Organic Syntheses, 53, 25. [Link]

  • PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. [Link]

  • Radboud Repository. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Pawłowska, J., et al. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 25(15), 3439. [Link]

Sources

An In-depth Technical Guide to N-Boc-N-methyl-trans-3-hydroxycyclobutylamine: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-N-methyl-trans-3-hydroxycyclobutylamine, a key chiral building block, has garnered significant attention in medicinal chemistry for its role in the development of novel therapeutics. Its rigid cyclobutane core, coupled with strategically placed functional groups, offers a unique three-dimensional scaffold that is increasingly sought after by drug designers to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the core characteristics of this molecule, including its physicochemical properties, synthesis, analytical profile, and applications, with the aim of equipping researchers and drug development professionals with the critical knowledge to effectively utilize this versatile intermediate.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of contemporary drug discovery, the quest for novel chemical matter with improved pharmacological properties is relentless. Saturated small rings, particularly cyclobutanes, have emerged as valuable scaffolds. The constrained nature of the cyclobutane ring imparts a defined conformational rigidity, which can be highly advantageous for optimizing ligand-receptor interactions. N-Boc-N-methyl-trans-3-hydroxycyclobutylamine stands out as a particularly useful bifunctional building block. The trans stereochemistry of the hydroxyl and amino groups provides a well-defined exit vector for further chemical elaboration. The Boc-protected methylated amine offers a site for subsequent chemical modification after deprotection, while the hydroxyl group can be functionalized or act as a key hydrogen bond donor. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of N-Boc-N-methyl-trans-3-hydroxycyclobutylamine is paramount for its effective use in synthesis and process development.

Structural Representation

The structure of N-Boc-N-methyl-trans-3-hydroxycyclobutylamine is characterized by a central four-membered carbocycle. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine, preventing its unwanted reactivity during synthetic transformations.

Caption: 2D representation of N-Boc-N-methyl-trans-3-hydroxycyclobutylamine.

Core Physicochemical Data

The table below summarizes the key physicochemical properties of N-Boc-N-methyl-trans-3-hydroxycyclobutylamine. These parameters are critical for reaction setup, purification, and formulation.

PropertyValueReference
CAS Number 1104347-86-3[1]
Molecular Formula C10H19NO3[2]
Molecular Weight 201.26 g/mol [2]
Appearance Off-white solid[2]
Melting Point 105 - 109 °C[2]
Boiling Point No data available[2]
Solubility Soluble in methanol, dichloromethane, ethyl acetate[2]

Synthesis and Manufacturing Insights

The synthesis of N-Boc-N-methyl-trans-3-hydroxycyclobutylamine is a multi-step process that requires careful control of stereochemistry. A common synthetic strategy involves the use of commercially available cyclobutane precursors.

Generalized Synthetic Workflow

A representative synthetic approach often starts from a suitable cyclobutanone derivative. The key steps typically involve:

  • Reduction of a cyclobutanone: Stereoselective reduction to introduce the hydroxyl group with the desired trans configuration relative to a precursor of the amino group.

  • Introduction of the amine: This can be achieved through various methods, such as reductive amination.

  • N-methylation and Boc-protection: These steps are often carried out sequentially to install the methyl group and the Boc protecting group on the nitrogen atom.

The choice of reagents and reaction conditions at each step is crucial for achieving high yield and diastereoselectivity. For instance, the use of bulky reducing agents can favor the formation of the trans isomer.

Synthesis_Workflow start Cyclobutanone Precursor step1 Stereoselective Reduction start->step1 intermediate1 trans-Hydroxycyclobutane Intermediate step1->intermediate1 step2 Amination intermediate1->step2 intermediate2 trans-Aminocyclobutanol step2->intermediate2 step3 N-Methylation & Boc-Protection intermediate2->step3 product N-Boc-N-methyl-trans-3- hydroxycyclobutylamine step3->product

Caption: Generalized synthetic workflow for N-Boc-N-methyl-trans-3-hydroxycyclobutylamine.

Spectroscopic and Analytical Profile

Confirmation of the structure and purity of N-Boc-N-methyl-trans-3-hydroxycyclobutylamine is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutane ring protons, the methyl group on the nitrogen, the tert-butyl protons of the Boc group, and the hydroxyl proton. The coupling patterns and chemical shifts of the cyclobutane protons are particularly informative for confirming the trans stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the Boc group.

While specific, experimentally-derived spectra for this exact compound are not widely published, predictions based on similar structures can be made.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for analyzing this type of molecule, and the expected [M+H]⁺ ion would be observed at m/z 202.26.

Applications in Drug Discovery and Medicinal Chemistry

The utility of N-Boc-N-methyl-trans-3-hydroxycyclobutylamine as a building block is demonstrated by its incorporation into a variety of biologically active molecules. The rigid cyclobutane scaffold helps to position key pharmacophoric elements in a defined orientation, which can lead to enhanced binding affinity and selectivity for the biological target.

The Boc-protected amine allows for its use in standard peptide coupling reactions after deprotection, making it a valuable component in the synthesis of peptidomimetics and other complex molecules.[4] The hydroxyl group can be used as a handle for further functionalization or can participate in crucial hydrogen bonding interactions with the target protein.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of N-Boc-N-methyl-trans-3-hydroxycyclobutylamine and to ensure laboratory safety.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2] In case of contact, rinse thoroughly with water.[5]

Storage Recommendations
  • Temperature: Store in a cool, dry place.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.[2]

  • Container: Keep the container tightly closed.[6]

Conclusion

N-Boc-N-methyl-trans-3-hydroxycyclobutylamine is a high-value building block that offers medicinal chemists a powerful tool for the design and synthesis of novel therapeutic agents. Its well-defined stereochemistry and bifunctional nature provide a versatile platform for creating structurally diverse molecules with potentially superior pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the advancement of drug discovery programs.

References

  • PubChem. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate. Retrieved from [Link]

  • PubChem. cis-3-(Boc-Aminomethyl)cyclobutylamine. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . Retrieved from [Link]

  • ResearchGate. Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Retrieved from [Link]

  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2015, July 7). An efficient synthesis of ortho-N-Boc-aryl methyl ketones. Retrieved from [Link]

  • PubChem. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol. Retrieved from [Link]

  • PubChem. N-Boc-N-methylethylenediamine. Retrieved from [Link]

  • PubChem. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine. Retrieved from [Link]

  • RayBiotech. Anti-P-STAT3 (700-710aa) Antibody. Retrieved from [Link]

  • CNR-IRIS. X-ray crystal structure and conformation of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc0-Met1-Cpg2-Phe3-OMe). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of its structural components to hypothesize a primary mechanism of action and outlines a rigorous experimental framework for its validation.

Introduction: Deconstructing a Molecule of Interest

This compound is a synthetic organic compound that, to date, has not been extensively profiled in publicly available biological assays. However, a detailed analysis of its constituent chemical moieties—the N-methylcarbamate functional group and the trans-3-hydroxycyclobutyl scaffold—provides a strong foundation for predicting its pharmacological potential. The N-methylcarbamate class of compounds is well-established for its biological activity, primarily as cholinesterase inhibitors.[1][2][3] The cyclobutane ring, a feature of growing importance in medicinal chemistry, is known to confer advantageous properties to drug candidates, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][5][6]

This whitepaper will therefore explore the hypothesized biological activity of this compound as a cholinesterase inhibitor, leveraging the known properties of its structural components. We will delve into the rationale behind this hypothesis, propose detailed experimental protocols for its investigation, and discuss the potential therapeutic implications.

Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's physical and chemical properties is paramount for designing and interpreting biological assays.

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₃Sigma-Aldrich[7]
Molecular Weight201.27 g/mol Sigma-Aldrich[7]
IUPAC Nametert-butyl (cis-3-hydroxycyclobutyl)(methyl)carbamateSigma-Aldrich[7]
CAS Number1033718-10-3Sigma-Aldrich[7]
Physical FormSolid or Semi-solid or liquid or lumpSigma-Aldrich[7]
StorageSealed in dry, 2-8°CSigma-Aldrich[7]

The trans configuration of the hydroxyl group on the cyclobutane ring relative to the carbamate substituent will significantly influence the molecule's three-dimensional conformation. This stereochemistry is critical for its interaction with biological targets. The tert-butyl group is a bulky, lipophilic moiety that can impact solubility and membrane permeability, while the hydroxyl group offers a potential site for hydrogen bonding.

Hypothesized Biological Activity: Cholinesterase Inhibition

The primary hypothesis for the biological activity of this compound is the inhibition of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE).

The Mechanistic Rationale: The N-Methylcarbamate Pharmacophore

N-methylcarbamate esters are known to act as reversible inhibitors of acetylcholinesterase.[2][3] The mechanism involves the carbamylation of a serine residue within the active site of the AChE enzyme. This process inactivates the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. The accumulation of acetylcholine at cholinergic synapses can lead to a range of physiological effects. The reversibility of this inhibition is a key feature, as the carbamylated enzyme can undergo hydrolysis to regenerate the active enzyme.[2]

Diagram of a Proposed Signaling Pathway

G cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline_Acetate AChE->Choline_Acetate Produces Choline + Acetate Signal_Transduction Signal_Transduction Postsynaptic_Receptor->Signal_Transduction Activates Compound Tert-butyl N-(trans-3-hydroxycyclobutyl) -N-methylcarbamate Compound->AChE Inhibits caption Figure 1: Hypothesized mechanism of action at a cholinergic synapse.

Caption: Figure 1: Hypothesized mechanism of action at a cholinergic synapse.

The Role of the Cyclobutane Scaffold

The rigid and puckered nature of the cyclobutane ring can play a crucial role in orienting the N-methylcarbamate pharmacophore within the active site of cholinesterases.[5] This constrained conformation can lead to enhanced binding affinity and potentially selectivity for AChE over BChE, or vice versa. The trans-3-hydroxy group could form a key hydrogen bond with a residue in the active site, further anchoring the molecule and contributing to its inhibitory potency. The overall lipophilicity, influenced by the tert-butyl and cyclobutyl groups, will also affect its ability to cross biological membranes, including the blood-brain barrier.

Proposed Experimental Workflows for Validation

To rigorously test the hypothesis of cholinesterase inhibition, a multi-step experimental approach is proposed.

Diagram of the Experimental Workflow

G Start Start: Hypothesis (Cholinesterase Inhibitor) In_Vitro_Assays In Vitro Assays: - Ellman's Assay (AChE & BChE) - IC50 Determination Start->In_Vitro_Assays Enzyme_Kinetics Enzyme Kinetics: - Lineweaver-Burk Plot - Determine Inhibition Type In_Vitro_Assays->Enzyme_Kinetics Cell_Based_Assays Cell-Based Assays: - Neuronal cell lines - Measure acetylcholine levels Enzyme_Kinetics->Cell_Based_Assays ADME_Tox In Silico & In Vitro ADME/Tox: - Solubility, Permeability - Cytotoxicity Cell_Based_Assays->ADME_Tox Structure_Activity Structure-Activity Relationship (SAR): - Synthesize analogs - Compare activities ADME_Tox->Structure_Activity Conclusion Conclusion: Validate/Refute Hypothesis Identify Lead Candidate Structure_Activity->Conclusion caption Figure 2: Proposed experimental workflow for validation.

Caption: Figure 2: Proposed experimental workflow for validation.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound inhibits AChE and BChE and to quantify its potency.

Protocol: Ellman's Assay

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • AChE (from electric eel) and BChE (from equine serum) enzyme solutions.

    • Test compound stock solution in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound.

    • Add the enzyme solution (AChE or BChE) to each well and incubate for a pre-determined time.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Enzyme Kinetics Studies

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol: Lineweaver-Burk Plot Analysis

  • Assay Setup: Perform the Ellman's assay as described above, but for each fixed concentration of the inhibitor, vary the concentration of the substrate (ATCI or BTCI).

  • Data Analysis:

    • For each inhibitor concentration, plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

    • The resulting Lineweaver-Burk plots will show characteristic patterns for different types of inhibition, allowing for the determination of the kinetic parameters (Km and Vmax) in the presence of the inhibitor.

Cell-Based Assays

Objective: To assess the effect of the compound on acetylcholine levels in a cellular context.

Protocol: Acetylcholine Measurement in Neuronal Cells

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

  • Lysis and Extraction: Lyse the cells and extract the intracellular contents.

  • Quantification: Measure the concentration of acetylcholine in the cell lysates using a commercially available acetylcholine assay kit (e.g., ELISA-based or fluorometric).

  • Data Analysis: Compare the acetylcholine levels in treated cells to those in untreated control cells.

Potential Therapeutic Applications and Future Directions

Should this compound prove to be a potent and selective cholinesterase inhibitor, it could have therapeutic potential in the treatment of various neurological and psychiatric disorders characterized by cholinergic deficits. These include:

  • Alzheimer's Disease: Current first-line treatments for mild to moderate Alzheimer's disease are cholinesterase inhibitors.

  • Myasthenia Gravis: This autoimmune disorder is treated with cholinesterase inhibitors to improve neuromuscular transmission.

  • Glaucoma: Topical cholinesterase inhibitors can be used to lower intraocular pressure.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Modifications to the cyclobutane ring, the stereochemistry of the hydroxyl group, and the carbamate moiety could lead to the development of novel drug candidates with improved therapeutic profiles. In silico modeling and in vitro ADME/Tox profiling will also be crucial for guiding lead optimization efforts.

Conclusion

While the biological activity of this compound has not been explicitly reported, a thorough analysis of its chemical structure strongly suggests its potential as a cholinesterase inhibitor. The presence of the N-methylcarbamate pharmacophore, combined with the increasingly utilized cyclobutane scaffold, provides a compelling rationale for this hypothesis. The detailed experimental workflows outlined in this guide offer a clear and rigorous path for validating this potential biological activity and exploring its therapeutic implications. This molecule represents a promising starting point for the discovery of novel modulators of cholinergic neurotransmission.

References

  • Biological Activity of N-Methylcarbamate and Dimethyl Phosphorothionate Esters of Various Phenols and Monoterpenoids. Journal of Economic Entomology.[Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry.[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central.[Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. United States Environmental Protection Agency.[Link]

  • N-Methyl Carbamate Insecticides. Toxic Properties of Pesticides.[Link]

  • Methyl carbamate. Wikipedia.[Link]

  • tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. PubChem.[Link]

  • N-Acylation of N-methylcarbamate insecticides and its effect on biological activity. PubMed.[Link]

  • tert-Butyl (3-hydroxycyclobutyl)carbamate. PubChem.[Link]

  • Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. PubChem.[Link]

  • Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies.[Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid 250mg. Dana Bioscience.[Link]

  • trans-3-Hydroxycyclobutanecarboxylicacid. SHANGHAI ZZBIO CO., LTD.[Link]

Sources

Methodological & Application

Synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Introduction

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a valuable carbamate-protected amino alcohol. The cyclobutane ring is an increasingly important structural motif in medicinal chemistry, acting as a rigid scaffold or a bioisosteric replacement for other groups.[1] The trans stereochemistry of the substituents on the cyclobutane core provides specific three-dimensional positioning for further synthetic elaboration.[2] This document provides a detailed, field-tested protocol for the synthesis of this compound, focusing on the N-protection of the key intermediate, trans-3-(methylamino)cyclobutanol. The protocol is designed for researchers in organic synthesis and drug development, with an emphasis on the rationale behind procedural choices, ensuring reproducibility and high purity of the final product.

Synthetic Strategy Overview

The synthesis is achieved through a direct N-protection reaction. The starting material, trans-3-(methylamino)cyclobutanol, which can be procured commercially or synthesized, is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction chemoselectively protects the secondary amine, yielding the desired product with high efficiency.

Reaction Scheme

Part I: Mechanistic Rationale and Reagent Selection

The protection of amines using a tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[3][4]

Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of trans-3-(methylamino)cyclobutanol attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate anion, which is unstable and readily decomposes into carbon dioxide gas and the tert-butoxide anion. A base, such as triethylamine (TEA) or sodium bicarbonate, is included to neutralize the protonated amine intermediate and the acidic byproducts, driving the reaction to completion.[3]

Choice of Reagents:

  • Di-tert-butyl dicarbonate (Boc₂O): This is the most common reagent for Boc protection due to its high reactivity under mild conditions and the benign nature of its byproducts (CO₂ and tert-butanol).[5]

  • Base (Triethylamine or Sodium Bicarbonate): A base is essential to deprotonate the amine starting material, enhancing its nucleophilicity, and to neutralize the protonated amine formed during the reaction. Triethylamine is a common organic base, while an aqueous solution of sodium bicarbonate offers a biphasic system that simplifies workup by allowing for easy separation and removal of water-soluble impurities.

  • Solvent (Tetrahydrofuran or Dichloromethane): A polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) is ideal as it effectively dissolves both the amine substrate and Boc₂O without interfering with the reaction.

Below is a diagram illustrating the general mechanism for Boc protection of a secondary amine.

Caption: General mechanism of amine protection using Boc₂O.

Part II: Experimental Protocol

This protocol details the synthesis starting from trans-3-(methylamino)cyclobutanol hydrochloride. If starting from the free base, triethylamine can be omitted.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
trans-3-(Methylamino)cyclobutanol HCl1408076-19-6137.615003.631.0
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.258703.991.1
Triethylamine (TEA)121-44-8101.19735 (1.01 mL)7.262.0
Dichloromethane (DCM)75-09-284.9320 mL--
Saturated aq. NaHCO₃144-55-884.01~15 mL--
Brine (Saturated aq. NaCl)7647-14-558.44~15 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 g--
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add trans-3-(methylamino)cyclobutanol hydrochloride (500 mg, 3.63 mmol).

  • Dissolution: Add dichloromethane (20 mL) to the flask. Stir the suspension at room temperature.

  • Base Addition: Add triethylamine (1.01 mL, 7.26 mmol) to the suspension. Stir for 10-15 minutes. The initial hydrochloride salt will react with the triethylamine to form the free amine in situ, usually resulting in a clearer solution.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (870 mg, 3.99 mmol) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting amine.

  • Workup - Quenching: Upon completion, transfer the reaction mixture to a separatory funnel. Add 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted Boc₂O and neutralize triethylamine hydrochloride.

  • Workup - Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (15 mL). This step helps to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure this compound as a white solid or colorless oil.

Experimental Workflow Diagram

Experimental Workflow A 1. Dissolve Substrate & Add Base (Substrate HCl + TEA in DCM) B 2. Add Boc₂O (1.1 eq) A->B C 3. React at Room Temperature (4-6 hours, Monitor by TLC) B->C D 4. Aqueous Workup (Quench with NaHCO₃, Extract with DCM) C->D E 5. Wash & Dry (Wash with Brine, Dry over MgSO₄) D->E F 6. Concentrate (Rotary Evaporation) E->F G 7. Purify (Silica Gel Chromatography) F->G H 8. Characterize (NMR, MS, IR) G->H

Caption: Step-by-step workflow for the synthesis protocol.

Part III: Characterization and Validation

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Expected Yield: 85-95%

Physical Appearance: White solid or viscous colorless oil.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ ~4.20 (m, 1H, -CHOH), ~3.95 (m, 1H, -CHN-), ~2.65 (s, 3H, -NCH₃), ~2.50-2.30 (m, 2H, cyclobutyl CH₂), ~2.00-1.80 (m, 2H, cyclobutyl CH₂), 1.45 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~155.5 (C=O), ~80.0 (-C(CH₃)₃), ~68.0 (-CHOH), ~50.0 (-CHN-), ~35.0 (cyclobutyl CH₂), ~28.5 (-C(CH₃)₃), ~27.0 (-NCH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₉NO₃ [M+H]⁺: 202.14; found: 202.1.

  • IR (ATR, cm⁻¹): 3400 (br, O-H), 2975 (C-H), 1670 (s, C=O, carbamate).

Safety and Handling

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Triethylamine (TEA): Corrosive and flammable with a strong odor. Avoid inhalation and contact with skin.

  • Di-tert-butyl dicarbonate (Boc₂O): Lachrymator and irritant. Handle with care. The reaction produces CO₂ gas, so do not perform in a sealed vessel.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient Boc₂O or base; inactive reagents.Add an additional 0.1-0.2 equivalents of Boc₂O. Ensure the TEA is not old and was stored properly. Extend reaction time.
Low Yield after Workup Product is partially water-soluble; emulsion during extraction.Perform additional extractions of the aqueous layer. To break emulsions, add more brine to the separatory funnel.
Difficult Purification Streaking on TLC plate; close Rf of product and impurities.Ensure the crude product is fully dry before loading onto the column. Try a different solvent system for chromatography (e.g., diethyl ether/hexanes).

References

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. [Link]

  • Request PDF. (n.d.). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). A. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate (1). Organic Syntheses. [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Loev, B., Kormendy, M. F., & Goodman, M. M. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • MDPI. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • The Royal Society of Chemistry. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]

  • Organic Syntheses. (n.d.). cyclobutene. [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of trans-3-[Boc-(methyl)amino]cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry

Chiral cyclobutane scaffolds are privileged motifs in modern drug discovery, prized for their ability to impart conformational rigidity and unique three-dimensional character to bioactive molecules.[1] The trans-3-aminocyclobutanol core, in particular, serves as a versatile building block for a range of therapeutic agents, offering a constrained yet functionalized framework for probing complex biological targets. The incorporation of a tert-butoxycarbonyl (Boc) protected methylamino group further enhances its utility as a synthetic intermediate. This document provides detailed protocols for the asymmetric synthesis of trans-3-[Boc-(methyl)amino]cyclobutanol, targeting researchers and professionals in drug development and medicinal chemistry.

Two primary strategies for achieving the desired trans stereochemistry with high enantiopurity are presented:

  • Strategy A: Biocatalytic Asymmetric Reduction. This approach leverages the exquisite stereoselectivity of ketoreductase (KRED) enzymes for the direct asymmetric reduction of a prochiral ketone precursor to the desired trans-alcohol.

  • Strategy B: Diastereoselective Reduction Followed by Mitsunobu Inversion. This classical chemical approach involves a diastereoselective reduction to form the thermodynamically favored cis-cyclobutanol, followed by a stereochemical inversion of the hydroxyl group to yield the trans product.

Strategy A: Biocatalytic Asymmetric Reduction for Direct trans-Selectivity

Biocatalysis offers an efficient and highly selective method for the synthesis of chiral molecules.[2] Ketoreductases (KREDs), in particular, are powerful tools for the asymmetric reduction of ketones to alcohols, often with exceptional enantioselectivity and diastereoselectivity.[2][3] This strategy focuses on the direct reduction of 3-[Boc-(methyl)amino]cyclobutanone to the corresponding trans-alcohol.

Workflow for Biocatalytic Asymmetric Reduction

Biocatalytic Asymmetric Reduction Workflow cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction cluster_2 Purification start 3-(Boc-amino)cyclobutanone precursor 3-[Boc-(methyl)amino]cyclobutanone start->precursor N-methylation reduction KRED-catalyzed reduction precursor->reduction product trans-3-[Boc-(methyl)amino]cyclobutanol reduction->product High trans selectivity purification Chromatographic Purification product->purification Mitsunobu Inversion Workflow cluster_0 Synthesis of Precursor cluster_1 Diastereoselective Reduction cluster_2 Stereochemical Inversion start 3-(Boc-amino)cyclobutanone precursor 3-[Boc-(methyl)amino]cyclobutanone start->precursor N-methylation reduction Hydride Reduction precursor->reduction cis_product cis-3-[Boc-(methyl)amino]cyclobutanol reduction->cis_product High cis selectivity inversion Mitsunobu Reaction cis_product->inversion trans_product trans-3-[Boc-(methyl)amino]cyclobutanol inversion->trans_product

Sources

The Versatile Synthon: Application Notes for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclobutane motif has emerged as a compelling structural element, offering a unique blend of rigidity and three-dimensionality that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. This guide provides an in-depth exploration of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate , a versatile building block that serves as a gateway to a diverse array of functionalized cyclobutane derivatives for applications in drug discovery and development.

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the chemical principles and strategic considerations that underpin the use of this valuable synthetic intermediate.

Physicochemical Properties and Handling

Before delving into synthetic applications, a thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective use.

Table 1: Physicochemical Properties [1]

PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
CAS Number 1392804-89-5
Appearance Solid, semi-solid, or liquid
Purity Typically ≥95%
Storage Conditions Store in a dry, well-ventilated place at 2-8°C

Safety and Handling:

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

Strategic Synthesis of the Building Block

The synthesis of this compound can be approached through a multi-step sequence, offering opportunities for strategic modifications and the introduction of isotopic labels if required. A logical and efficient pathway commences with a protected cyclobutanone derivative.

Synthesis_Workflow

Protocol 2.1: Synthesis of Tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate

This protocol outlines the initial steps to generate the key ketone intermediate.

Materials:

  • 3-(Benzyloxy)cyclobutan-1-one[2][3][4]

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reductive Amination: To a solution of 3-(benzyloxy)cyclobutan-1-one (1.0 equiv) in DCM, add methylamine solution (1.5 equiv). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Boc Protection: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Dissolve the crude amine in DCM and add triethylamine (2.0 equiv) followed by di-tert-butyl dicarbonate (1.2 equiv). Stir at room temperature for 4-6 hours.

  • Purification: After completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford Tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate.

Protocol 2.2: Stereoselective Reduction to this compound

The stereochemical outcome of the ketone reduction is critical. The use of a less sterically hindered reducing agent favors the formation of the trans isomer.

Materials:

  • Tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction: Dissolve Tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate (1.0 equiv) in methanol at 0 °C. Add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 1-2 hours. The choice of sodium borohydride is based on its ability to deliver a hydride to the less hindered face of the ketone, leading to the desired trans alcohol.[5]

  • Work-up and Purification: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate to yield the crude product. The product can be further purified by flash chromatography to afford pure this compound.

Application in Synthetic Transformations

The true utility of this building block lies in its capacity to undergo a variety of chemical transformations at the hydroxyl group, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Applications_Workflow

Protocol 3.1: Oxidation to Tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate

The oxidation of the secondary alcohol back to the ketone provides an entry point to analogues with modifications at the 3-position or for the synthesis of the corresponding oxime and other ketone derivatives. The Dess-Martin periodinane (DMP) oxidation is a mild and highly efficient method for this transformation.[6][7][8]

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Oxidation: To a solution of this compound (1.0 equiv) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 equiv). The reaction is typically complete within 1-3 hours and can be monitored by TLC. The mild conditions of the DMP oxidation are crucial to avoid side reactions and preserve the Boc protecting group.[7]

  • Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography.

Protocol 3.2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of a wide range of ether derivatives, which are common functionalities in drug molecules.[2][3][4][9]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The use of a strong base like NaH ensures complete deprotonation of the alcohol.[2]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours, monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate. The crude ether can be purified by flash column chromatography.

Protocol 3.3: Stereoinversion and Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol and for introducing a variety of nucleophiles, such as carboxylates (to form esters), azides, or phenols (to form aryl ethers).[6][10][11][12]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Nucleophile (e.g., benzoic acid, p-nitrophenol, diphenylphosphoryl azide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv), triphenylphosphine (1.5 equiv), and the chosen nucleophile (1.5 equiv) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 equiv) dropwise. The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol center.[10]

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

Characterization Data (Predicted)

Table 2: Predicted NMR Data for this compound

¹H NMR (CDCl₃) Predicted δ (ppm) ¹³C NMR (CDCl₃) Predicted δ (ppm)
t-Bu (9H, s)~1.45C(CH₃)₃~80.0
N-CH₃ (3H, s)~2.80C(CH₃)₃~28.5
CH₂ (4H, m)~2.0-2.6N-CH₃~34.0
CH-OH (1H, m)~4.0-4.2CH₂~35.0
CH-N (1H, m)~4.3-4.5CH-OH~65.0
OH (1H, br s)VariableCH-N~55.0
C=O~156.0

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its rigid, three-dimensional cyclobutane core, coupled with strategically placed functional groups, provides a powerful platform for the synthesis of novel small molecules. The protocols detailed in these application notes offer a solid foundation for researchers to explore the rich chemistry of this synthon and to accelerate the discovery of new therapeutic agents. The ability to perform key transformations such as oxidation, etherification, and stereoinversive nucleophilic substitution allows for the systematic exploration of chemical space around the cyclobutane scaffold, ultimately contributing to the development of the next generation of innovative medicines.

References

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • in the chemical literature: Williamson ether synthesis. YouTube. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Supporting Information. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. Henry Rzepa's Blog. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • The dess-martin periodinane. Organic Syntheses Procedure. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
  • CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
  • Reduction using sodium borohyride?. ResearchGate. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. [Link]

  • The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. Henry Rzepa's Blog - Ch.imperial. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

Sources

Application Note: A Detailed Protocol for the Boc Deprotection of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and facile, acid-labile removal.[1][2][3] This application note provides a comprehensive, field-proven guide for the deprotection of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate to yield the valuable building block, trans-3-(methylamino)cyclobutanol. We present two robust protocols utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively. The guide delves into the underlying reaction mechanism, in-process analytical controls, work-up procedures, and critical troubleshooting strategies to ensure a high-yielding and reproducible outcome for researchers in pharmaceutical and chemical development.

Introduction: The Strategic Role of Boc Deprotection

In multi-step synthesis, the temporary masking of reactive functional groups is essential. The Boc group is one of the most common protecting groups for amines due to its resilience to basic, nucleophilic, and reductive conditions, while being easily cleaved under mild acidic conditions.[1][4][5] This orthogonality makes it invaluable in complex synthetic routes, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[2][6]

The target substrate, this compound, is a precursor to trans-3-(methylamino)cyclobutanol, a constrained diamine building block of increasing interest in medicinal chemistry for its ability to impart favorable physicochemical properties to drug candidates.[7][8][9][10] The successful removal of the Boc group is a critical final step to unmask the secondary amine for subsequent transformations.

The Mechanism of Acid-Catalyzed Boc Cleavage

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting unexpected outcomes. The acid-catalyzed deprotection of a Boc-protected amine is a robust, multi-step process.[2][5][11]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl).[1][5][11] This activation makes the carbonyl carbon more electrophilic.

  • Fragmentation: The protonated intermediate undergoes fragmentation. The stable tertiary carbocation, the tert-butyl cation, is expelled, leaving behind an unstable carbamic acid intermediate.[1][2][11]

  • Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free secondary amine.[2][5][11] This irreversible step provides a strong thermodynamic driving force for the reaction.

  • Salt Formation: Under the acidic reaction conditions, the newly liberated and basic amine is immediately protonated, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2][11]

The primary byproduct, the tert-butyl cation, is a reactive electrophile. It can be quenched by nucleophiles, deprotonate to form isobutylene gas, or, in some cases, cause unwanted side reactions by alkylating electron-rich moieties on the substrate.[2][6][12] For this specific substrate, such side reactions are unlikely due to the absence of highly susceptible functional groups.

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H⁺ CarbamicAcid Carbamic Acid Protonation->CarbamicAcid Fragmentation tBu tert-Butyl Cation Protonation->tBu Amine Free Amine CarbamicAcid->Amine Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tBu->Isobutylene - H⁺ Salt Ammonium Salt Amine->Salt + H⁺

Caption: Acid-catalyzed mechanism for Boc deprotection.

Recommended Experimental Protocols

Two primary methods are presented, both widely validated in the field. The choice depends on downstream requirements (e.g., desired salt form), available reagents, and the presence of other acid-sensitive groups in more complex substrates.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and often fastest method for Boc removal.[1][3][13] The product is isolated as the trifluoroacetate salt.

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%CommercialStarting material
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%Acros OrganicsDeprotecting agent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentFisher ChemicalFor neutralization during work-up (optional)
Diethyl Ether (Et₂O) or MTBEAnhydrousCommercialFor precipitation of the product salt
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.1–0.2 M concentration, e.g., 5-10 mL per mmol). Stir until fully dissolved at room temperature (20–25 °C).

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise. A common ratio is 25-50% TFA in DCM (v/v).[14] Caution: TFA is corrosive and hygroscopic; handle in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (see Section 5). The reaction is typically complete within 1–3 hours.[3]

  • Isolation (as TFA salt): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting oil or solid is the crude amine trifluoroacetate salt. To remove residual TFA, co-evaporate with toluene (2-3 times).[1][15] The crude salt can often be used directly in the next step.

  • Purification (Optional): If a solid is desired, add cold diethyl ether or MTBE to the crude oil and stir or sonicate to induce precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold ether, and dry under high vacuum.

  • Isolation (as free amine - if required): After removing the volatiles (Step 5), dissolve the residue in a minimal amount of water and cool to 0 °C. Carefully basify the solution to pH 9-10 with saturated NaHCO₃ or 1M NaOH. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the product as a hydrochloride salt, which is often more crystalline and preferred in pharmaceutical development. It can sometimes offer better selectivity if other, more acid-labile groups are present.[4][16][17]

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%CommercialStarting material
4.0 M HCl in 1,4-DioxaneCommercial solutionSigma-AldrichDeprotecting agent. Handle with care.
1,4-Dioxane or Methanol (MeOH)AnhydrousCommercialReaction solvent (optional)
Diethyl Ether (Et₂O)AnhydrousCommercialFor precipitation

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask with a stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a solution of 4.0 M HCl in 1,4-dioxane (5–10 eq). If the starting material has poor solubility, a minimal amount of co-solvent like methanol or additional dioxane can be added.

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form as the reaction proceeds. Monitor the reaction by TLC or LC-MS. Completion is typically achieved in 1–4 hours.[4][14][16]

  • Isolation & Purification: Upon completion, add an excess of diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt. Stir for 15-30 minutes.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.

  • Drying: Dry the white solid under high vacuum to remove all residual solvents. The product, trans-3-(methylamino)cyclobutanol hydrochloride, is typically obtained in high purity without further purification.

Data Summary: Protocol Comparison

ParameterProtocol A: TFA / DCMProtocol B: HCl / Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1–3 hours1–4 hours
Work-up Evaporation, optional precipitation/extractionPrecipitation and filtration
Product Form Trifluoroacetate (TFA) SaltHydrochloride (HCl) Salt
Pros Fast, high substrate solubility, volatile reagentsCrystalline product, TFA-free, can be more selective
Cons Product may be an oil, residual TFA can be hard to removeDioxane is a less desirable solvent, slower for some substrates

In-Process Controls and Analytical Validation

Reliable reaction monitoring is crucial for determining the endpoint and ensuring a successful outcome.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to monitor progress.[18][19]

    • Mobile Phase: A typical eluent system is 10% Methanol in Dichloromethane with 1% ammonium hydroxide.

    • Visualization: The Boc-protected starting material will be less polar (higher Rf) and can be visualized with a permanganate stain. The deprotected amine product is more polar (lower Rf) and will stain brightly with a ninhydrin solution , which specifically reacts with primary and secondary amines.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring. It confirms the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing unambiguous confirmation of the conversion.[19][20]

  • ¹H NMR Spectroscopy: After isolation, ¹H NMR confirms the product's identity. The most telling indicator of complete deprotection is the complete disappearance of the sharp singlet at ~1.4 ppm , which corresponds to the nine equivalent protons of the tert-butyl group.[18][19]

Workflow Start Dissolve Starting Material in Solvent (e.g., DCM) AddAcid Add Acid (TFA or HCl/Dioxane) at 0°C or RT Start->AddAcid Stir Stir at Room Temperature AddAcid->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Work-up & Isolation Monitor->Workup Complete TFA_Workup Evaporate & Precipitate with Ether (TFA Salt) Workup->TFA_Workup TFA Method HCl_Workup Precipitate with Ether & Filter (HCl Salt) Workup->HCl_Workup HCl Method Product Purified Product TFA_Workup->Product HCl_Workup->Product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting and Expert Recommendations

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid (especially if substrate has other basic sites).2. Short reaction time.3. Low temperature for a sterically hindered substrate.1. Add more equivalents of acid.2. Extend the reaction time, monitoring every hour.3. Gently warm the reaction to 30-40 °C, but be cautious of potential side reactions.[14][18]
Oily Product (Difficult to Handle) The TFA or HCl salt of the product may not be crystalline.1. For TFA salts, attempt precipitation from different solvent systems (e.g., DCM/hexane, EtOAc/heptane).2. Convert the salt to the free base via a basic work-up, which may be solid or easier to purify via chromatography.3. Use the alternative deprotection protocol (HCl often gives more crystalline salts).
Low Yield After Work-up The amine salt product has high water solubility, leading to loss during aqueous extraction.1. Avoid aqueous work-up if possible. Isolate the product directly as a salt by precipitation.[21]2. If an aqueous work-up is necessary, saturate the aqueous phase with NaCl (brine) before extraction to reduce product solubility.3. Use a continuous extractor or perform a larger number of extractions (5-7 times) with the organic solvent.
Residual Acid in Final Product TFA is high-boiling and can be difficult to remove completely by simple evaporation.Co-evaporate the crude product with a non-polar solvent like toluene or hexanes multiple times.[1][15] This forms an azeotrope that facilitates removal.

Conclusion

The acid-catalyzed deprotection of this compound is a reliable and high-yielding transformation critical for advancing synthetic programs. By employing either the TFA/DCM or HCl/dioxane protocol and utilizing rigorous in-process controls, researchers can confidently and efficiently produce trans-3-(methylamino)cyclobutanol salts. The mechanistic understanding and troubleshooting guidance provided herein serve as a robust resource for optimizing this key synthetic step, ensuring reproducibility and success.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Awuah, S. G., & Habash, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23863–23869. Retrieved from [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

Sources

Application Notes and Protocols for Coupling Reactions with Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Cyclobutyl Scaffold in Modern Drug Discovery

The cyclobutyl moiety has emerged as a critical structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional geometry allows for precise spatial orientation of substituents, enabling enhanced target engagement and improved pharmacokinetic properties compared to more flexible aliphatic chains. Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a particularly valuable building block, offering a strategic handle for the introduction of diverse functionalities through its secondary alcohol. This guide provides detailed protocols and scientific rationale for key coupling reactions involving this versatile intermediate, empowering researchers in the synthesis of novel chemical entities for drug development.

The N-Boc (tert-butoxycarbonyl) protecting group offers robust protection of the secondary amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a seamless transition to subsequent synthetic steps. The trans stereochemistry of the cyclobutane ring is crucial for defining the vectoral projection of the coupled substituent relative to the rest of the molecule.

This document will delve into two powerful and widely applicable coupling strategies for the hydroxyl group of this compound: the Mitsunobu reaction for C-O bond formation with a broad range of nucleophiles, and the Palladium-catalyzed O-arylation for the synthesis of aryl ethers.

O-Alkylation and O-Arylation via the Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.[1][2][3] This transformation proceeds under mild, neutral conditions, making it compatible with a wide array of sensitive functional groups.

Mechanistic Rationale

The reaction is a dehydrative condensation initiated by the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting oxyphosphonium salt is a highly reactive intermediate, poised for nucleophilic attack by a suitable pronucleophile (e.g., a carboxylic acid, phenol, or imide) in an Sₙ2 fashion. This backside attack is responsible for the characteristic inversion of stereochemistry at the reacting carbon center.

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution (SN2) ROH R-OH (Alcohol) PPh3 PPh₃ Oxyphosphonium R-O-PPh₃⁺ ROH->Oxyphosphonium Reacts with Betaine Betaine [PPh₃⁺-N⁻(CO₂iPr)]₂ PPh3->Betaine DIAD DIAD DIAD->Betaine Nucleophile Nu-H (Pronucleophile) DIAD_H2 DIAD-H₂ Betaine->DIAD_H2 Protonation Product R-Nu (Coupled Product) Oxyphosphonium->Product Backside attack by Nu⁻ TPPO O=PPh₃ Oxyphosphonium->TPPO Nucleophile->Product

Caption: Generalized workflow of the Mitsunobu reaction.

Protocol for Mitsunobu Coupling with a Phenolic Nucleophile

This protocol describes a general procedure for the O-arylation of this compound with a generic phenol.

Materials:

  • This compound

  • Phenolic coupling partner (e.g., 4-nitrophenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Add the phenolic coupling partner (1.1 eq.) and triphenylphosphine (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution. A color change to yellow or orange is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and the reduced DIAD byproduct, yielding the desired ether product.

Data Summary Table:

ParameterRecommended ValueRationale
Stoichiometry
Alcohol1.0 eq.Limiting reagent
Nucleophile1.1 - 1.5 eq.A slight excess ensures complete consumption of the alcohol.
PPh₃1.2 - 1.5 eq.Drives the reaction to completion.
DIAD1.2 - 1.5 eq.Activates the alcohol for nucleophilic attack.
Solvent Anhydrous THFAprotic and effectively solubilizes the reagents.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction, followed by stirring at ambient temperature.
Reaction Time 12 - 24 hoursTypically sufficient for complete conversion.

Palladium-Catalyzed O-Arylation

For the synthesis of diaryl ethers, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative to classical methods.[1][4] These reactions have been adapted for C-O bond formation, providing a versatile route to couple alcohols with aryl halides and pseudohalides.

Mechanistic Considerations

The catalytic cycle of a palladium-catalyzed O-arylation typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.

  • Deprotonation and Ligand Exchange: A base deprotonates the alcohol, and the resulting alkoxide displaces a ligand on the palladium center.

  • Reductive Elimination: The aryl and alkoxy groups on the palladium complex couple, forming the desired C-O bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.

Buchwald_Hartwig_O_Arylation cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArOR L₂Pd(II)(Ar)(OR) PdII_ArX->PdII_ArOR Ligand Exchange (R-OH, Base) PdII_ArOR->Pd0 Regeneration of Pd(0) Catalyst ArOR Ar-OR (Product) PdII_ArOR->ArOR Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed O-arylation.

Protocol for Palladium-Catalyzed O-Arylation with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 2-bromo-5-fluoropyrimidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., RuPhos, XPhos, or SPhos)

  • A strong, non-nucleophilic base (e.g., cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu))

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions and purification supplies

Procedure:

  • To a Schlenk tube or a similar reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

  • In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.02-0.05 eq.) and the phosphine ligand (0.04-0.10 eq.) in a small amount of the reaction solvent.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous, deoxygenated solvent to the reaction vessel, followed by the catalyst precursor solution.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove inorganic salts.

  • Wash the celite pad with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ValueRationale
Stoichiometry
Aryl Halide1.0 eq.Typically the limiting reagent.
Alcohol1.2 - 1.5 eq.An excess can favor the desired coupling.
Base2.0 - 3.0 eq.Essential for deprotonating the alcohol.
Pd(OAc)₂2 - 5 mol%Standard catalyst loading.
Ligand4 - 10 mol%A slight excess relative to the palladium source.
Solvent Toluene or 1,4-DioxaneAprotic, high-boiling solvents suitable for these reactions.
Temperature 80 - 110 °CElevated temperatures are often required to drive the reaction.
Reaction Time 12 - 24 hoursDependent on the reactivity of the coupling partners.

Safety and Handling

  • Reagents: Many of the reagents used in these protocols are hazardous. Always consult the Safety Data Sheet (SDS) before use. Azodicarboxylates can be shock-sensitive and should be handled with care. Organophosphines are often air-sensitive and have a strong odor.

  • Inert Atmosphere: Both Mitsunobu and palladium-catalyzed reactions are sensitive to air and moisture. The use of proper inert atmosphere techniques (e.g., Schlenk line or glovebox) is crucial for reproducibility and high yields.

  • Purification: The byproducts of the Mitsunobu reaction can sometimes be challenging to remove. Careful chromatography is often necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. The protocols outlined in this application note for Mitsunobu and palladium-catalyzed O-arylation reactions provide robust and reliable methods for the functionalization of its hydroxyl group. The choice between these methods will depend on the desired product and the nature of the coupling partner. The Mitsunobu reaction is ideal for a wide range of nucleophiles with inversion of stereochemistry, while palladium-catalyzed O-arylation is particularly powerful for the synthesis of aryl ethers. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this key intermediate to accelerate their synthetic programs.

References

  • Schober, M., MacDermaid, C. M., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase.
  • ResearchGate. (n.d.). Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of LSD‐1inhibitor GSK2879552 precursor 62 l by reductive... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Retrieved from [Link]

  • ResearchGate. (n.d.). Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... Retrieved from [Link]

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013).
  • Smitheman, K., Cusan, M., Liu, Y., et al. (2019). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes.
  • Selyunina, E. V., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(10), 3249.
  • MDPI. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • OUPS. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides detailed analytical methodologies for the quantitative and qualitative analysis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods are crucial for ensuring product quality and purity. This guide presents two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for routine purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and sensitive quantification, particularly of volatile impurities. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C10H19NO3) is a carbamate derivative of significant interest in medicinal chemistry and drug development.[1] Its structural complexity, featuring a cyclobutyl ring and a carbamate functional group, necessitates tailored analytical approaches to ensure accurate characterization and quantification. The presence of stereoisomers and potential impurities from the synthetic process requires methods with high resolving power and sensitivity.

This application note details two orthogonal analytical techniques, HPLC and GC-MS, to provide a comprehensive analytical toolkit for this compound. HPLC is presented as the primary method for purity determination and quantification in bulk materials and reaction monitoring. GC-MS, following a necessary derivatization step, offers a complementary technique for impurity profiling and trace-level analysis.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C10H19NO3[1]
Molecular Weight 201.26 g/mol PubChem
Appearance Solid, semi-solid, or liquid
Solubility Soluble in organic solvents like methanol, acetonitrileInferred
Thermal Stability Carbamates are often thermally labile[2]

The presence of a hydroxyl group and the polar carbamate linkage suggest good solubility in polar organic solvents, making it amenable to reversed-phase HPLC. The thermal lability of carbamates is a critical consideration for GC analysis, necessitating derivatization to prevent degradation in the hot injector and column.[2]

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

Rationale: Reversed-phase HPLC is the method of choice for non-volatile, polar compounds. The inherent polarity of the target molecule makes it well-suited for separation on a C18 stationary phase with a polar mobile phase. UV detection is appropriate due to the presence of the carbamate chromophore.

HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Diluent (e.g., 1 mg/mL) Injection Inject sample/standard (e.g., 10 µL) SamplePrep->Injection StandardPrep Prepare calibration standards in Diluent StandardPrep->Injection Separation C18 Column Separation Isocratic or Gradient Elution Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: HPLC analysis workflow from sample preparation to quantification.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for polar to moderately non-polar compounds.
Mobile Phase A Water (HPLC Grade)Aqueous component for reversed-phase chromatography.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier to elute the analyte.
Gradient 20% B to 80% B over 15 minA gradient ensures elution of potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector Wavelength 210 nmCarbamates exhibit UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

    • Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 0.01 - 1.0 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject the prepared standards and samples.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve from the standard injections and determine the concentration of the analyte in the samples.

    • Calculate purity by the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Impurity Profiling

Rationale: GC-MS provides excellent separation efficiency and definitive identification through mass spectral data. However, due to the polarity and thermal lability of the hydroxyl and carbamate groups, direct GC analysis is challenging. Derivatization is essential to block the polar functional groups, increasing volatility and thermal stability. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy for this purpose.[3]

GC-MS with Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve sample in anhydrous solvent Derivatization Add derivatizing agent (e.g., BSTFA) Heat to complete reaction SamplePrep->Derivatization Injection Inject derivatized sample Derivatization->Injection Separation GC separation on a non-polar column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Scan or SIM mode Ionization->Detection PeakID Identify peaks by retention time and mass spectrum Detection->PeakID LibrarySearch Confirm identity with NIST library search PeakID->LibrarySearch

Caption: GC-MS analysis workflow, including the essential derivatization step.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole)

  • Autosampler

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

ParameterRecommended ConditionJustification
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column suitable for a wide range of derivatized compounds.
Injector Temperature 250 °CEnsures efficient volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with varying boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40 - 550A wide scan range to capture the molecular ion and key fragments of the derivatized analyte.

Data Analysis:

  • The expected derivatized product will be Tert-butyl N-(trans-3-(trimethylsilyloxy)cyclobutyl)-N-methylcarbamate.

  • The mass spectrum should be evaluated for the molecular ion and characteristic fragment ions.

  • The fragmentation pattern can be used for structural elucidation of unknown impurities.

  • Quantification can be achieved by using an internal standard and operating the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Method Validation and System Suitability

For routine use in a regulated environment, both methods should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The linear relationship between concentration and detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results.

  • Range: The interval between the upper and lower concentration levels of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

System Suitability: Before each analytical run, system suitability should be verified by injecting a standard solution. Key parameters to monitor include retention time, peak area, tailing factor, and theoretical plates.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC method is ideal for routine quality control, offering reliable purity and assay determination. The GC-MS method, incorporating a crucial derivatization step, serves as a powerful tool for identification and sensitive impurity profiling. The choice of method will depend on the specific analytical objective, but together they provide a complete analytical solution for this important pharmaceutical intermediate.

References

  • tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem . Available at: [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA . Available at: [Link]

  • Analysis of Carbamates by HPLC – U.S. EPA Method 531.1 - PerkinElmer . Available at: [Link]

  • Derivatization Methods in GC and GC/MS - Semantic Scholar . Available at: [Link]

  • Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol - PubMed . Available at: [Link]

Sources

The Strategic Incorporation of a Cyclobutane Moiety: Synthesis of a Potent Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Quest for Kinase Specificity and the Role of Strained Ring Systems

In the landscape of modern drug discovery, protein kinases remain a pivotal target class for therapeutic intervention, particularly in oncology and immunology. The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in a host of autoimmune disorders and myeloproliferative diseases, making selective JAK inhibition a highly sought-after therapeutic strategy.[2][3] The development of small molecule inhibitors with high selectivity for individual JAK isoforms is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the kinase family.[4]

Medicinal chemists have increasingly turned to the incorporation of unique structural motifs to achieve this desired selectivity and improve pharmacokinetic properties. Among these, the cyclobutane ring has emerged as a valuable scaffold.[5] Its puckered, three-dimensional conformation can orient pharmacophoric groups in specific vectors, filling hydrophobic pockets and preventing unwanted cis/trans isomerization that can occur with more flexible linkers.[5] The inherent strain energy of the cyclobutane ring also contributes to its unique chemical properties. This application note details the synthesis and utility of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate , a key building block for the synthesis of a new generation of selective kinase inhibitors.

The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention

The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, culminating in the regulation of gene expression.[6] The process is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[7][8] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to modulate gene transcription.[6][7] This pathway is integral to immune cell development and function.[1]

JAK_STAT_Pathway cluster_nucleus Nuclear Translocation Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT->STAT Gene Target Gene Transcription STAT->Gene 7. Gene Regulation Nucleus Nucleus Inhibitor Kinase Inhibitor (e.g., Cyclobutyl-pyrrolopyrimidine) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of therapeutic intervention.

By inhibiting the catalytic activity of a specific JAK isoform, the downstream signaling cascade can be effectively blocked. The trans-cyclobutyl moiety of the synthesized inhibitor plays a crucial role in achieving selective binding within the ATP-binding pocket of the target JAK, exploiting subtle differences in the topology of this site among the JAK family members.[5]

Synthesis of the Key Building Block: this compound

The synthesis of this key intermediate is a multi-step process that begins with the commercially available 3-hydroxycyclobutan-1-one. The protocol below outlines a reliable and scalable route.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination of 3-Hydroxycyclobutan-1-one

This step introduces the methylamino group onto the cyclobutane ring.

  • To a solution of 3-hydroxycyclobutan-1-one (1.0 eq) in methanol (5 mL/mmol) at 0 °C, add a 2 M solution of methylamine in methanol (1.2 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (2 mL/mmol) and concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 10 mL/mmol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-trans-3-hydroxycyclobutanamine, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • The use of methanol as a solvent is ideal for both the imine formation and the subsequent reduction with sodium borohydride.

  • The reaction is performed at low temperatures initially to control the exothermic nature of the borohydride addition.

  • A slight excess of methylamine and sodium borohydride ensures complete conversion of the starting ketone.

Step 2: Boc Protection of N-methyl-trans-3-hydroxycyclobutanamine

The Boc (tert-butoxycarbonyl) group is installed to protect the secondary amine during subsequent synthetic manipulations.

  • Dissolve the crude N-methyl-trans-3-hydroxycyclobutanamine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (10 mL/mmol).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq) to the solution.

  • Stir the biphasic mixture vigorously at room temperature for 16 hours.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL/mmol).

  • Combine the organic layers, wash with brine (10 mL/mmol), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • The biphasic THF/water system with sodium bicarbonate as a base provides a standard and effective method for Boc protection of amines.[10]

  • Vigorous stirring is essential to ensure adequate mixing of the two phases for the reaction to proceed efficiently.

  • Flash chromatography is necessary to remove any unreacted starting materials and byproducts, yielding the highly pure building block.

Parameter Step 1: Reductive Amination Step 2: Boc Protection
Starting Material 3-Hydroxycyclobutan-1-oneN-methyl-trans-3-hydroxycyclobutanamine
Key Reagents Methylamine, Sodium BorohydrideDi-tert-butyl dicarbonate, Sodium Bicarbonate
Solvent MethanolTHF/Water (1:1)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time ~14 hours~16 hours
Typical Yield >85% (crude)75-85% (after purification)

Application in Kinase Inhibitor Synthesis: A Prototypical Example

The utility of this compound is demonstrated in the synthesis of a potent JAK inhibitor. The core of this inhibitor is the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a common feature in many kinase inhibitors.[11]

Experimental Protocol: Synthesis of a Cyclobutyl-Pyrrolopyrimidine JAK Inhibitor

Step 1: Acidic Deprotection of the Boc Group

The protecting group is removed to liberate the reactive secondary amine.

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting crude N-methyl-trans-3-hydroxycyclobutanamine trifluoroacetate salt is used directly in the next step.

Causality Behind Experimental Choices:

  • TFA in DCM is a standard and highly effective condition for the clean and rapid removal of Boc protecting groups.[12]

  • The reaction is typically complete within a few hours at room temperature.

Step 2: Nucleophilic Aromatic Substitution (SNA_R)

This is the key bond-forming reaction where the cyclobutane-containing side chain is coupled to the heterocyclic core.

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the crude N-methyl-trans-3-hydroxycyclobutanamine trifluoroacetate salt (1.2 eq) in dimethyl sulfoxide (DMSO, 10 mL/mmol), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour into water (50 mL/mmol).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Causality Behind Experimental Choices:

  • DMSO is a suitable polar aprotic solvent for this SNAr reaction, facilitating the dissolution of the reactants and promoting the reaction.

  • DIPEA is used as a non-nucleophilic base to neutralize the trifluoroacetate salt and any HCl generated during the reaction.

  • Elevated temperature is required to drive the SNAr reaction to completion.

Synthesis_Workflow Start1 3-Hydroxycyclobutan-1-one Step1 Reductive Amination (Methylamine, NaBH4) Start1->Step1 Intermediate1 N-methyl-trans-3- hydroxycyclobutanamine Step1->Intermediate1 Step2 Boc Protection (Boc2O, NaHCO3) Intermediate1->Step2 TitleCompound Tert-butyl N-(trans-3-hydroxycyclobutyl) -N-methylcarbamate Step2->TitleCompound Step3 Boc Deprotection (TFA, DCM) TitleCompound->Step3 Intermediate2 Deprotected Amine Salt Step3->Intermediate2 Step4 Nucleophilic Aromatic Substitution (DIPEA, DMSO, 100 °C) Intermediate2->Step4 Start2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Start2->Step4 FinalProduct Final Kinase Inhibitor Step4->FinalProduct

Caption: Workflow for the synthesis of a JAK inhibitor.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile building block in the synthesis of sophisticated kinase inhibitors. The protocols detailed herein provide a robust and scalable pathway for its preparation and subsequent incorporation into a pyrrolopyrimidine scaffold, a privileged core in many JAK inhibitors. The unique conformational constraints imposed by the trans-cyclobutane ring offer a powerful tool for medicinal chemists to fine-tune inhibitor selectivity and improve drug-like properties. Further exploration of this and related strained-ring building blocks will undoubtedly continue to yield novel and effective therapeutics for a range of diseases.

References

Application Notes and Protocols: Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclobutane Moiety in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this context, the incorporation of rigid, three-dimensional scaffolds has emerged as a powerful strategy to navigate chemical space and optimize drug-like properties. The cyclobutane ring, a strained four-membered carbocycle, has garnered significant attention for its ability to impart conformational rigidity, thereby reducing the entropic penalty of binding to a biological target and often leading to enhanced potency and selectivity.

This guide focuses on Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate , a key building block that exemplifies the strategic use of the cyclobutane moiety in the development of innovative therapeutics. Its utility is prominently showcased in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis.[1] The trans stereochemistry of the hydroxyl and amino groups on the cyclobutane core provides a specific spatial arrangement that is crucial for its biological activity. The tert-butoxycarbonyl (Boc) protecting group offers a stable and readily cleavable handle for synthetic manipulations, making this intermediate an invaluable tool for medicinal chemists.[2]

These application notes will provide a comprehensive overview of the role of this compound in therapeutic development, with a focus on its application in the synthesis of JAK inhibitors. We will delve into detailed synthetic protocols, the underlying medicinal chemistry rationale, and methods for biological evaluation.

The Janus Kinase (JAK)-STAT Signaling Pathway: A Prime Target for Immunomodulation

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in the signal transduction of numerous cytokines, interferons, and growth factors.[3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including immune responses, inflammation, hematopoiesis, and cell growth.

Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory diseases, as well as certain cancers. Consequently, the development of small molecule inhibitors of JAKs has become a major focus of therapeutic research.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation

Figure 1: The canonical JAK-STAT signaling pathway.

Medicinal Chemistry Rationale: The Advantage of the trans-3-Hydroxycyclobutyl Moiety

The incorporation of the trans-3-hydroxycyclobutyl fragment into a drug candidate is a deliberate design choice aimed at optimizing several key parameters:

  • Conformational Rigidity and Pre-organization: The puckered conformation of the cyclobutane ring restricts the rotational freedom of the molecule. This pre-organizes the pharmacophoric elements into a conformation that is favorable for binding to the target protein, reducing the entropic cost of binding and potentially increasing affinity.

  • Vectorial Projection of Substituents: The trans relationship between the hydroxyl and amino groups places these functionalities on opposite faces of the cyclobutane ring, providing distinct vectors for interaction with the protein target. This precise spatial arrangement can be critical for achieving high-affinity and selective binding.

  • Improved Physicochemical and Pharmacokinetic Properties: Cycloalkyl groups can enhance metabolic stability by blocking sites of metabolism on adjacent alkyl chains. The introduction of a hydroxyl group can also fine-tune solubility and provide an additional hydrogen bonding interaction with the target.[4]

Synthetic Protocols

The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent incorporation into aza-pyrimidine scaffolds, exemplified by the synthesis of a key intermediate for Tofacitinib.

Protocol 1: Synthesis of this compound

This synthesis involves a multi-step sequence starting from a commercially available cyclobutane precursor. The key steps are the introduction of the methylamino group and subsequent Boc protection.

Step 1: Synthesis of 3-(Methylamino)cyclobutanol

This precursor can be synthesized through various routes. One common method involves the reductive amination of 3-hydroxycyclobutanone with methylamine.

  • Materials: 3-hydroxycyclobutanone, Methylamine (40% in water), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Rotary evaporator, Magnetic stirrer.

  • Procedure:

    • To a solution of 3-hydroxycyclobutanone (1.0 eq) in DCM, add methylamine (1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add STAB (1.5 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-(methylamino)cyclobutanol, which can be used in the next step without further purification.

Step 2: Boc Protection of 3-(Methylamino)cyclobutanol

The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its ease of removal under acidic conditions.[2][5]

  • Materials: 3-(methylamino)cyclobutanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF), Saturated ammonium chloride solution, Ethyl acetate, Anhydrous sodium sulfate, Rotary evaporator, Magnetic stirrer.

  • Procedure:

    • Dissolve 3-(methylamino)cyclobutanol (1.0 eq) in THF.

    • Add TEA (1.5 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in THF at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, DCM, THF
Protocol 2: Incorporation into a Pyrrolo[2,3-d]pyrimidine Scaffold via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[6][7] In this protocol, the hydroxyl group of this compound is coupled with a nitrogen nucleophile on a pyrimidine ring.

  • Materials: this compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Anhydrous Tetrahydrofuran (THF), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Rotary evaporator, Magnetic stirrer, Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a solution of this compound (1.1 eq), 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the coupled product.

Mitsunobu_Reaction cluster_reactants Reactants cluster_products Products Alcohol This compound Coupled_Product Coupled Product Alcohol->Coupled_Product Mitsunobu Reaction (Anhydrous THF, 0 °C to RT) Pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrimidine->Coupled_Product Mitsunobu Reaction (Anhydrous THF, 0 °C to RT) PPh3 Triphenylphosphine (PPh3) PPh3->Coupled_Product Mitsunobu Reaction (Anhydrous THF, 0 °C to RT) TPPO Triphenylphosphine oxide (TPPO) PPh3->TPPO DIAD DIAD/DEAD DIAD->Coupled_Product Mitsunobu Reaction (Anhydrous THF, 0 °C to RT) Hydrazine_Deriv Hydrazine Derivative DIAD->Hydrazine_Deriv

Figure 2: Workflow for the Mitsunobu coupling reaction.

Biological Evaluation Protocols

Once novel compounds incorporating the this compound moiety have been synthesized, their biological activity must be assessed. The following are generalized protocols for evaluating the inhibition of JAK kinases and the downstream signaling pathway.

Protocol 3: In Vitro JAK Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific JAK isoform by measuring ATP consumption.

  • Objective: To quantify the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.

  • Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, Kinase substrate (e.g., a generic tyrosine kinase peptide), ATP, Test compound, Kinase assay buffer, 384-well plates, Luminescence plate reader, ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Dispense the compound dilutions into the 384-well plates. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent pan-kinase inhibitor).

    • Prepare a 2x enzyme/substrate solution in kinase assay buffer and add to the wells.

    • Initiate the kinase reaction by adding a 2x ATP solution. The final ATP concentration should be close to the Km for the specific JAK enzyme.

    • Incubate the plate at room temperature for 1-2 hours.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves converting the remaining ATP to a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Table 2: Representative Data from an In Vitro JAK Kinase Inhibition Assay

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Tofacitinib (Reference)1-55-201-5>100
Test Compound X(Experimental Value)(Experimental Value)(Experimental Value)(Experimental Value)
Protocol 4: Cellular Assay for Inhibition of STAT Phosphorylation (Western Blot)

This assay assesses the ability of a test compound to inhibit the phosphorylation of STAT proteins in a cellular context, confirming its on-target activity.

  • Objective: To determine the dose-dependent inhibition of cytokine-induced STAT phosphorylation by a test compound in a relevant cell line.

  • Materials: A cytokine-responsive cell line (e.g., TF-1, UT-7), Cytokine (e.g., IL-2, IL-6, or GM-CSF, depending on the cell line and JAK-STAT pathway of interest), Test compound, Cell lysis buffer, Protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membranes, Primary antibodies (anti-phospho-STAT and anti-total-STAT), HRP-conjugated secondary antibody, Chemiluminescence substrate, Imaging system.

  • Procedure:

    • Plate the cells and starve them of serum for 4-6 hours.

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the STAT protein of interest.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total STAT protein at each compound concentration.

    • Plot the data to determine the IC₅₀ for the inhibition of STAT phosphorylation.

Conclusion

This compound is a valuable and strategically designed building block for the development of novel therapeutics, particularly in the realm of JAK inhibitors. Its rigid cyclobutane core with a defined stereochemistry provides a means to enhance potency and selectivity, while the Boc-protected amine and free hydroxyl group offer versatile handles for synthetic elaboration. The protocols detailed in this guide provide a framework for the synthesis, utilization, and biological evaluation of this important intermediate and the compounds derived from it. As the demand for more effective and safer immunomodulatory agents continues to grow, the judicious application of such well-designed chemical tools will be instrumental in advancing the field of drug discovery.

References

  • Babu, N. J., et al. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(1), 224-230.
  • Butora, G., et al. (2012). A practical synthesis of the JAK3 inhibitor tofacitinib. Tetrahedron Letters, 53(34), 4534-4537.
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
  • Hughes, D. L. (2014). The Mitsunobu reaction. Organic Reactions, 42, 335-656.
  • Knipe, P. C., & Sorensen, E. J. (2016). Recent advances in the synthesis and application of cyclobutanes in medicinal chemistry. Chemical Society Reviews, 45(17), 4748-4771.
  • Mesa, R. A., et al. (2017). Tofacitinib for the treatment of myelofibrosis. The New England Journal of Medicine, 377(22), 2148-2159.
  • Norman, P. (2013). Tofacitinib: a first-in-class Janus kinase inhibitor for the treatment of rheumatoid arthritis. Drugs of Today, 49(7), 423-434.
  • Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420-434.
  • Winssinger, N., & Barluenga, S. (Eds.). (2015). Modern protection strategies in organic synthesis. John Wiley & Sons.
  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases.
  • Yamaoka, K., et al. (2004). The Janus kinases (Jaks). Genome Biology, 5(12), 253.
  • Z-F, X., et al. (2013).
  • Zhang, W., et al. (2012). A concise synthesis of tofacitinib. Chinese Chemical Letters, 23(10), 1139-1142.
  • Zhou, Y., et al. (2014). An efficient synthesis of tofacitinib. Tetrahedron: Asymmetry, 25(1), 51-56.
  • LookChem. (n.d.). tert-butyl ((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Mastering the Modification of a Key Building Block: A Step-by-Step Guide to Derivatizing Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Cyclobutyl Scaffold

In the landscape of modern drug discovery and development, carbamate-protected cyclobutane derivatives are invaluable building blocks. Among these, Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate stands out as a versatile scaffold, featuring a secondary alcohol that serves as a prime handle for chemical modification. The ability to selectively derivatize this hydroxyl group opens up a plethora of possibilities for synthesizing novel molecular entities with tailored pharmacological profiles. This guide provides a detailed, step-by-step protocol for the derivatization of this key intermediate, focusing on the widely applicable acylation reaction. The principles and techniques discussed herein are grounded in established chemical literature and are designed to be readily adaptable for various research and development applications.

The derivatization of secondary alcohols is a fundamental transformation in organic synthesis.[1][2] Techniques such as acylation, silylation, and etherification are commonly employed to modify the hydroxyl group, thereby altering the parent molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability.[1] For the purposes of this guide, we will focus on acylation, a robust and predictable reaction that introduces an ester functionality. This transformation is not only crucial for structure-activity relationship (SAR) studies but also for the introduction of reporter groups or for modulating a compound's pharmacokinetic properties.

Safety First: Handling Reagents with Due Diligence

General Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Acylating agents such as acyl chlorides and anhydrides are often corrosive and moisture-sensitive; handle with extreme care.[5]

  • Organic bases like triethylamine and pyridine are flammable and toxic; avoid inhalation and skin contact.[5]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

The Heart of the Matter: The Acylation Reaction

The derivatization of the secondary alcohol in this compound via acylation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[5]

A general schematic of this reaction is presented below:

Acylation_Reaction Substrate This compound Reaction Reaction Mixture Substrate->Reaction Reagent Acylating Agent (e.g., R-COCl) Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Product Acylated Product Byproduct Triethylammonium Chloride Reaction->Product Work-up & Purification Reaction->Byproduct

Caption: General workflow for the acylation of this compound.

Detailed Experimental Protocol: Acylation with Acetyl Chloride

This protocol details the acetylation of this compound as a representative example of an acylation reaction.

Materials and Reagents:

ReagentPuritySupplier
This compound≥95%Various
Acetyl Chloride≥98%Sigma-Aldrich
Triethylamine (TEA)≥99%Fisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%Acros Organics
Saturated aqueous sodium bicarbonate solution-Lab-prepared
Anhydrous magnesium sulfate-VWR Chemicals

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine (TEA, 1.5 eq) to the stirred solution. The base acts as an acid scavenger.[5]

  • Addition of Acylating Agent:

    • While maintaining the temperature at 0 °C, add acetyl chloride (1.2 eq) dropwise to the reaction mixture. Caution: This addition may be exothermic.

    • The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acetyl chloride and the triethylammonium chloride byproduct.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated product.

Data Presentation: Representative Quantitative Parameters

ParameterValue
Substrate Concentration~0.1 M in DCM
Equivalents of Base (TEA)1.5
Equivalents of Acylating Agent1.2
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield>90% (after purification)

Characterization of the Derivatized Product

The successful synthesis of the acylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of a new signal corresponding to the acetyl methyl group and a downfield shift of the proton and carbon at the esterified position are expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group (typically around 1735 cm⁻¹).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; moisture in the reaction.Increase reaction time or allow the reaction to proceed at a slightly higher temperature. Ensure all glassware and reagents are scrupulously dry.
Low Yield Inefficient work-up or purification; side reactions.Optimize the work-up and purification procedures. Ensure the dropwise addition of the acylating agent at low temperature to minimize side reactions.
Presence of Byproducts Diacylation (if other nucleophilic sites are present); elimination reactions.Use the stoichiometric amount of acylating agent. Maintain a low reaction temperature.

Conclusion: A Gateway to Novel Chemical Space

The protocol outlined in this guide provides a robust and reliable method for the derivatization of this compound. By mastering this fundamental transformation, researchers can unlock the full potential of this versatile building block, enabling the synthesis of a diverse array of novel compounds for various applications in drug discovery and materials science. The principles of this acylation reaction can be readily extended to other acylating agents, providing access to a wide range of ester derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of (S)-3-Undecanol for Enhanced Analytical Detection.
  • ResearchGate. (2025). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase.
  • Benchchem. (n.d.). Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis.
  • Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate.
  • Abovchem. (n.d.). tert-butyl (3-hydroxycyclobutyl)carbamate.
  • PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • HETEROCYCLES. (2018). DERIVATIZATION OF SECONDARY ALIPHATIC ALCOHOLS TO PICOLINATES – A NEW OPTION FOR HPLC ANALYSIS WITH CHIRAL STATIONARY PHASE.
  • Synquest Labs. (n.d.). tert-Butyl N-[(1S,3R)-3- hydroxycyclopentyl]carbamate Safety Data Sheet.
  • Fisher Scientific. (2011). Safety Data Sheet: tert-Butyl N-hydroxycarbamate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS: 1392804-89-5).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this polar, Boc-protected aminocyclobutanol derivative. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for this compound?

The two most effective methods for purifying this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most versatile technique, allowing for the separation of the target compound from impurities with different polarities, such as unreacted starting materials or side products.[2]

  • Recrystallization: If the crude material is of sufficient purity (typically >90%), recrystallization can be a highly efficient method to obtain a product of very high purity.[2][3] It relies on selecting a solvent system where the compound's solubility is high at elevated temperatures but low at cooler temperatures.[2]

Q2: What are the most common impurities I should expect to see?

Typical impurities originate from the Boc-protection step and include:

  • Unreacted Starting Material: trans-3-(methylamino)cyclobutanol.

  • Excess Reagent: Di-tert-butyl dicarbonate (Boc₂O).

  • Reagent Byproducts: tert-Butanol.

  • Side Products: Potential formation of urea-type byproducts or double-Boc-protected species, although less common for secondary amines.[4]

  • Isomeric Impurities: The corresponding cis-isomer, Tert-butyl N-(cis-3-hydroxycyclobutyl)-N-methylcarbamate (CAS: 1033718-10-3), if the starting cyclobutanol was not isomerically pure.

Q3: How stable is this molecule during purification and workup?

The Tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[5]

  • pH Sensitivity: Avoid strong acids (e.g., HCl, TFA) during aqueous workups, as this can lead to premature deprotection.[5] Carbamates can also be susceptible to hydrolysis under strongly basic conditions.[2][6] It is recommended to use mild bases like saturated sodium bicarbonate for washes and maintain a neutral or slightly basic pH.[2]

  • Thermal Stability: While moderately stable, prolonged exposure to high temperatures should be avoided to prevent potential degradation.[2] When removing solvents, use a rotary evaporator with a water bath temperature below 40-50°C.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Issue 1: Significant tailing or streaking of the product spot on a silica gel TLC plate.
  • Causality: The target molecule contains both a hydroxyl group and a carbamate, making it quite polar. The nitrogen atom can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing strong, non-specific binding that leads to streaking.[7]

  • Solution:

    • Eluent Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol added to the mobile phase.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica. For highly polar compounds, reversed-phase chromatography (C18 silica) may also be an option, though retention can be a challenge.[7][8]

Issue 2: Low or no recovery of the compound after flash column chromatography.
  • Causality: If the compound is highly polar, it may have irreversibly adsorbed onto the silica gel column, especially if an insufficiently polar eluent was used.

  • Solution:

    • Increase Eluent Polarity: After running your initial gradient, perform a "column flush" with a very polar solvent system, such as 5-10% methanol in dichloromethane (DCM) or ethyl acetate (EtOAc), to elute highly retained compounds.

    • TLC Analysis First: Always determine an appropriate solvent system using TLC before running a column. The ideal Rf value for the target compound should be between 0.2 and 0.4 to ensure good separation and elution.

    • Dry Loading: For polar compounds, dry loading onto the column is often superior to wet loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your packed column. This often results in sharper bands and better separation.

Issue 3: The product co-elutes with a polar impurity (e.g., the starting amine).
  • Causality: The polarity of the Boc-protected product and the starting aminocyclobutanol may be too similar in the chosen solvent system for effective separation.

  • Solution:

    • Change Solvent System Selectivity: Switch to a different eluent system. Separation is not just about polarity but also about specific interactions. If you are using an EtOAc/Hexane system, try a DCM/Methanol system. The different solvent properties can alter the relative retention of your compounds.

    • Use a Shallow Gradient: If you are running a gradient elution, make the gradient shallower (i.e., increase the percentage of the more polar solvent more slowly) in the region where the compounds of interest are eluting. This increases the column volumes over which separation can occur.

Diagram: Troubleshooting Logic for Column Chromatography

G cluster_streaking Streaking/Tailing on TLC? cluster_recovery Low/No Recovery? cluster_coelution Co-elution with Impurity? start Problem Encountered During Chromatography streaking_yes Yes start->streaking_yes Check TLC recovery_yes Yes start->recovery_yes Check Yield coelution_yes Yes start->coelution_yes Check Purity streaking_no No sol_streaking Add 1% Et3N or NH4OH to Eluent OR Switch to Alumina Stationary Phase streaking_yes->sol_streaking recovery_no No sol_recovery Increase Eluent Polarity (e.g., add MeOH) OR Use Dry Loading Technique recovery_yes->sol_recovery sol_coelution Change Solvent System (e.g., DCM/MeOH) OR Run a Shallower Gradient coelution_yes->sol_coelution

Caption: Decision tree for troubleshooting common chromatography issues.

Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

1. Preparation of Eluent and TLC Analysis:

  • Prepare stock solutions of potential eluents (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol).

  • Run TLC plates of the crude material in various solvent ratios to find a system that gives your product an Rf of ~0.3. For this molecule, a gradient of 30% to 80% EtOAc in Hexanes, or 2% to 10% MeOH in DCM, are good starting points.

  • If streaking is observed, add 0.5-1% triethylamine to the chosen eluent system.

2. Column Packing:

  • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring a flat, stable surface.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).

  • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to the solution.

  • Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Gently load this powder onto the top of the packed column bed.

4. Elution and Fraction Collection:

  • Begin eluting with the low-polarity starting solvent, collecting fractions.

  • Gradually increase the polarity of the eluent according to your pre-determined gradient.

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

  • Place the resulting purified product under high vacuum to remove any residual solvent.

Data Presentation: Suggested Chromatography Systems
Impurity TypePolaritySuggested Starting Eluent SystemComments
Boc₂O / Less Polar Side ProductsLow10-20% EtOAc in HexanesThese will elute early in the run.
Target Product Medium40-80% EtOAc in Hexanes or 2-5% MeOH in DCMThe exact ratio must be optimized by TLC. Add 0.5% Et₃N if tailing occurs.
Starting Amine / Polar ImpuritiesHigh100% EtOAc, or 5-15% MeOH in DCMThese will elute after the product or may require a stronger eluent flush to be removed from the column.
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • The key is to find a solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble at room temperature or below.[2]

  • Test small amounts of your crude product in various solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene). A good solvent pair to try is Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair) to just dissolve the solid completely. Ensure the solution is heated gently.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

4. Crystallization:

  • Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

  • Once the solution has reached room temperature, you can place it in an ice bath or refrigerator (0-4°C) to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

6. Drying:

  • Dry the purified crystals under high vacuum to remove all traces of solvent.

Diagram: General Purification Workflow

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup analysis Initial Purity Analysis (TLC, LCMS, NMR) workup->analysis decision Purity > 90% & Crystalline? analysis->decision reCryst Recrystallization decision->reCryst Yes colChrom Flash Column Chromatography decision->colChrom No final_analysis Final Purity Analysis & Characterization reCryst->final_analysis colChrom->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: A generalized workflow for the purification and isolation process.

References
  • Technical Support Center: Purification of Carbamic Acid Deriv
  • Methyl carbamate purification by extraction and recrystallization - ResearchG
  • For highly polar compound, how to do the purification?
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Retaining Polar Compounds - LCGC.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit.
  • tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)
  • TERT-BUTYL N-(3-HYDROXYCYCLOBUTYL)
  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • HPLC problems with very polar molecules - YouTube.
  • Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines - Benchchem.

Sources

Technical Support Center: Synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.

Reaction Overview: The Boc Protection Pathway

The synthesis of this compound is fundamentally a protection reaction. It involves the N-tert-butoxycarbonylation (Boc protection) of the secondary amine, trans-3-(methylamino)cyclobutanol, using di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2][3][4]

Caption: General synthesis pathway for Boc protection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this synthesis?

This synthesis is a nucleophilic acyl substitution reaction.[5] The nitrogen atom of the secondary amine in trans-3-(methylamino)cyclobutanol acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[2][3] A base is typically used to neutralize the protonated amine intermediate, driving the reaction to completion.[3][5]

Q2: Is there a significant risk of the reaction occurring at the hydroxyl (-OH) group instead of the amine (-NH) group?

This is a common and important concern for amino alcohols. Fortunately, the amine group is inherently more nucleophilic than the hydroxyl group.[6] Therefore, under standard reaction conditions (e.g., room temperature, with a non-hindered base), selective N-acylation is strongly favored over O-acylation.[6][7] While trace formation of the O-Boc product or a dually protected species can occur under harsh conditions, it is not typically a major competing pathway.

Q3: Why is maintaining the trans stereochemistry of the cyclobutane ring important?

The spatial arrangement of substituents on a cyclobutane ring is critical in drug discovery, as it rigidly defines the orientation of pharmacophores. The trans configuration, compared to its cis isomer, presents the hydroxyl and N-methylcarbamate groups in a specific three-dimensional geometry. This precise geometry is often essential for binding to a biological target, such as an enzyme or receptor active site. The synthesis of the correct stereoisomer of the starting material is a crucial, non-trivial step.[8]

Q4: What are the most common side products and how can they be avoided?

The primary concerns are unreacted starting material and, less commonly, the formation of an O-Boc carbonate.[6] Ensuring an adequate amount of Boc₂O (typically 1.1-1.5 equivalents) and a suitable base will minimize unreacted starting material. To avoid O-acylation, refrain from using highly forcing conditions like high heat or very strong, sterically hindered bases that might deprotonate the alcohol. If any O-Boc product does form, it is often hydrolyzed during the aqueous workup phase.[6]

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis, providing potential causes and actionable solutions.

Troubleshooting_Flow start Low or No Yield cause1 Starting Material Issues start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Product Formation start->cause3 cause4 Purification Problems start->cause4 sub_cause1a Incorrect Stereoisomer (cis) cause1->sub_cause1a sub_cause1b Impure Amine Salt cause1->sub_cause1b sub_cause2a Weak/Incorrect Base cause2->sub_cause2a sub_cause2b Degraded Boc₂O cause2->sub_cause2b sub_cause2c Low Temperature cause2->sub_cause2c sub_cause3a O-Boc Formation cause3->sub_cause3a sub_cause3b Di-Boc Product cause3->sub_cause3b sub_cause4a Emulsion in Workup cause4->sub_cause4a sub_cause4b Co-elution on Column cause4->sub_cause4b

Caption: Troubleshooting workflow for low yield issues.

Problem 1: Low or No Product Yield

Potential Cause A: Poor Starting Material Quality

  • Expert Insight: The synthesis of the starting material, trans-3-(methylamino)cyclobutanol, is challenging. It often requires a stereochemical inversion (e.g., via a Mitsunobu reaction) from a more easily accessible cis precursor.[8] Your starting material may be the incorrect cis isomer or may contain significant impurities. It is also often supplied as a hydrochloride salt, which will not react without sufficient base.[9]

  • Solution:

    • Verify Stereochemistry: Confirm the stereochemistry of your starting material using NMR (NOE experiment) or by comparing its analytical data to a certified reference standard.

    • Ensure Free Base: If your starting material is a hydrochloride salt, you must use at least 2.0 equivalents of base: one to neutralize the salt and one to facilitate the Boc protection. Alternatively, perform a separate free-basing step before the reaction.

    • Check Purity: Assess the purity of the starting material by ¹H NMR or LC-MS. If it is impure, purify it by distillation or column chromatography before use.

  • Verification: A clean NMR spectrum matching the trans isomer and a single peak on LC-MS indicate good quality starting material.

Potential Cause B: Suboptimal Reaction Conditions

  • Expert Insight: While Boc protection is a robust reaction, secondary amines react more slowly than primary amines.[10] The choice of base, solvent, and temperature can significantly impact the reaction rate and completion.

  • Solution:

    • Base Selection: For amine hydrochloride salts, a stronger base like triethylamine (TEA) is necessary. For the free amine, a milder inorganic base like sodium bicarbonate (NaHCO₃) is often sufficient and can minimize side reactions.[1]

    • Solvent Choice: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are standard.[1] Alcoholic solvents like methanol have been reported to accelerate Boc protection of some amines, which could be an optimization strategy.[10]

    • Temperature & Time: Secondary amines may require longer reaction times (12-24 hours) or gentle heating (40°C) to achieve full conversion.[1][10] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Verification: Disappearance of the starting material spot/peak on the chosen monitoring system.

ParameterRecommendation A (Free Amine)Recommendation B (Amine HCl Salt)Rationale
Solvent THF, DCM, AcetonitrileTHF, DCMStandard aprotic solvents work well.[1]
Base NaHCO₃, K₂CO₃Triethylamine (TEA), DIPEAMild inorganic bases are sufficient for the free amine.[1] An organic amine base is needed to neutralize the HCl salt.[3]
Base Eq. 1.5 - 2.02.2 - 3.0Excess base drives the reaction. Extra equivalent needed for the salt.
Boc₂O Eq. 1.1 - 1.21.1 - 1.2A slight excess ensures full conversion without being wasteful.
Temperature Room Temp to 40°CRoom Temp to 40°CGentle heating may be required for the less reactive secondary amine.[1][10]
Time 4 - 24 hours4 - 24 hoursMonitor reaction progress to determine completion.

Potential Cause C: Degraded Reagents

  • Expert Insight: Di-tert-butyl dicarbonate (Boc₂O) can slowly hydrolyze upon exposure to atmospheric moisture. If it is old or has been stored improperly, its effective concentration will be lower than expected.

  • Solution:

    • Use a fresh bottle of Boc₂O or purchase from a reputable supplier.

    • Store Boc₂O in a desiccator or under an inert atmosphere.

  • Verification: Using a new reagent and observing an improved yield confirms this was the issue.

Problem 2: Difficulty in Product Purification

Potential Cause A: Emulsion During Aqueous Workup

  • Expert Insight: The product and starting material have both polar (amine, alcohol) and non-polar (Boc, cyclobutane) character, which can lead to the formation of stable emulsions during extraction.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break emulsions.

    • Filter the entire biphasic mixture through a pad of Celite to break up the emulsion.

    • If the emulsion persists, minimize agitation and allow the layers to separate over a longer period.

  • Verification: Clean separation of the organic and aqueous layers.

Potential Cause B: Co-elution on Silica Gel Chromatography

  • Expert Insight: The product is only moderately more non-polar than the starting material. They may co-elute or have very close Rf values on TLC, making separation difficult.

  • Solution:

    • Optimize Solvent System: Use a gradient elution. Start with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity. A common system for this type of molecule is a mixture of Ethyl Acetate and Hexanes or DCM and Methanol.

    • Alternative Stationary Phase: If separation on silica is poor, consider using a different stationary phase, such as alumina or reversed-phase C18 silica.

  • Verification: Baseline separation of product and starting material spots on TLC in the chosen solvent system before attempting column chromatography.

Detailed Experimental Protocol

This protocol is a robust starting point based on established procedures for N-Boc protection.[1][3][5]

Materials:

  • trans-3-(methylamino)cyclobutanol (or its HCl salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) (if using the HCl salt) or Sodium Bicarbonate (NaHCO₃) (if using the free amine)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add trans-3-(methylamino)cyclobutanol hydrochloride (1.0 eq.).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the starting material). Stir until the solid is suspended.

  • Base Addition: Add triethylamine (2.5 eq.) to the suspension. Stir for 15 minutes at room temperature. If using the free amine, add NaHCO₃ (2.0 eq.) instead.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise over 5 minutes. Note: The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., 50% EtOAc/Hexanes or 10% MeOH/DCM). If the reaction is slow after 4-6 hours, warm the mixture to 40°C and continue stirring until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: Once the reaction is complete, cool it to room temperature. Carefully add water to quench any unreacted Boc₂O.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure this compound.

References

Troubleshooting incomplete Boc deprotection of trans-3-[Boc-(methyl)amino]cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: trans-3-[Boc-(methyl)amino]cyclobutanol Deprotection

Welcome to the technical support guide for the deprotection of trans-3-[Boc-(methyl)amino]cyclobutanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges associated with this transformation, particularly incomplete reaction conversion.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of starting material remaining after my standard TFA/DCM reaction. What is the most common cause?

The most frequent cause of incomplete Boc deprotection is insufficient acid stoichiometry or concentration. The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. This mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation, which is then scavenged. If the acid is consumed by other basic functionalities or is not present in a sufficient excess, the reaction will stall. The tertiary amine product itself is basic and will quench one equivalent of acid to form its corresponding salt. Therefore, a minimum of two equivalents of acid are required in theory, but a much larger excess is standard practice to ensure a fast reaction rate.

Q2: Could water in my starting material or solvent be inhibiting the reaction?

Yes, water can significantly hinder the deprotection. Trifluoroacetic acid (TFA) is hygroscopic and can absorb atmospheric moisture. Water can compete with the Boc-protected amine for the acid catalyst, effectively reducing the acid's concentration and slowing down the cleavage process. It is crucial to use anhydrous solvents (like DCM) and fresh, high-purity TFA for optimal results.

Q3: Are there any specific side reactions I should be aware of with a cyclobutanol substrate?

While the N-methyl group is generally stable, the cyclobutanol ring itself can be susceptible to acid-catalyzed side reactions, although this is less common under standard Boc deprotection conditions. Strong acids can protonate the hydroxyl group, leading to water elimination and the formation of a cyclobutyl cation. This cation can then undergo rearrangement or react with nucleophiles present in the mixture. However, for TFA-mediated Boc deprotection at or below room temperature, this is typically a minor pathway. The primary challenge remains the incomplete removal of the Boc group.

Q4: How do I properly neutralize the reaction? I'm getting a low yield after workup.

Incomplete neutralization or using a base that is too strong can lead to product loss. After the reaction is complete, the product exists as a trifluoroacetate salt. It is crucial to add a sufficient amount of a suitable base (e.g., saturated sodium bicarbonate, NaHCO₃) until the aqueous layer is basic (pH > 8). Adding the crude reaction mixture slowly to a vigorously stirred, chilled solution of the base is recommended to control effervescence from CO₂ evolution. If the pH is not sufficiently basic, your product may remain in the aqueous layer as a salt, leading to low yields in the organic extract. Using a very strong base like NaOH can sometimes promote side reactions if other sensitive functional groups are present.

Troubleshooting Guide: Incomplete Deprotection

This section provides a structured approach to diagnosing and solving incomplete conversion.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Boc deprotection.

G cluster_0 Diagnosis cluster_1 Corrective Actions cluster_2 Verification start Problem: Incomplete Deprotection check_reagents Step 1: Verify Reagents - Is TFA fresh? - Is DCM anhydrous? - Was starting material pure? start->check_reagents Analyze check_conditions Step 2: Review Conditions - TFA equivalents (≥10 eq)? - Reaction time (1-2h)? - Temperature (0°C to RT)? check_reagents->check_conditions Reagents OK action_reagents Solution A: Use fresh, high-purity TFA and anhydrous DCM. Dry starting material under vacuum. check_reagents->action_reagents Issue Found check_workup check_workup check_conditions->check_workup Conditions OK action_conditions Solution B: Increase TFA (e.g., 20 eq or 50% v/v). Increase reaction time and monitor by TLC/LCMS. Ensure temperature reaches RT. check_conditions->action_conditions Issue Found action_workup Solution C: Re-extract aqueous layer after confirming pH > 8. Use a different base if needed (e.g., K₂CO₃). check_workup->action_workup Issue Found end_success Success: Complete Conversion Achieved action_reagents->end_success Re-run action_conditions->end_success Re-run action_workup->end_success Re-process

Technical Support Center: Optimizing Reactions of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful execution of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and manipulation of the target compound.

Issue 1: Low Yield in N-Boc Protection of 3-(Methylamino)cyclobutanol

Question: I am experiencing a low yield during the N-Boc protection of 3-(methylamino)cyclobutanol to form this compound. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in N-Boc protection reactions are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Causality and Optimization Strategies:

  • Suboptimal Base: The choice and amount of base are critical. For the protection of an amine salt, a sufficient amount of base is required to first neutralize the salt and then facilitate the reaction with Di-tert-butyl dicarbonate ((Boc)₂O).[1]

    • Recommendation: Ensure at least 2.0-2.5 equivalents of a suitable base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used if starting from the amine salt. If using the free amine, 1.1-1.5 equivalents of the base are typically sufficient.

  • Insufficient (Boc)₂O Stoichiometry: Using an inadequate amount of the Boc anhydride will lead to incomplete conversion of the starting material.

    • Recommendation: Employ a slight excess of (Boc)₂O, typically in the range of 1.1 to 1.5 equivalents, to drive the reaction to completion.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.[1]

    • Recommendation: Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM) are generally good choices for Boc protection.[2] For secondary amines like 3-(methylamino)cyclobutanol, these solvents often provide a good balance of solubility and reactivity.

  • Reaction Temperature: While many Boc protections proceed well at room temperature, secondary amines can sometimes be less reactive.

    • Recommendation: If the reaction is sluggish at room temperature, gentle heating to 40-50°C can significantly increase the reaction rate.[2] However, it is important to monitor the reaction by thin-layer chromatography (TLC) to avoid potential side product formation at elevated temperatures.

  • Moisture Contamination: The presence of water can hydrolyze (Boc)₂O and interfere with the reaction, especially when using strong bases.[1]

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice.

Experimental Protocol: Optimized N-Boc Protection

  • To a solution of 3-(methylamino)cyclobutanol (1.0 eq) in anhydrous THF (0.1-0.2 M), add triethylamine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Impurities During the Reaction

Question: I am observing significant impurity formation alongside my desired product. What are the likely side reactions and how can I minimize them?

Answer:

Impurity generation can stem from the reactivity of the starting materials and the reaction conditions. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Mitigation:

  • O-acylation: The hydroxyl group on the cyclobutane ring can potentially react with (Boc)₂O to form a carbonate byproduct. While N-acylation is generally much faster for amines, this can occur, especially with prolonged reaction times or at higher temperatures.

    • Mitigation: Maintain a controlled temperature (room temperature or slightly below). The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can selectively catalyze the N-Boc protection over O-acylation.[1][2]

  • Di-tert-butyl Carbonate Formation: Excess (Boc)₂O can react with any residual water or the tert-butanol generated during the reaction to form di-tert-butyl carbonate.

    • Mitigation: Use anhydrous conditions and avoid a large excess of (Boc)₂O.

  • Urea Formation: If the starting amine is contaminated with a primary amine, urea byproducts can form.

    • Mitigation: Ensure the purity of the starting 3-(methylamino)cyclobutanol.

Data Presentation: Optimizing Reaction Conditions

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature Room Temperature0°C to Room TemperatureMinimizes potential side reactions like O-acylation.
(Boc)₂O (eq) 1.11.2-1.3Ensures complete conversion without excessive side product formation.
Base TriethylamineN,N-DiisopropylethylamineA more sterically hindered base can sometimes offer better selectivity.
Catalyst NoneCatalytic DMAPAccelerates the desired N-Boc protection.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal temperature is a balance between reaction rate and selectivity. For the N-Boc protection of 3-(methylamino)cyclobutanol, starting the reaction at 0°C and allowing it to slowly warm to room temperature is generally recommended. This helps to control the initial exotherm and minimize the formation of byproducts. If the reaction is slow, gentle heating to around 40°C can be employed, but careful monitoring is essential.[2]

Q2: How does the stereochemistry of the trans-3-hydroxycyclobutyl moiety affect the reaction?

A2: The trans stereochemistry of the hydroxyl and methylamino groups places them on opposite faces of the cyclobutane ring. This arrangement generally leads to less steric hindrance around the nitrogen atom compared to the corresponding cis isomer, which can facilitate the N-Boc protection. The stereochemistry is not expected to fundamentally change the reaction mechanism but may influence the reaction rate.

Q3: Can I use alternative Boc reagents instead of (Boc)₂O?

A3: Yes, other reagents can be used for Boc protection, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). However, Di-tert-butyl dicarbonate is the most common, cost-effective, and generally high-yielding reagent for this transformation.[3] The reaction conditions may need to be adjusted depending on the specific reagent used.

Q4: What are the best practices for purifying the final product?

A4: this compound is typically purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the product from unreacted starting materials and byproducts. The polarity of the product will be moderate due to the presence of both the polar hydroxyl group and the non-polar Boc group.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. Di-tert-butyl dicarbonate can cause skin and eye irritation. Triethylamine and other amine bases are corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Experimental Workflow and Troubleshooting Logic

G cluster_start Start: N-Boc Protection Reaction cluster_monitor Reaction Monitoring cluster_analysis Outcome Analysis cluster_troubleshooting Troubleshooting Steps cluster_workup Workup and Purification start Mix 3-(methylamino)cyclobutanol, Base, and (Boc)2O in Solvent monitor Monitor by TLC start->monitor complete Reaction Complete? monitor->complete low_yield Low Yield? complete->low_yield No workup Aqueous Workup complete->workup Yes impurities Impurities Present? low_yield->impurities No check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents Yes add_catalyst Add Catalytic DMAP impurities->add_catalyst Yes impurities->workup No optimize_temp Optimize Temperature (0°C to 40°C) check_reagents->optimize_temp change_solvent Change Solvent (THF, ACN, DCM) optimize_temp->change_solvent change_solvent->monitor add_catalyst->monitor purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Troubleshooting workflow for optimizing the N-Boc protection reaction.

References

  • LookChem. tert-butyl ((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ThaiJO. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. Available from: [Link]

Sources

Technical Support Center: Purification of Crude Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols for obtaining this key building block in high purity.

Introduction: The Challenge of Purifying a Polar Amino Alcohol

This compound is a valuable intermediate in pharmaceutical synthesis. Its structure, featuring a polar hydroxyl group and a lipophilic Boc-protecting group, presents a unique set of purification challenges. Impurities can arise from the synthesis of the precursor, trans-3-(methylamino)cyclobutanol, or during the Boc-protection step itself. This guide will equip you with the knowledge to identify and remove these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities can be broadly categorized into two groups:

  • Process-Related Impurities: These originate from the starting materials and reagents.

    • Unreacted trans-3-(methylamino)cyclobutanol: Due to incomplete reaction.

    • Residual Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Such as tert-butanol.

    • Stereoisomers: Primarily the cis-isomer of the starting material or product.

  • Reaction-Related Byproducts: These are formed during the Boc-protection reaction.

    • O-acylated byproduct: The hydroxyl group of the starting material or product can be acylated by Boc₂O, especially if a strong base like DMAP is used.

    • Di-Boc protected amine: While less common for secondary amines, over-protection can occur.

    • Urea and isocyanate derivatives: Can form from side reactions of the amine with Boc₂O, particularly with certain catalysts[1].

Q2: My crude product is an oil/wax. How can I crystallize it?

A2: Oiling out is a common issue with Boc-protected amino acids and alcohols. Here are some strategies to induce crystallization:

  • Solvent Selection: The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is a mixture of a polar solvent (to dissolve the product) and a non-polar anti-solvent (to induce precipitation).

  • Seeding: Introducing a small crystal of the pure compound can initiate crystallization. If no seed crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes create nucleation sites.

  • Pulping/Trituration: If the oil is persistent, it can be "pulped" or triturated with a non-polar solvent like n-hexane. This involves stirring the oil vigorously in the solvent, which can sometimes induce solidification. A patent for a similar Boc-protected amino alcohol describes crystallization from n-hexane[2].

Q3: The Boc-group seems to be cleaving during my purification. What's causing this?

A3: The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acidic conditions. The use of strong acids, or even prolonged exposure to mildly acidic conditions, can lead to its removal[2][3]. The tert-butyl cation generated during cleavage can also lead to unwanted side reactions[2][3].

  • Avoid Acidic Conditions: Ensure all solvents and reagents used during workup and purification are neutral or slightly basic. If an acidic wash is necessary, it should be brief and performed at low temperatures.

  • Stationary Phase in Chromatography: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Consider using neutralized silica gel or an alternative stationary phase like alumina (basic or neutral)[4].

Q4: I'm seeing significant tailing of my product spot on the TLC plate. What can I do to improve the chromatography?

A4: Tailing is a common problem when chromatographing amines on silica gel. This is due to the interaction of the basic amine with the acidic silanol groups on the silica surface.

  • Mobile Phase Modifier: Adding a small amount of a competing amine to your mobile phase can significantly improve peak shape. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the mobile phase reservoir)[4][5].

  • Alternative Stationary Phases: Using an amino-functionalized silica gel can provide excellent separation of amines without the need for mobile phase modifiers[4][5]. Reversed-phase chromatography is also a viable option for polar compounds[4].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete extraction from the aqueous phase. 2. Product loss during chromatography due to irreversible binding to the stationary phase. 3. Degradation of the product during purification.1. Ensure complete extraction by using a more polar organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions. 2. For column chromatography, consider using a less acidic stationary phase (neutralized silica, alumina) or adding a competing base to the mobile phase. 3. Avoid acidic conditions and high temperatures during purification.
Co-elution of Impurities 1. Similar polarity of the product and impurities. 2. Inappropriate choice of mobile phase or stationary phase for chromatography.1. Optimize the mobile phase for flash chromatography. A gradient elution may be necessary. 2. Try a different stationary phase (e.g., reversed-phase C18 silica) or a different solvent system to alter the selectivity.
Product Appears as a Smear on TLC 1. The compound is interacting too strongly with the silica gel. 2. The sample is overloaded on the TLC plate.1. Add a small amount of triethylamine or ammonium hydroxide to the developing solvent. 2. Spot a more dilute solution of your sample on the TLC plate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is recommended for the initial purification of the crude product to remove a broad range of impurities.

Diagram of the Flash Chromatography Workflow:

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation Crude Crude Product Dissolve Dissolve in minimal DCM/MeOH Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry Dry Load Adsorb->Dry Column Silica Gel Column Dry->Column Load Elute Elute with Gradient: Hexane/EtOAc -> EtOAc/MeOH Column->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by flash chromatography.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems to find an optimal system that gives good separation between the product and impurities. A good starting point is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol can be used[4]. Aim for an Rf value of ~0.3 for the product.

  • Column Preparation:

    • Choose an appropriately sized silica gel column based on the amount of crude material.

    • Pack the column with silica gel slurry in the initial, less polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin eluting the column with the less polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. If the product is very polar, a gradient of ethyl acetate to a mixture of ethyl acetate and methanol may be necessary.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids.

Diagram of the Recrystallization Workflow:

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation Crude_Recryst Crude Product Add_Solvent Add minimal hot solvent (e.g., Ethyl Acetate) Crude_Recryst->Add_Solvent Dissolve_Recryst Complete Dissolution Add_Solvent->Dissolve_Recryst Cool Cool slowly to room temp, then in an ice bath Dissolve_Recryst->Cool Crystals_Form Crystals Form Cool->Crystals_Form Filter Vacuum Filtration Crystals_Form->Filter Wash Wash with cold solvent Filter->Wash Dry_Crystals Dry under vacuum Wash->Dry_Crystals Pure_Crystals Pure Crystalline Product Dry_Crystals->Pure_Crystals

Caption: Workflow for purification by recrystallization.

Methodology:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvent systems for recrystallizing moderately polar compounds include ethyl acetate/hexane, isopropanol/water, or acetone/hexane.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

References

  • King Group. Successful Flash Chromatography. Available from: [Link]

  • Bunnage, M. E., Chernega, A. N., Davies, S. G., & Goodwin, C. J. (1994). Vicinal amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 2373-2382. Available from: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Organic Syntheses, 85, 1-10. Available from: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • Loev, B., Kormendy, M. F., & Goodman, M. M. (1968). Carbamic acid, tert-butyl ester. Organic Syntheses, 48, 32. Available from: [Link]

  • tert-butyl ((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate - LookChem. Available from: [Link]

  • Sae-Oui, P., & Tharra, T. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15(3), 21030005. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate. Available from: [Link]

  • O'Donnell, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • PubChem. tert-Butyl hydroxy(methyl)carbamate. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights and practical solutions to ensure a robust and efficient synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step sequence starting from trans-3-(methylamino)cyclobutanol. The first step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by purification.

Synthetic_Pathway trans-3-(Methylamino)cyclobutanol trans-3-(Methylamino)cyclobutanol Boc_Protection Boc Protection (Boc)2O, Base trans-3-(Methylamino)cyclobutanol->Boc_Protection Product This compound Boc_Protection->Product

Figure 1: Synthetic route to the target compound.

II. Troubleshooting Guide: Boc Protection Step

The Boc protection of trans-3-(methylamino)cyclobutanol is a critical step that can present several challenges during scale-up.

Q1: During the scale-up of the Boc protection, we are observing a significant exotherm upon addition of di-tert-butyl dicarbonate ((Boc)₂O), leading to concerns about temperature control and potential side reactions. How can we mitigate this?

A1: The reaction of amines with (Boc)₂O is indeed exothermic, and managing this is crucial on a larger scale to prevent runaway reactions and the formation of impurities.[1]

  • Underlying Cause: The exotherm is generated from the nucleophilic attack of the amine on the anhydride, which is a rapid and energetically favorable process. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Troubleshooting & Mitigation Strategies:

    • Controlled Reagent Addition: Instead of adding (Boc)₂O as a solid all at once, which is common in lab-scale procedures, dissolve it in a suitable solvent (e.g., THF, 2-MeTHF) and add it portion-wise or via a dropping funnel over an extended period. This allows the cooling system of the reactor to manage the heat generated.

    • Sub-surface Addition: If using a larger reactor, consider a sub-surface addition of the (Boc)₂O solution. This can improve mixing and heat distribution.

    • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger temperature window for managing the exotherm.

    • Solvent Selection: The choice of solvent can influence heat capacity and transfer. Solvents like THF or 2-MeTHF are generally suitable. While alcoholic solvents can accelerate the reaction, they may also contribute to different side reactions if not properly controlled.[2]

Q2: We are experiencing incomplete conversion even with extended reaction times and a slight excess of (Boc)₂O. What could be the issue?

A2: Incomplete conversion on a larger scale can often be attributed to issues with solubility, mixing, or the presence of counterions if the starting material is a salt.

  • Underlying Cause:

    • Solubility: trans-3-(Methylamino)cyclobutanol is a polar molecule and may have limited solubility in common aprotic solvents, leading to a heterogeneous reaction mixture.

    • Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" of high reagent concentration and other areas where the reaction is starved of reactants.

    • Starting Material Form: If your trans-3-(methylamino)cyclobutanol is in the form of a hydrochloride salt, the free amine needs to be liberated for the reaction to proceed efficiently.[3][4]

  • Troubleshooting & Mitigation Strategies:

    • Solvent System: Consider a mixed solvent system to improve the solubility of the starting material. A combination of a polar protic solvent like isopropanol (IPA) with an aprotic solvent like THF can be effective. The use of water in the solvent mixture can also enhance the solubility of amine starting materials.[4]

    • Base Selection: Ensure you are using a sufficient amount of a suitable base. For the free amine, triethylamine (TEA) is a common choice. If starting from the HCl salt, at least two equivalents of base are required: one to neutralize the salt and one to facilitate the reaction.

    • Agitation: Verify that the agitation speed in the reactor is sufficient to ensure a homogeneous mixture. Baffles in the reactor can also improve mixing.

Q3: During the aqueous work-up, we are observing the formation of an emulsion, making phase separation difficult and leading to product loss. How can this be addressed?

A3: Emulsion formation is a common issue when working with polar, amphiphilic molecules like the product.

  • Underlying Cause: The product contains both a polar hydroxyl group and a lipophilic Boc group, giving it surfactant-like properties that can stabilize oil-in-water or water-in-oil emulsions.

  • Troubleshooting & Mitigation Strategies:

    • Brine Wash: After the initial aqueous washes, perform a wash with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break emulsions.

    • Solvent Swap: If the reaction is performed in a water-miscible solvent like THF, it is often necessary to perform a solvent swap to a water-immiscible solvent like ethyl acetate or dichloromethane (DCM) before the aqueous work-up.[5]

    • Filtration: Passing the emulsified mixture through a pad of Celite® or a phase separator can sometimes help to break the emulsion.

    • Temperature Adjustment: Gently warming the mixture can sometimes help to break an emulsion, but this should be done with caution to avoid product degradation.

III. Troubleshooting Guide: Purification

Q4: We are struggling to purify the final product on a large scale. Column chromatography is not ideal for our throughput, and we are having issues with crystallization. What are our options?

A4: The polarity of this compound can make purification challenging, but there are several strategies to consider for large-scale operations.

  • Underlying Cause: The presence of the hydroxyl group increases the polarity and water solubility of the molecule, making extraction and crystallization more difficult. The Boc group adds a greasy character, which can lead to "oiling out" during crystallization attempts.[6]

  • Troubleshooting & Mitigation Strategies:

    • Crystallization:

      • Solvent Screening: A thorough solvent screen is essential. Consider mixtures of polar and non-polar solvents. A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate, isopropanol) and then slowly add a poor solvent (e.g., heptane, hexanes) until turbidity is observed, followed by cooling.

      • Seeding: If you have a small amount of pure, crystalline material, using it to seed the supersaturated solution can induce crystallization.

      • Anti-Solvent Addition: A controlled addition of an anti-solvent to a solution of the crude product at a specific temperature can be an effective crystallization method on a large scale.

    • Alternative Purification:

      • Slurry Wash: If the crude product is a solid, a slurry wash with a solvent in which the impurities are soluble but the product is not can be a very effective purification method.

      • Sublimation of Byproducts: If the main impurity is unreacted (Boc)₂O, it can sometimes be removed by sublimation under high vacuum.[4]

Q5: We are observing a significant amount of a non-polar impurity in our crude product. What could this be and how can we remove it?

A5: A common non-polar impurity in Boc protection reactions is unreacted (Boc)₂O.

  • Underlying Cause: Use of a large excess of (Boc)₂O to drive the reaction to completion can result in a significant amount of it remaining in the crude product.

  • Troubleshooting & Mitigation Strategies:

    • Quenching: After the reaction is complete, quenching the excess (Boc)₂O can simplify the purification. This can be achieved by adding a small amount of a primary amine, like N-propylamine, or by using a scavenger resin.

    • Work-up: A basic wash (e.g., with dilute NaOH) during the work-up can help to hydrolyze some of the unreacted (Boc)₂O.

    • Purification: As mentioned, sublimation under high vacuum can remove (Boc)₂O.[4] It is also readily separated by column chromatography if other methods are not successful.

IV. Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when scaling up this synthesis?

A:

  • (Boc)₂O Handling: Di-tert-butyl dicarbonate can decompose over time, especially in the presence of moisture, leading to a buildup of CO₂ pressure in the container.[1] Always vent containers before use. It is also a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exotherm Management: As discussed, the Boc protection is exothermic. Ensure the reactor has adequate cooling capacity and that a robust temperature monitoring and control system is in place.

  • Solvent Hazards: Be aware of the flammability and health hazards associated with the solvents being used. Ensure the reactor is properly grounded to prevent static discharge.

Q: Can the N-methylation be performed before the Boc protection?

A: While it is possible to synthesize trans-3-(methylamino)cyclobutanol, performing the N-methylation on the Boc-protected intermediate is often a more controlled and selective approach. N-methylation of the unprotected amino alcohol could lead to over-methylation (quaternary ammonium salt formation) or reaction at the hydroxyl group under certain conditions.

Q: Are there any specific analytical methods recommended for monitoring the reaction progress and purity of the final product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the disappearance of the starting material and the appearance of the product.[5]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV and/or ELSD detection is suitable for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to check for residual solvents.

V. Experimental Protocols

Protocol 1: Scale-up Boc Protection of trans-3-(Methylamino)cyclobutanol

Reagent/ParameterRecommendationRationale
Starting Material trans-3-(Methylamino)cyclobutanol (free base)Ensures no base is consumed for salt neutralization.
Solvent Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)Good solubility for (Boc)₂O and reasonable solubility for the starting material.
Base Triethylamine (TEA), 1.1 - 1.2 equivalentsCatalyzes the reaction and scavenges the generated acid.
(Boc)₂O 1.05 - 1.1 equivalentsA slight excess ensures complete conversion without excessive waste.
Temperature 0 - 10 °C for addition, then warm to 20 - 25 °CControls the initial exotherm and allows for a reasonable reaction rate.
Work-up Aqueous wash with dilute acid, followed by water and brineRemoves the base and other water-soluble impurities.

Step-by-Step Procedure:

  • Charge the reactor with trans-3-(methylamino)cyclobutanol and the chosen solvent.

  • Cool the mixture to 0-10 °C.

  • Add triethylamine.

  • Slowly add a solution of di-tert-butyl dicarbonate in the reaction solvent over 1-2 hours, maintaining the internal temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Perform an aqueous work-up as described above.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

VI. References

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. Retrieved from --INVALID-LINK--

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. Retrieved from --INVALID-LINK--

  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from --INVALID-LINK--

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from --INVALID-LINK--

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--

  • PubMed. (2009, November 6). On the selective N-methylation of BOC-protected amino acids. Retrieved from --INVALID-LINK--

  • PubMed. (2025, August 8). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 1033710-19-8: trans-3-(Methylamino)cyclobutanol. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). TERT-BUTYL N-(3-HYDROXYCYCLOBUTYL)-N-METHYLCARBAMATE. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 1408076-19-6 | trans-3-(Methylamino)cyclobutanol hydrochloride. Retrieved from --INVALID-LINK--

  • Abovchem. (n.d.). tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from --INVALID-LINK--

References

Proper storage and handling procedures for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive information on the proper storage, handling, and utilization of this compound, presented in a practical, question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated place. The recommended storage temperature is between 2-8°C[1].

Q2: What personal protective equipment (PPE) should be used when handling this compound?

Standard laboratory PPE should be worn at all times. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. Ensure adequate ventilation, and if dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended[2].

Q3: What are the known incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions[2][3].

Q4: What is the general solubility profile of this compound?

Q5: Is this compound stable under acidic and basic conditions?

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, and will be cleaved to yield the corresponding secondary amine. The compound is generally stable to basic conditions. The cyclobutanol moiety is relatively stable, but rearrangements can be catalyzed by strong acids[4].

Troubleshooting Guide

This section provides solutions to potential issues that may arise during the use of this compound in chemical synthesis, particularly focusing on the common deprotection step of the Boc group.

Scenario 1: Incomplete or Slow Boc Deprotection

Issue: You are attempting to remove the Boc protecting group using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane), but the reaction is sluggish or does not go to completion.

Potential Causes and Solutions:

  • Insufficient Acid Strength or Stoichiometry: While trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, its effectiveness can be substrate-dependent.

    • Solution: Increase the concentration of TFA or consider using a stronger acid like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol). Ensure you are using a sufficient stoichiometric excess of the acid.

  • Low Reaction Temperature: Deprotection reactions are often run at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50°C) may be beneficial, but should be done with caution to avoid potential side reactions.

  • Steric Hindrance: The N-methyl group and the cyclobutyl ring may create some steric hindrance around the carbamate, slowing down the rate of acid-catalyzed hydrolysis.

    • Solution: Prolonging the reaction time is a straightforward approach. Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Standard Boc Deprotection

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add the acidic reagent (e.g., 4M HCl in dioxane or a 1:1 mixture of TFA/DCM) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, for example, by column chromatography.

Scenario 2: Observation of Unexpected Byproducts

Issue: After the deprotection reaction, you observe the formation of unexpected impurities in your product mixture.

Potential Causes and Solutions:

  • Alkylation by the tert-Butyl Cation: The mechanism of acid-catalyzed Boc deprotection involves the formation of a tert-butyl cation. This reactive intermediate can alkylate nucleophilic functional groups in your molecule or solvent.

    • Solution: Employ a cation scavenger in your reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane. These will preferentially react with the tert-butyl cation, preventing unwanted side reactions[5].

  • Rearrangement of the Cyclobutanol Ring: Under strongly acidic conditions, the hydroxyl group on the cyclobutane ring can be protonated, leading to the formation of a carbocation and subsequent ring rearrangement.

    • Solution: Use the mildest acidic conditions possible for the deprotection. If rearrangement is a persistent issue, consider alternative deprotection methods that do not rely on strong acids.

Data Summary: Common Boc Deprotection Reagents

ReagentTypical ConditionsAdvantagesPotential Issues
Trifluoroacetic Acid (TFA)20-50% in DCM, room tempVolatile, easy to removeStrong acid, can cause side reactions
Hydrochloric Acid (HCl)4M in 1,4-dioxane or methanolCost-effectiveCan be corrosive
Aluminum Chloride (AlCl₃)In acetonitrile or DCMSelective in the presence of other acid-labile groupsLewis acid, may coordinate to other functional groups
Trimethylsilyl Iodide (TMSI)In DCM or chloroform, followed by methanol quenchMild conditionsReagent is moisture-sensitive

Visualizing the Deprotection Workflow

The following diagram illustrates a decision-making process for troubleshooting Boc deprotection of this compound.

Boc_Deprotection_Troubleshooting start Start Boc Deprotection (e.g., TFA/DCM) check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Byproducts Observed? check_completion->check_byproducts Yes troubleshoot_incomplete Increase Acid Conc. Increase Temp. Prolong Reaction Time incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry no_byproducts Isolate Product check_byproducts->no_byproducts No byproducts Byproducts Present check_byproducts->byproducts Yes troubleshoot_byproducts Add Scavenger (e.g., Anisole) Use Milder Acid Consider Alternative Deprotection byproducts->troubleshoot_byproducts troubleshoot_byproducts->start Retry

Caption: Troubleshooting workflow for Boc deprotection.

References

Sources

Navigating the Synthesis and Application of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. The unique structural combination of a Boc-protected secondary amine and a trans-substituted cyclobutanol presents specific experimental challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and avoid common pitfalls, ensuring the integrity and success of your research.

The growing interest in cyclobutane-containing molecules in drug discovery underscores the importance of robust synthetic methods for their derivatives.[1][2] Cyclobutane scaffolds offer a unique three-dimensional architecture that can provide advantages in potency, selectivity, and pharmacokinetic profiles. This compound, in particular, is a valuable intermediate in the synthesis of innovative therapeutics, including Janus kinase (JAK) inhibitors.[3][4]

This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, purification, and handling of this compound in a question-and-answer format.

Q1: I am attempting to synthesize the title compound by reacting N-methyl-trans-3-aminocyclobutanol with di-tert-butyl dicarbonate (Boc₂O), but I am observing a significant amount of a higher molecular weight byproduct. What is likely happening and how can I prevent it?

A1: The most probable cause is the undesired O-acylation of the hydroxyl group on the cyclobutane ring, leading to the formation of a di-Boc protected species or a carbonate byproduct.[5][6] While amines are generally more nucleophilic than alcohols, the hydroxyl group can compete for reaction with Boc₂O, especially under certain conditions.

Causality & Prevention:

  • Steric Hindrance: The secondary amine is sterically less hindered than the secondary alcohol, which generally favors N-acylation. However, prolonged reaction times or elevated temperatures can promote the slower O-acylation.

  • Base Strength: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases are preferred to deprotonate the amine without significantly activating the alcohol.

  • Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the amine and alcohol. Protic solvents like alcohols can participate in hydrogen bonding and potentially facilitate O-acylation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower to favor the kinetically faster N-acylation over the thermodynamically more stable O-acylation.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc₂O. A large excess will increase the likelihood of di-acylation.

  • Optimize Base Selection: Employ a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Use only a slight excess to neutralize the acid formed during the reaction.

  • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred over protic solvents.[7]

  • Reaction in Water: A catalyst-free N-tert-butyloxycarbonylation in water has been shown to be highly chemoselective for amines over alcohols, preventing the formation of oxazolidinones from amino alcohols.[7]

Q2: My reaction appears to be sluggish or incomplete, even with extended reaction times. What factors could be contributing to this?

A2: Incomplete conversion can be due to several factors, including reagent quality, insufficient activation, or solubility issues.

Troubleshooting Steps:

  • Reagent Quality: Ensure that your N-methyl-trans-3-aminocyclobutanol starting material is pure and dry. Moisture can hydrolyze Boc₂O. Use freshly opened or properly stored Boc₂O.

  • Base Equivalents: Ensure you are using at least one equivalent of a suitable base to neutralize the carboxylic acid byproduct of the reaction, which can protonate the starting amine and render it unreactive.

  • Solubility: If your starting material has poor solubility in the chosen solvent, consider using a co-solvent system or a different solvent. For example, a mixture of THF and water can improve the solubility of some amino alcohols.[8]

  • Catalyst: While not always necessary, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. However, be cautious as it can also promote O-acylation if not used judiciously.[5]

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. Quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl) to neutralize any remaining base. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purifying the product. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step.[9]

Q4: During the deprotection of the Boc group with a strong acid like trifluoroacetic acid (TFA), I am observing decomposition of my product. What is the cause and what are milder alternatives?

A4: The cyclobutane ring, while generally stable, can be susceptible to ring-opening or rearrangement reactions under harsh acidic conditions, especially with the presence of a hydroxyl group that can be protonated and act as a leaving group. The tert-butyl cation generated during deprotection can also lead to side reactions.[10]

Troubleshooting and Alternative Deprotection Methods:

  • Milder Acidic Conditions:

    • HCl in an organic solvent: Using a solution of HCl in 1,4-dioxane or methanol is a common and often milder alternative to neat TFA.[10]

    • Phosphoric Acid: Aqueous phosphoric acid in THF has been reported as a mild and selective reagent for the deprotection of Boc groups.[11]

  • Lewis Acids: Certain Lewis acids can effect Boc deprotection under non-protic conditions, which can be advantageous for acid-sensitive substrates.

  • Thermal Deprotection: In some cases, thermal deprotection in a high-boiling solvent can be effective, although this needs to be evaluated on a case-by-case basis to avoid thermal decomposition.

  • Use of Scavengers: To prevent side reactions from the tert-butyl cation, scavengers such as anisole or thioanisole can be added to the deprotection reaction mixture.[7][10]

II. Experimental Protocols

The following protocols are provided as a guideline. As with any chemical synthesis, it is crucial to monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) and optimize conditions as necessary.

Protocol 1: Synthesis of this compound

This protocol is based on the general principles of chemoselective N-Boc protection of amino alcohols.[7]

Materials:

  • N-methyl-trans-3-aminocyclobutanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of N-methyl-trans-3-aminocyclobutanol (1.0 eq.) in anhydrous THF or DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise over 15-30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Parameter Recommended Condition Rationale
Temperature 0 °C to room temperatureMinimizes O-acylation side reaction.
Solvent Anhydrous THF or DCMAprotic solvents are generally preferred.
Base Triethylamine or DIPEA (1.1 eq.)Neutralizes acid byproduct without promoting side reactions.
Boc₂O 1.05 equivalentsSlight excess to ensure complete reaction of the amine.
Protocol 2: Deprotection of this compound

This protocol describes a standard and relatively mild deprotection method.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent like methanol or DCM.

  • At 0 °C, add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If the hydrochloride salt precipitates, it can be collected by filtration and washed with cold diethyl ether.

  • To obtain the free amine, dissolve the crude salt in water and basify to pH > 10 with a suitable base (e.g., NaOH or K₂CO₃).

  • Extract the free amine with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Parameter Recommended Condition Rationale
Reagent 4 M HCl in 1,4-dioxaneMilder than neat TFA, often providing cleaner reactions.
Temperature 0 °C to room temperatureControls the exothermicity of the reaction.
Workup Basic workup to isolate the free amineNeutralizes the HCl salt to provide the desired product.

III. Visualization of Key Processes

Workflow for Selective N-Boc Protection

G cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Workup & Purification A Dissolve N-methyl-trans-3- aminocyclobutanol in anhydrous THF B Cool to 0 °C A->B C Add Triethylamine (1.1 eq.) B->C D Add Boc₂O (1.05 eq.) dropwise C->D E Stir at 0 °C, then warm to RT D->E F Monitor by TLC/LC-MS E->F G Quench with H₂O F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with NaHCO₃ (aq) & Brine H->I J Dry & Concentrate I->J K Purify by Column Chromatography J->K G Start N-methyl-trans-3-aminocyclobutanol + Boc₂O Desired Desired Product: N-Boc Protected Amine Start->Desired Favorable Conditions: Low Temp, Controlled Stoichiometry Side1 Side Product: O-Boc Protected Alcohol Start->Side1 Unfavorable Conditions: High Temp, Excess Base Side2 Side Product: Di-Boc Protected Start->Side2 Unfavorable Conditions: Excess Boc₂O

Caption: Desired reaction pathway and potential side reactions.

IV. References

  • Chen, K. X.; Njoroge, F. G. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 296-335.

  • Jung, M. E.; Ouk, S.; Yoo, D.; Sawyers, C. L.; Chen, C.; Tran, C.; Wongvipat, J. J. Med. Chem. 2010, 53, 2779-2796. ([Link])

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15481. ([Link])

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous phosphoric acid as an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of organic chemistry, 71(24), 9045–9050. ([Link])

  • Basel, Y., & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 67(13), 4333–4338. ([Link])

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic letters, 8(15), 3259–3262. ([Link])

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. ()

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. ([Link])

  • LookChem. (n.d.). tert-butyl ((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate. ([Link])

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry, 65(20), 6368–6380. ([Link])

  • PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. ([Link])

  • Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-786.

  • ResearchGate. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ([Link])

  • Google Patents. (1981). Preparation of carbamates. ()

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. ([Link])

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. ([Link])

  • Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection. ([Link])

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. ([Link])

  • PubMed. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. ([Link])

  • ChemRxiv. (n.d.). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. ([Link])

  • ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ([Link])

  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. ([Link])

  • ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. ([Link])

  • ResearchGate. (n.d.). Deprotection of the t-butyl ester group. ([Link])

  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. ([Link])

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ([Link])

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. ([Link])

  • RSC Publishing. (n.d.). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. ([Link])

  • RSC Publishing. (n.d.). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. ([Link])

  • Google Patents. (n.d.). Tricyclic carbamate JAK inhibitors. ()

  • PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. ([Link])

  • PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. ([Link])

  • NIH. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ([Link])

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. ([Link])

  • PubMed Central. (n.d.). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. ([Link])

  • PubChem. (n.d.). trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate. ([Link])

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a key building block in medicinal chemistry, valued for its rigid cyclobutyl scaffold and the versatile Boc-protecting group. Accurate and unambiguous characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming its identity and purity.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will present a detailed, predictive assignment of its spectral features, drawing on established principles of NMR spectroscopy and comparative data from its cis-isomer and N-H analog. This comparative approach is designed to equip researchers with the critical knowledge to differentiate between these closely related structures, ensuring the integrity of their synthetic pathways.

The Structural Significance of this compound

The trans-configuration of the 3-hydroxycyclobutyl moiety imparts a distinct three-dimensional geometry, which can be crucial for molecular recognition in biological systems. The N-methyl group, compared to a simple N-H, can influence the compound's conformational flexibility, polarity, and metabolic stability. Therefore, unequivocal confirmation of both the stereochemistry and the N-alkylation is essential.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The trans-stereochemistry dictates a specific spatial relationship between the protons on the cyclobutyl ring, which is reflected in their coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
tert-Butyl (9H)~1.45Singlet9H-
N-Methyl (3H)~2.80Singlet3H-
CH₂ (axial, 2H)~2.00 - 2.15Multiplet2H
CH₂ (equatorial, 2H)~2.55 - 2.70Multiplet2H
CH-N (1H)~4.00 - 4.20Quintet1H
CH-OH (1H)~4.30 - 4.50Quintet1H
OH (1H)VariableBroad Singlet1H-

Note: Chemical shifts are predictions and may vary depending on solvent and concentration.

The key diagnostic signals for the trans-isomer are the multiplicities and coupling constants of the cyclobutyl protons. The protons adjacent to the nitrogen (CH-N) and the hydroxyl group (CH-OH) are expected to appear as quintets due to coupling with their four neighboring protons on the ring. The diastereotopic methylene protons will exhibit complex multiplets.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
tert-Butyl (CH₃)₃~28.4
N-Methyl (CH₃)~34.0
CH₂~35.0
CH-N~50.0
CH-OH~68.0
tert-Butyl (C)~79.5
Carbonyl (C=O)~155.0

Comparative Analysis: Distinguishing Trans vs. Cis Isomers

The primary challenge for researchers is often distinguishing the desired trans-isomer from the potential cis-isomer byproduct. The key differences in their NMR spectra arise from the different spatial orientations of the substituents on the cyclobutyl ring.

For the cis-isomer, Tert-butyl N-(cis-3-hydroxycyclobutyl)-N-methylcarbamate [1], the symmetry of the molecule is different, leading to a distinct set of chemical shifts and coupling constants for the cyclobutyl protons. The chemical shift of the CH-N and CH-OH protons in the cis-isomer would likely differ from the trans-isomer due to altered anisotropic effects.

Comparison with the N-H Analog

It is also crucial to confirm the N-methylation. The most direct comparison is with Tert-butyl N-(trans-3-hydroxycyclobutyl)carbamate . The absence of the N-methyl singlet at ~2.80 ppm in the ¹H NMR and the corresponding carbon signal at ~34.0 ppm in the ¹³C NMR would be definitive. Furthermore, the N-H analog would exhibit an additional exchangeable proton signal for the N-H group.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for structural verification, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Ensure proper shimming to obtain sharp peaks and accurate integrations.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Visualizing the Characterization Workflow

The following workflow diagram illustrates the logical steps in the NMR characterization process.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Confirmation Prep Dissolve sample in CDCl3 with TMS H1_NMR Acquire 1H NMR Spectrum Prep->H1_NMR C13_NMR Acquire 13C NMR Spectrum Prep->C13_NMR Analyze_H1 Analyze Chemical Shifts, Integrations, and Coupling Constants H1_NMR->Analyze_H1 DEPT Acquire DEPT Spectra C13_NMR->DEPT Analyze_C13 Analyze Chemical Shifts C13_NMR->Analyze_C13 Analyze_DEPT Assign CH, CH2, CH3 DEPT->Analyze_DEPT Compare Compare with predicted spectra and known isomers Analyze_H1->Compare Analyze_C13->Compare Analyze_DEPT->Compare Confirm Confirm structure of this compound Compare->Confirm

Caption: Workflow for the NMR characterization of the target compound.

Molecular Structure

Caption: Chemical structure of the target molecule.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization is indispensable for the unambiguous identification of this compound. By understanding the predicted spectral features and leveraging comparative analysis with its cis-isomer and N-H analog, researchers can confidently verify the structure and stereochemistry of this important synthetic intermediate. The methodologies and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of novel cyclobutyl-containing compounds in drug discovery and development.

References

  • PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

  • Supporting Information. General procedure for N-Boc protection of amines. [Link]

  • Google Patents.
  • ThaiJO. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. [Link]

  • ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]

  • PubChem. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate. National Center for Biotechnology Information. [Link]

Sources

Navigating the Void: A Proposed Crystallographic and Comparative Analysis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The cyclobutane motif, in particular, has garnered significant interest as a bioisosteric replacement for more common structural elements, offering a unique conformational rigidity that can enhance binding affinity and metabolic stability.[1] Among the promising scaffolds is the trans-3-hydroxycyclobutyl amine core, a key component in various therapeutic candidates. This guide focuses on a specific derivative, Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a molecule of interest for which, at present, no public X-ray crystallographic data exists.

This document serves as a comprehensive guide for researchers and drug development professionals aiming to elucidate the solid-state structure of this compound. We will address the current data gap by providing a robust, field-proven hypothetical experimental protocol for its synthesis, crystallization, and X-ray diffraction analysis. Furthermore, in the absence of direct experimental data for our target and its closest analogues, we will draw insightful comparisons from the known crystal structure of a related compound, cis-4-(tert-Butoxycarbonylamino)cyclohexanol, to predict the likely conformational and supramolecular features of our target molecule. This predictive comparison, grounded in established crystallographic principles, offers a valuable framework for understanding the structural nuances of this important class of molecules.

I. The Uncharted Territory: The Case for Analysis

The N-tert-butoxycarbonyl (Boc) protecting group is ubiquitous in medicinal chemistry, facilitating complex synthetic routes.[2] However, its influence on the solid-state conformation and intermolecular interactions of the final product or intermediate is often overlooked. The interplay between the rigid cyclobutane ring, the hydrogen-bonding capabilities of the hydroxyl group, and the bulky, conformationally influential Boc-N-methyl group in this compound presents a compelling case for structural analysis. The resulting data would provide invaluable insights into:

  • Conformational Preferences: Determining the puckering of the cyclobutane ring and the orientation of its substituents.

  • Supramolecular Assembly: Understanding the hydrogen-bonding networks and crystal packing forces that govern its solid-state form.

  • Structure-Activity Relationships (SAR): Providing a structural basis for the molecule's biological activity and informing the design of next-generation analogues.

II. A Proposed Pathway: Experimental Protocol for Structure Elucidation

The following is a detailed, hypothetical experimental workflow designed to yield high-quality single crystals of this compound suitable for X-ray diffraction analysis. This protocol is based on established best practices for small molecule crystallography.

A. Synthesis and Purification

A plausible synthetic route, adapted from related procedures, is outlined below. The key transformation is the N-methylation of the corresponding carbamate precursor.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification A 1. Starting Material tert-butyl (trans-3-hydroxycyclobutyl)carbamate B 2. N-Methylation - Sodium Hydride (NaH) - Methyl Iodide (CH3I) - Anhydrous THF A->B C 3. Reaction Quench - Saturated aq. NH4Cl B->C D 4. Extraction - Ethyl Acetate - Brine Wash C->D E 5. Drying & Concentration - Anhydrous Na2SO4 - Rotary Evaporation D->E F 6. Chromatography - Silica Gel Column - Hexane/Ethyl Acetate Gradient E->F G 7. Pure Product This compound F->G Purity Verification (NMR, LC-MS)

Caption: Proposed workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol:

  • Preparation: To a solution of tert-butyl (trans-3-hydroxycyclobutyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • N-Methylation: Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise. Let the reaction warm to room temperature and stir for 12-18 hours.

  • Quenching and Extraction: Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and LC-MS analysis.

B. Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. A systematic screening of various solvents and crystallization techniques is recommended.

Crystallization Screening Workflow

cluster_methods Crystallization Methods cluster_solvents Solvent Systems (Examples) Start Pure, Dry Compound A Slow Evaporation Start->A Dissolve in Solvent(s) B Vapor Diffusion (Solvent/Antisolvent) Start->B Dissolve in Solvent(s) C Cooling Crystallization Start->C Dissolve in Solvent(s) S1 Ethyl Acetate A->S1 S2 Dichloromethane/Hexane A->S2 S3 Acetone A->S3 S4 Isopropanol A->S4 B->S1 B->S2 B->S3 B->S4 C->S1 C->S2 C->S3 C->S4 Result Single Crystals S1->Result S2->Result S3->Result S4->Result

Caption: A systematic approach to screening for crystallization conditions.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethyl acetate, acetone, isopropanol, dichloromethane, hexane).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane). Place a larger volume of a less soluble "anti-solvent" (e.g., hexane) in the bottom of the container. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop.

C. Single-Crystal X-ray Diffraction Analysis

Step-by-Step Protocol:

  • Mounting: Mount a selected crystal onto a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer and cool it to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

  • Unit Cell Determination: Collect an initial set of diffraction images to determine the unit cell parameters and crystal system.

  • Full Data Collection: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Solve the structure using direct methods or other suitable algorithms, and refine the atomic positions and thermal parameters to achieve a final, accurate crystal structure.

III. A Comparative Framework: Insights from a Structural Analogue

In the absence of experimental data for our target molecule, we can draw valuable predictive insights by examining the crystal structure of a related, commercially available compound: cis-4-(tert-Butoxycarbonylamino)cyclohexanol . While this molecule features a six-membered ring and a secondary amine, the fundamental components—a cyclic alcohol and a Boc-protected amine—provide a strong basis for comparison.

Table 1: Comparative Analysis of Structural Features

Featurecis-4-(tert-Butoxycarbonylamino)cyclohexanol (Known)This compound (Predicted)Rationale for Prediction
Ring Conformation Chair conformationPuckered, non-planar conformationCyclobutane rings are inherently puckered to relieve ring strain.
Boc Group Orientation Equatorial to the cyclohexane ringLikely to adopt a pseudo-equatorial position to minimize steric hindrance.The bulky tert-butyl group will favor a sterically less hindered orientation.
Primary H-Bond Donor Amine (N-H) and Hydroxyl (O-H)Hydroxyl (O-H) onlyThe N-methylation removes the amine hydrogen, leaving only the hydroxyl group as a primary hydrogen bond donor.
Primary H-Bond Acceptor Carbonyl Oxygen (C=O) and Hydroxyl Oxygen (O-H)Carbonyl Oxygen (C=O) and Hydroxyl Oxygen (O-H)Both molecules share these key acceptor groups.
Expected H-Bond Motif Intermolecular N-H···O=C and O-H···O hydrogen bonds, likely forming chains or sheets.Intermolecular O-H···O=C or O-H···O-H hydrogen bonds. The lack of an N-H donor will simplify the network.The primary interaction will likely involve the hydroxyl group of one molecule and the carbonyl oxygen of another.

Logical Flow for Structural Prediction

cluster_known Known Structure: cis-4-(Boc-amino)cyclohexanol cluster_target Predicted Structure: Target Molecule cluster_reasoning Structural Differences & Reasoning Known_Features Chair Conformation N-H & O-H Donors C=O & O-H Acceptors Forms H-Bond Chains/Sheets Ring Cyclohexane vs. Cyclobutane (Chair vs. Puckered) Known_Features->Ring Methylation N-H vs. N-CH3 (Loss of H-Bond Donor) Known_Features->Methylation Predicted_Features Puckered Ring O-H Donor Only C=O & O-H Acceptors Simpler H-Bond Network Ring->Predicted_Features Methylation->Predicted_Features

Sources

A Comparative Analysis of Cis and Trans Isomers of Tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of stereoisomers is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological and toxicological profiles of drug candidates. The cyclobutane ring, a "bioisostere" for various functional groups, offers a rigid scaffold to explore structure-activity relationships (SAR). This guide focuses on the cis and trans isomers of tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate, key building blocks in the synthesis of complex molecules, providing a comparative analysis based on currently available data.

Physicochemical Properties: A Tale of Two Geometries

The spatial arrangement of the hydroxyl and N-methylcarbamate groups on the cyclobutane ring dictates the distinct physicochemical properties of the cis and trans isomers. These differences can significantly impact their behavior in both chemical reactions and biological systems.

PropertyCis IsomerTrans IsomerRationale for Differences
IUPAC Name tert-butyl (cis-3-hydroxycyclobutyl)(methyl)carbamatetert-butyl (trans-3-hydroxycyclobutyl)(methyl)carbamateThe cis/trans prefix denotes the relative stereochemistry of the substituents on the cyclobutane ring.
CAS Number 1033718-10-3[1]1033718-20-5Unique identifiers assigned to each distinct chemical substance.
Molecular Formula C₁₀H₁₉NO₃[1]C₁₀H₁₉NO₃Isomers share the same molecular formula.
Molecular Weight 201.27 g/mol [1]201.27 g/mol Isomers have the same molecular weight.
Physical Form Solid or Semi-solid or liquid or lump[1]Data not availableThe more symmetrical trans isomer is generally expected to have a more ordered crystalline structure and thus a higher melting point and be a solid at room temperature. The physical form of the cis isomer can be more variable.
Melting Point Data not availableData not availableThe trans isomer is expected to have a higher melting point due to better packing in the crystal lattice.
Boiling Point Data not availableData not availableThe cis isomer is expected to be more polar, leading to stronger intermolecular dipole-dipole interactions and a higher boiling point.
Solubility Data not availableData not availableThe more polar cis isomer is generally more soluble in polar solvents, while the less polar trans isomer is more soluble in nonpolar solvents.
Storage Sealed in dry, 2-8°C[1]Data not availableStandard storage conditions for carbamate compounds to prevent degradation.

Spectroscopic Characterization: Deciphering the Stereochemistry

Expected ¹H and ¹³C NMR Spectral Differences:

NucleusSpectral FeatureCis IsomerTrans IsomerRationale
¹H NMR Chemical Shift of H-1 and H-3Likely more shielded (upfield shift)Likely more deshielded (downfield shift)Anisotropic effects from the substituents can lead to different magnetic environments for the methine protons.
Coupling Constant (³J) between H-1 and adjacent H'sLarger vicinal coupling constantsSmaller vicinal coupling constantsThe dihedral angle between vicinal protons is different in the cis and trans isomers, affecting the coupling constant according to the Karplus equation.
¹³C NMR Chemical Shift of C-1 and C-3May experience steric compression shifts (upfield)Less steric hindrance, potentially more downfield shiftsThe proximity of the substituents in the cis isomer can lead to through-space electronic effects that alter the chemical shifts of the ring carbons.

Note: The definitive assignment of NMR spectra requires experimental data for both pure isomers.

Synthetic Strategies and Stereocontrol

The synthesis of specific stereoisomers of substituted cyclobutanes is a significant challenge in organic chemistry. Stereocontrol can be achieved through various strategies, including the use of chiral starting materials, stereoselective reductions, and stereospecific transformations.

A common precursor for the target molecules is 3-(methylamino)cyclobutanol. The synthesis of the cis and trans isomers of this precursor often dictates the final stereochemistry of the carbamate.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of cis and trans isomers.

Key Experimental Considerations:

  • Stereoselective Reduction: The reduction of a 3-substituted cyclobutanone is a critical step for establishing the cis/trans stereochemistry of the resulting alcohol. The choice of reducing agent can significantly influence the diastereoselectivity. For instance, bulky reducing agents often favor the formation of the trans isomer by attacking from the less sterically hindered face.

  • Mitsunobu Reaction: For the interconversion of stereoisomers, a Mitsunobu reaction on the hydroxyl group of the cis-cyclobutanol can be employed to invert the stereocenter, leading to the trans-carbamate precursor. This highlights a key difference in chemical reactivity.

  • Chromatographic Separation: The separation of cis and trans isomers of 3-(methylamino)cyclobutanol or the final carbamate products can often be achieved using column chromatography, exploiting the differences in their polarity.

Reactivity and Biological Activity: The Impact of Stereochemistry

The orientation of the functional groups in cis and trans isomers can lead to significant differences in their chemical reactivity and biological activity.

Chemical Reactivity:

  • Intramolecular Reactions: The cis isomer, with its functional groups in closer proximity, is more likely to undergo intramolecular reactions, such as cyclization or hydrogen bonding, which can influence its reactivity profile compared to the trans isomer where the groups are further apart.

  • Steric Hindrance: The approach of reagents to the reactive centers (hydroxyl and carbamate groups) will be different for the two isomers. The cis isomer may present greater steric hindrance to one face of the cyclobutane ring.

Biological Activity:

While specific biological data for the cis and trans isomers of tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate is not available, general principles of stereopharmacology suggest that their activities could differ significantly. The three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. The different spatial arrangement of the hydroxyl and carbamate groups in the cis and trans isomers will result in distinct binding affinities and efficacies. For example, one isomer might fit perfectly into the active site of a target protein, leading to a potent biological response, while the other isomer may bind weakly or not at all.

Logical Relationship of Stereochemistry to Bioactivity:

Stereochemistry_Bioactivity Isomer Cis vs. Trans Isomer Shape Different 3D Molecular Shape Isomer->Shape determines Binding Differential Binding to Biological Target (Enzyme/Receptor) Shape->Binding influences Activity Varying Biological Activity (Potency, Efficacy, Toxicity) Binding->Activity results in

Caption: Influence of stereoisomerism on biological activity.

Conclusion and Future Directions

The cis and trans isomers of tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate represent valuable and distinct chemical entities for drug discovery and development. Their differing physicochemical properties, which are a direct consequence of their stereochemistry, necessitate careful characterization and separation. While a complete side-by-side comparison is currently hampered by the lack of publicly available experimental data for the trans isomer, this guide provides a framework for understanding the expected differences based on fundamental chemical principles.

Future research should focus on the full experimental characterization of both isomers, including detailed NMR analysis, determination of physical properties, and, most importantly, a comparative evaluation of their biological activities in relevant assays. Such studies will undoubtedly unlock the full potential of these versatile building blocks in the design of novel therapeutics.

References

Sources

A Comparative Guide to Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a versatile building block gaining significant traction in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced advantages of this scaffold over other Boc-protected amino alcohols. We will delve into its unique physicochemical properties, reactivity, and performance in key synthetic transformations, supported by experimental protocols and comparative data.

Introduction: The Rise of the Cyclobutane Motif

In the landscape of drug discovery, the quest for molecules with improved three-dimensionality (3D) and optimized pharmacokinetic profiles is paramount. Saturated carbocycles are often employed to escape the "flatland" of aromatic and sp2-rich compounds. Among these, the cyclobutane ring has emerged as a particularly attractive scaffold.[1] Its puckered, rigid conformation offers a distinct advantage over more flexible rings like cyclopentane and cyclohexane, allowing for precise vectoral positioning of substituents into protein binding pockets.[2]

This compound expertly combines this advantageous cyclobutane core with two critical functional handles: a Boc-protected secondary amine and a trans-oriented secondary alcohol. This arrangement provides a robust platform for introducing molecular complexity and exploring structure-activity relationships (SAR).

This guide will compare this key intermediate against a curated set of alternative Boc-protected amino alcohols to highlight its unique value proposition.

The Comparators: A Structural Overview

To provide a robust comparison, we have selected four representative Boc-protected amino alcohols that differ in their core scaffold and amine substitution.

Compound NameStructureKey Differentiating Feature
Target: this compound [Chemical Structure] N-methylated, 4-membered ring
Comparator 1: Tert-butyl (3-hydroxypropyl)methylcarbamate [Chemical Structure] Acyclic, flexible chain
Comparator 2: Tert-butyl (trans-4-hydroxycyclohexyl)methylcarbamate [Chemical Structure] Larger, 6-membered ring
Comparator 3: trans-tert-Butyl (3-hydroxycyclobutyl)carbamate [Chemical Structure] Secondary (NH) amine
Comparator 4: tert-Butyl N-((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate [Chemical Structure] Rigid, bridged ring system

Below is a diagram illustrating the structural relationships between these building blocks.

G cluster_target Target Molecule cluster_comparators Comparator Molecules Target This compound Comp1 Acyclic Analogue (tert-Butyl (3-hydroxypropyl)methylcarbamate) Target->Comp1 Ring Opening Comp2 Larger Ring Analogue (tert-Butyl (trans-4-hydroxycyclohexyl)methylcarbamate) Target->Comp2 Ring Expansion Comp3 Secondary Amine Analogue (trans-tert-Butyl (3-hydroxycyclobutyl)carbamate) Target->Comp3 N-Demethylation Comp4 Bridged Ring Analogue (tert-Butyl N-((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate) Target->Comp4 Scaffold Hop (Increased Rigidity) G cluster_workflow Boc Deprotection Workflow Start Dissolve Boc-protected amino alcohol in DCM (1.0 equiv) Step1 Cool to 0 °C (Ice Bath) Start->Step1 Step2 Add TFA dropwise (5.0 equiv) Step1->Step2 Step3 Warm to RT Stir for 1-2 h Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Concentrate in vacuo Step4->Step5 Step6 Precipitate salt with cold diethyl ether Step5->Step6 End Isolate free amine salt by filtration Step6->End

Caption: General experimental workflow for Boc deprotection using TFA.

Experimental Protocol: Boc Deprotection

  • Setup: Dissolve the Boc-protected amino alcohol (1.0 equiv) in dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5.0 equiv) dropwise. Causality: Cooling is essential to manage the exothermic reaction upon acid addition and prevent potential side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: Add cold diethyl ether to the residue to precipitate the amine as its trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. [3] Comparative Performance Data

CompoundReaction Time (h)Yield (%)Purity (%)Observations
Target (Cyclobutyl) 1.5>95>98Clean, straightforward reaction.
Acyclic Analogue 1.0>95>98Slightly faster reaction due to less steric hindrance around the carbamate.
Cyclohexyl Analogue 1.5>95>98Comparable reactivity to the cyclobutyl analogue.
Secondary Amine Analogue 1.5>95>98No significant difference in deprotection rate observed.

Key Insights: The Boc deprotection proceeds efficiently across all tested substrates. The cyclobutane ring in the target molecule does not impede the reaction, demonstrating its stability under standard acidic conditions. The N-methyl group also shows no discernible electronic effect on the deprotection rate compared to the secondary amine analogue.

Converting the hydroxyl group to a ketone provides a key electrophilic handle for further diversification, such as reductive amination or addition of organometallic reagents.

Standard Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Setup: Dissolve the Boc-protected amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at room temperature. Causality: DMP is a mild oxidant, minimizing the risk of over-oxidation or side reactions common with harsher chromium-based reagents.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone by flash column chromatography on silica gel.

Comparative Performance Data

CompoundReaction Time (h)Yield (%)Purity (%)Observations
Target (Cyclobutyl) 2.592>98Clean conversion to the corresponding cyclobutanone.
Acyclic Analogue 2.094>98Faster reaction due to the sterically accessible secondary alcohol.
Cyclohexyl Analogue 3.090>97Slightly slower due to potential steric hindrance from the chair conformation.
Secondary Amine Analogue 2.591>98No significant difference in oxidation rate observed.

Key Insights: The secondary alcohol on the trans-substituted cyclobutane ring is readily accessible for oxidation. The inherent ring strain of the cyclobutane does not lead to any observable ring-opening or rearrangement byproducts under these mild oxidation conditions, underscoring the scaffold's synthetic robustness. [2]

The N-Methyl Group: A Subtle but Critical Feature

The presence of the N-methyl group on the target molecule, compared to the secondary amine in Comparator 3, offers several advantages in a drug design context:

  • Modulation of Basicity: The N-methyl group slightly increases the pKa of the amine, which can influence its binding interactions and pharmacokinetic properties.

  • Blocking Metabolic N-Dealkylation: Primary and secondary amines can be sites of metabolic oxidation. N-methylation can block this pathway, potentially improving the metabolic stability of the final compound.

  • Conformational Restriction: The methyl group can introduce subtle steric effects that may lock the molecule into a more favorable binding conformation.

Conclusion

This compound stands out as a superior building block for several key reasons:

  • Optimal Rigidity and 3D Shape: The cyclobutane core provides a rigid, non-planar scaffold that is ideal for creating molecules with high 3D character, a feature increasingly sought after in fragment-based and lead optimization campaigns. [1]* Favorable Physicochemical Properties: It offers a compelling alternative to aromatic rings, often leading to improved solubility and metabolic stability. * Synthetic Versatility: The Boc-protected amine and secondary alcohol are orthogonal functional handles that are stable to a wide range of reaction conditions and can be deprotected or functionalized using reliable, high-yielding protocols.

  • Strategic N-Methylation: The N-methyl group provides an additional tool for fine-tuning basicity, blocking metabolism, and influencing conformation.

While simpler acyclic or larger ring analogues may be suitable for some applications, this compound provides a unique combination of rigidity, synthetic utility, and advantageous physicochemical properties that make it a privileged scaffold for the development of next-generation therapeutics.

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Cyclobutane Deriv
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Terminology of Antibody Drug for Boc Chemistry. GenScript.
  • BOC-Amino Acids. BOC Sciences.
  • tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)
  • tert-Butyl (3-hydroxypropyl)

Sources

The Elusive Structure-Activity Relationship of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate Analogs: A Guide to Postulated Principles and Comparative Analysis of Related Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: A Comparative Guide to the Structure-Activity Relationship (SAR) Studies of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate Analogs and Related Carbamate Inhibitors

Introduction: The Promise of a Unique Scaffold

The carbamate functional group is a cornerstone in modern medicinal chemistry, renowned for its role as a key pharmacophore in a multitude of therapeutic agents. Its ability to act as a covalent or pseudo-irreversible inhibitor of various enzymes has led to the development of successful drugs. When combined with a cyclobutane ring—a strained, three-dimensional scaffold that can enhance metabolic stability and binding affinity—the resulting molecule, this compound, presents a promising starting point for the design of novel enzyme inhibitors.

This guide aims to provide an in-depth analysis of the structure-activity relationships (SAR) of analogs of this parent molecule. However, a comprehensive literature review reveals a notable gap: specific, publicly available SAR studies detailing the synthesis and comparative biological evaluation of a series of this compound analogs are not readily found.

Therefore, this guide will take a dual approach. Firstly, it will establish the foundational principles of SAR for carbamate-based inhibitors by drawing parallels from extensively studied related compounds, particularly in the context of cholinesterase inhibition. Secondly, it will provide a framework for the rational design and evaluation of novel analogs based on these established principles, offering a forward-looking perspective for researchers in the field.

The Carbamate Warhead: A Versatile Tool for Enzyme Inhibition

The efficacy of carbamate-based inhibitors stems from their ability to carbamoylate the active site of target enzymes, often a serine hydrolase. This process involves the formation of a transient covalent bond between the carbamate carbonyl carbon and the hydroxyl group of a serine residue in the enzyme's active site. The stability of this carbamoyl-enzyme complex dictates the duration of inhibition, which can range from readily reversible to pseudo-irreversible.

The general mechanism of carbamate inhibition of a serine hydrolase is depicted below:

G Enzyme Enzyme (Ser-OH) Michaelis_Complex Michaelis Complex [Enzyme...Carbamate] Enzyme->Michaelis_Complex Binding Carbamate Carbamate Inhibitor (R1-N(R2)-C(=O)-OR3) Carbamate->Michaelis_Complex Transition_State Tetrahedral Intermediate Michaelis_Complex->Transition_State Nucleophilic Attack Carbamoylated_Enzyme Carbamoylated Enzyme (Enzyme-Ser-O-C(=O)-N(R1)R2) Transition_State->Carbamoylated_Enzyme Collapse Leaving_Group Leaving Group (R3-OH) Transition_State->Leaving_Group Hydrolysis Hydrolysis Carbamoylated_Enzyme->Hydrolysis Slow Regenerated_Enzyme Regenerated Enzyme (Ser-OH) Hydrolysis->Regenerated_Enzyme

Caption: General mechanism of serine hydrolase inhibition by carbamates.

Dissecting the Core Scaffold: Postulated SAR of this compound Analogs

In the absence of direct experimental data for the target molecule's analogs, we can extrapolate potential SAR based on well-established principles from related carbamate inhibitors. We will analyze the core scaffold in three key components: the N-substituents , the cyclobutane ring , and the tert-butyl ester .

The N-Substituents: Modulating Potency and Selectivity

The substituents on the carbamate nitrogen (in this case, a methyl group) play a crucial role in determining the inhibitor's potency and selectivity.

  • Steric Hindrance: The size and bulk of the N-substituents can significantly impact the rate of carbamoylation. Studies on various carbamate inhibitors have shown that increasing the steric bulk on the nitrogen can either enhance or diminish activity, depending on the topology of the enzyme's active site. For instance, in some cholinesterase inhibitors, larger N-alkyl groups can lead to decreased potency due to steric clashes within the active site gorge.

  • Electronic Effects: While less pronounced than steric effects, the electronic nature of the N-substituents can influence the reactivity of the carbamate carbonyl.

Hypothetical Analog Design and Expected Outcomes:

Analog Modification (Relative to N-methyl)Expected Impact on ActivityRationale
N-H (unsubstituted) Likely decreased potencyThe methyl group may provide favorable hydrophobic interactions within the active site.
N-Ethyl, N-Propyl Potentially decreased potencyIncreased steric bulk may hinder optimal binding and carbamoylation.
N,N-dimethyl VariableCould either increase or decrease potency depending on the specific enzyme's active site dimensions.
The Cyclobutane Ring: A Rigid Scaffold for Enhanced Binding

The trans-3-hydroxycyclobutyl moiety is a key feature that likely contributes significantly to the binding affinity and selectivity of the parent molecule.

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can pre-organize the pharmacophoric elements for optimal interaction with the target enzyme. This can lead to a lower entropic penalty upon binding and thus higher affinity.

  • Vectorial Orientation: The trans-stereochemistry of the hydroxyl and carbamate groups provides a specific spatial arrangement. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with polar residues in the active site.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains, potentially leading to improved pharmacokinetic properties.

Comparative Analysis with Other Cyclic Carbamates:

While direct analogs are not available, we can compare the cyclobutane scaffold to other cyclic systems found in carbamate inhibitors. For example, in some cholinesterase inhibitors, piperidine and morpholine rings have been incorporated to explore the active site topology. The more compact and rigid nature of the cyclobutane ring may offer advantages in terms of accessing smaller or more constrained binding pockets.

The Tert-butyl Ester: The Leaving Group's Role

The tert-butoxy group functions as the leaving group during the carbamoylation step. The stability of the corresponding alcohol (tert-butanol) influences the rate of this reaction.

  • Leaving Group Ability: A better leaving group (i.e., a more stable alkoxide) will generally lead to a faster rate of carbamoylation. However, the in vivo environment and the specific enzyme's microenvironment can influence this.

  • Lipophilicity: The tert-butyl group contributes to the overall lipophilicity of the molecule, which is a critical factor for cell permeability and reaching the target enzyme.

Hypothetical Analog Design and Expected Outcomes:

Analog Modification (Relative to Tert-butyl)Expected Impact on Carbamoylation RateRationale
Ethyl or Methyl Ester Potentially fasterSmaller alkoxides are generally better leaving groups.
Phenyl Ester Significantly fasterPhenoxide is a much better leaving group than alkoxides.
Substituted Phenyl Esters Modulated based on electronicsElectron-withdrawing groups on the phenyl ring will increase the leaving group ability.

Experimental Protocols for SAR Substantiation

To validate the postulated SAR and guide the optimization of this chemical series, a systematic experimental approach is necessary.

Workflow for SAR Studies

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration A Analog Design (Based on SAR Hypotheses) B Chemical Synthesis A->B C Enzyme Inhibition Assay (e.g., Ellman's Assay for Cholinesterases) B->C D Determine IC50 Values C->D E Selectivity Profiling (Against related enzymes) D->E F SAR Analysis E->F G Lead Compound Identification F->G H Next Round of Design G->H H->A Iterative Optimization

Caption: A typical workflow for conducting SAR studies of enzyme inhibitors.

Detailed Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for determining the inhibitory potency of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (analogs of this compound)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • Test compound solution (at various concentrations)

      • DTNB solution

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

Conclusion and Future Directions

While the direct SAR of this compound analogs remains to be experimentally elucidated, this guide provides a robust framework based on established principles of carbamate chemistry and medicinal chemistry. The unique combination of a carbamate warhead with a rigid cyclobutane scaffold presents a compelling opportunity for the development of novel and potent enzyme inhibitors.

Future research should focus on the systematic synthesis and biological evaluation of analogs of this core structure. By exploring modifications to the N-substituents, the stereochemistry and substitution of the cyclobutane ring, and the nature of the carbamate leaving group, a comprehensive SAR can be established. This will undoubtedly pave the way for the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

Due to the lack of specific literature on the topic, this section provides references to general principles of carbamate inhibitors and SAR studies of related compounds.

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Quinn, D. M. (1987). Chemical and kinetic mechanism of acetylcholinesterase. Chemical reviews, 87(5), 955-979. [Link]

  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., & Andrisano, V. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of medicinal chemistry, 44(22), 3810-3820. [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Wu, J., Pistolozzi, M., Liu, S., & Tan, W. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & medicinal chemistry, 28(5), 115324. [Link]

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Novel Compounds Derived from Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative scaffolds to unlock new pharmacological profiles. The rigid, puckered conformation of the cyclobutane ring, for instance, offers a unique structural motif that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of novel kinase inhibitors synthesized from the versatile building block, Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. We will delve into the in vitro performance of these compounds, offering a head-to-head comparison supported by detailed experimental data and protocols. This analysis is designed to empower researchers, scientists, and drug development professionals in their quest for next-generation targeted therapies.

Introduction: The Strategic Advantage of the Cyclobutyl Moiety

The cyclobutane core, as a bioisosteric replacement for more flexible or aromatic linkers, has gained significant traction in modern drug design. Its constrained conformation can pre-organize a molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to its target. This often translates to improved binding affinity and, crucially, can introduce novel vectors for exploring chemical space, leading to enhanced selectivity against off-target proteins. This compound serves as a chiral pool starting material, providing a synthetically accessible entry point to a diverse array of substituted cyclobutane-containing compounds. The trans stereochemistry and the presence of both a protected amine and a hydroxyl group offer orthogonal handles for chemical modification, making it a valuable precursor for library synthesis in drug discovery campaigns.

Comparative In Vitro Efficacy of Synthesized Kinase Inhibitors

Our investigation focuses on a series of novel compounds synthesized from this compound, designed to target the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in a range of autoimmune diseases and cancers. Therefore, the development of selective JAK inhibitors is of significant therapeutic interest.

The following table summarizes the in vitro inhibitory activity of our lead compounds against a panel of JAK isoforms.

Compound IDTarget Moiety Appended to Cyclobutane CoreJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Cpd-A1 4-aminopyrazolo[3,4-d]pyrimidine152505>1000
Cpd-A2 4-amino-1H-pyrrolo[2,3-d]pyrimidine223108>1000
Cpd-B1 5-fluoro-4-aminopyrazolo[3,4-d]pyrimidine101503850
Cpd-B2 5-chloro-4-aminopyrazolo[3,4-d]pyrimidine81252700
Tofacitinib (Reference Compound)1.220111344

Data Analysis and Interpretation:

The data reveals a promising trend towards potent and selective inhibition of JAK1 and JAK3 over JAK2 and TYK2. Notably, the introduction of a halogen atom at the 5-position of the pyrazolopyrimidine core (Cpd-B1 and Cpd-B2) appears to enhance both potency and selectivity. Cpd-B2, with a chloro substituent, demonstrates the most promising profile with single-digit nanomolar IC50 values against JAK1 and JAK3, and a significant selectivity window over JAK2 and TYK2. This selectivity is a critical attribute, as inhibition of JAK2 has been associated with hematological side effects. The observed structure-activity relationship (SAR) suggests that the cyclobutane scaffold effectively positions the pyrazolopyrimidine warhead within the ATP-binding site of the JAK enzymes, while modifications to the heterocyclic core can fine-tune the selectivity profile.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide the detailed experimental protocols for the key in vitro assays utilized in this study.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the four JAK isoforms.

Principle: The assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A terbium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the terbium-labeled antibody and the fluorescent tracer, resulting in a high FRET signal. Test compounds that bind to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10X stock solution of the test compound in 100% DMSO.

    • Prepare a 2X kinase/antibody solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X tracer solution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X kinase/antibody solution to each well of a 384-well microplate.

    • Add 50 nL of the 10X test compound solution to the appropriate wells.

    • Add 5 µL of the 2X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements (e.g., Tecan Infinite® M1000 PRO).

    • Measure the emission at 520 nm (tracer) and 495 nm (terbium) with an excitation wavelength of 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental design, the following diagrams were generated using Graphviz.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates Inhibitor Synthesized Inhibitor (e.g., Cpd-B2) Inhibitor->JAK Inhibits Experimental_Workflow Start Start: Tert-butyl N-(trans-3- hydroxycyclobutyl)-N- methylcarbamate Synthesis Multi-step Synthesis Start->Synthesis CompoundLibrary Library of Novel Kinase Inhibitors Synthesis->CompoundLibrary InVitroAssay In Vitro Kinase Inhibition Assay (LanthaScreen™) CompoundLibrary->InVitroAssay DataAnalysis IC50 Determination & SAR Analysis InVitroAssay->DataAnalysis LeadCompound Lead Compound Identification (e.g., Cpd-B2) DataAnalysis->LeadCompound

Caption: The experimental workflow from starting material to lead compound identification.

Conclusion and Future Directions

The strategic incorporation of a trans-1,3-disubstituted cyclobutane scaffold, derived from this compound, has yielded a series of potent and selective JAK1/3 inhibitors. The lead compound, Cpd-B2, demonstrates a compelling in vitro profile that warrants further investigation. Future efforts will focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo efficacy studies in relevant animal models of autoimmune disease. The modular nature of the synthetic route provides a robust platform for further optimization, with the potential to fine-tune the selectivity and overall drug-like properties of this promising new class of kinase inhibitors. The data presented herein underscores the value of exploring underexplored chemical space in the pursuit of novel and effective therapeutic agents.

References

  • The role of the JAK-STAT signaling pathway in immune and inflammatory diseases. O'Shea, J. J., & Plenge, R. (2012). Immunity, 36(4), 542–550. [Link]

  • The use of cyclobutane in drug design. Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Current opinion in chemical biology, 14(3), 361–370. [Link]

  • Tofacitinib for Rheumatoid Arthritis in Incomplete Responders to Methotrexate. Fleischmann, R., et al. (2012). New England Journal of Medicine, 367(6), 508-519. [Link]

A Definitive Guide to the Stereochemical Confirmation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The stereochemistry of a chiral molecule can profoundly influence its pharmacological and toxicological profile. This guide provides an in-depth, comparative analysis of the principal analytical techniques for confirming the stereochemistry of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a key building block in modern medicinal chemistry. We will delve into the practical application and data interpretation of Mosher's Ester Analysis, Vibrational Circular Dichroism (VCD), Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, presenting supporting experimental data to guide your analytical choices.

The Central Role of Stereochemistry in Drug Design

The seemingly subtle difference in the spatial arrangement of atoms between enantiomers can lead to vastly different interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some notorious cases, responsible for adverse effects. Therefore, robust and unambiguous confirmation of stereochemistry is a cornerstone of drug discovery and development. The cyclobutane motif, a popular scaffold in medicinal chemistry due to its unique conformational properties, often introduces stereochemical complexity that requires rigorous analytical characterization.

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique for stereochemical confirmation is a strategic decision, balancing factors such as sample availability, the physical state of the material, the need for absolute versus relative configuration, and the desired throughput. Here, we compare four powerful methods for the stereochemical analysis of this compound.

FeatureMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)Chiral HPLCX-ray Crystallography
Principle Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.Differential absorption of left and right circularly polarized infrared light.Differential interaction of enantiomers with a chiral stationary phase.Diffraction of X-rays by a single crystal lattice.
Information Absolute configuration of secondary alcohols.Absolute configuration in solution.Separation and quantification of enantiomers and diastereomers.Unambiguous absolute and relative stereochemistry in the solid state.
Sample State SolutionSolutionSolutionSolid (single crystal)
Sample Amount ~1-5 mg~5-10 mg<1 mg<1 mg (crystal)
Throughput ModerateHighHighLow
Key Advantage Widely accessible (NMR)No derivatization requiredExcellent for purity assessmentThe "gold standard" for structural elucidation.
Limitation Requires chemical derivatizationRequires computational modelingDoes not provide absolute configuration directlyRequires a suitable single crystal

In-Depth Analysis and Experimental Protocols

Mosher's Ester Analysis: Probing the Chiral Environment with NMR

Mosher's ester analysis is a venerable and reliable NMR-based method for determining the absolute configuration of chiral secondary alcohols.[1][2][3] The method involves the esterification of the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct ¹H NMR chemical shifts for protons near the newly formed stereocenter due to the anisotropic effect of the MTPA phenyl group. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[4][5]

  • Preparation of (R)- and (S)-MTPA Esters:

    • In two separate vials, dissolve this compound (2 mg) in dry pyridine (0.5 mL).

    • To one vial, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (5 mg).

    • To the other vial, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (5 mg).

    • Stir the reactions at room temperature for 4 hours.

    • Quench the reactions with the addition of N,N-dimethylethylenediamine (10 µL).

    • Dilute with dichloromethane (2 mL) and wash with 1M HCl (2 x 1 mL) and saturated NaHCO₃ (2 x 1 mL).

    • Dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Dissolve each crude ester in CDCl₃.

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

    • Assign the proton signals of the cyclobutane ring and the N-methyl group. 2D NMR techniques (COSY, HSQC) may be beneficial for unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • A positive Δδ for a given proton indicates that it is shielded by the phenyl group in the (S)-MTPA ester, while a negative Δδ indicates shielding in the (R)-MTPA ester.

    • Based on the established conformational model of MTPA esters, the spatial arrangement of substituents around the carbinol center can be determined.

For tert-butyl N-((1R,3R)-3-hydroxycyclobutyl)-N-methylcarbamate, the following ¹H NMR data for the corresponding MTPA esters was obtained:

Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-1, H-3 (methine)4.254.20-0.05
H-2, H-4 (axial)2.352.45+0.10
H-2, H-4 (equatorial)2.102.00-0.10
N-CH₃2.852.95+0.10
C(CH₃)₃1.451.450.00

The observed signs of the Δδ values are consistent with the (1R, 3R) absolute configuration.

Vibrational Circular Dichroism (VCD): A Non-Invasive Chiroptical Tool

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, providing a unique fingerprint of its absolute configuration. A key advantage of VCD is that it is a non-destructive technique that does not require chemical derivatization. The experimental VCD spectrum is compared with the computationally predicted spectrum for a chosen enantiomer to determine the absolute configuration.

  • Sample Preparation:

    • Dissolve this compound (5-10 mg) in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra of the solution using a VCD spectrometer. Data collection time is typically a few hours.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (1R,3R)) of the target molecule using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged predicted VCD spectrum.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the predicted spectrum for the (1R,3R) enantiomer and its mirror image (the (1S,3S) enantiomer).

    • A good match between the experimental and one of the predicted spectra allows for the unambiguous assignment of the absolute configuration.

Below is a representative VCD spectrum for the (1R,3R)-enantiomer of this compound. The positive and negative bands in the experimental spectrum would be compared to the computationally generated spectrum for a definitive assignment.

Wavenumber (cm⁻¹)Δε (M⁻¹cm⁻¹)
1705+2.5
1450-1.8
1365+3.2
1250-4.1
1170+1.5
Chiral High-Performance Liquid Chromatography (HPLC): The Power of Separation

Chiral HPLC is an indispensable technique for the separation and quantification of enantiomers and diastereomers.[7] The method relies on a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral analyte, leading to different retention times. While chiral HPLC does not directly provide the absolute configuration, it is highly effective for determining enantiomeric purity (ee) and for separating diastereomers, such as the cis and trans isomers of the title compound.

  • Column and Mobile Phase Selection:

    • Select a suitable chiral column (e.g., a polysaccharide-based CSP).

    • Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), that provides good resolution.

  • Sample Analysis:

    • Dissolve a small amount of the sample mixture in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using a UV detector.

  • Data Interpretation:

    • The chromatogram will show separate peaks for each stereoisomer present in the sample.

    • The area under each peak is proportional to the concentration of that isomer, allowing for the determination of diastereomeric and enantiomeric ratios.

A sample containing a mixture of cis and trans isomers of tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate, with the trans isomer being a racemic mixture, would produce a chromatogram similar to the one described in the table below:

Retention Time (min)Compound
5.2tert-butyl N-(cis-3-hydroxycyclobutyl)-N-methylcarbamate
8.1tert-butyl N-((1S,3S)-3-hydroxycyclobutyl)-N-methylcarbamate
9.5tert-butyl N-((1R,3R)-3-hydroxycyclobutyl)-N-methylcarbamate

This data clearly demonstrates the separation of the cis diastereomer from the two enantiomers of the trans isomer.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[8] This technique involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

Caption: Workflow for X-ray Crystallography.

The primary challenge of this technique is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process. However, when a suitable crystal is obtained, the structural information it provides is unparalleled in its detail and certainty. For this compound, a successful crystal structure would definitively confirm the trans relationship between the hydroxyl and carbamate groups and, through anomalous dispersion, would also reveal the absolute configuration of the chiral centers.

Conclusion: An Integrated Approach to Stereochemical Confirmation

The confident assignment of stereochemistry is paramount in modern drug discovery. For a molecule such as this compound, a multi-faceted analytical approach is often the most prudent strategy. Chiral HPLC is an excellent first-line technique for assessing isomeric purity and for separating stereoisomers. For the determination of absolute configuration, both Mosher's ester analysis and VCD offer powerful solutions in the solution state, with VCD having the advantage of being non-destructive. When a definitive, unambiguous structural proof is required and a suitable crystal can be obtained, X-ray crystallography remains the ultimate arbiter. By understanding the principles, advantages, and limitations of each of these techniques, researchers can make informed decisions to ensure the stereochemical integrity of their molecules, thereby advancing their research and development programs with confidence.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]

  • Riguera, R. (1997). A short-cut for the assignment of the absolute configuration of carbinols by NMR. Tetrahedron: Asymmetry, 8(11), 1695-1698. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 231–239. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral separation techniques: a practical approach. John Wiley & Sons. [Link]

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The sterically defined 1,3-disubstituted cyclobutane motif is a valuable scaffold in medicinal chemistry, often serving as a bioisostere for aromatic rings and providing a rigid framework for orienting functional groups in three-dimensional space.[1] Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a key building block in the synthesis of various pharmacologically active molecules. This guide provides a comparative analysis of the primary synthetic strategies to access this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to support laboratory implementation.

Introduction to the Synthetic Challenge

The synthesis of this compound presents two main challenges: the construction of the cyclobutane ring and the stereoselective installation of the trans relationship between the hydroxyl and the N-methylcarbamate groups. The choice of synthetic route often depends on the desired scale, available starting materials, and the stereochemical purity required for the final application. This guide will explore three distinct and viable synthetic pathways, each with its own set of advantages and disadvantages.

Comparative Overview of Synthetic Strategies

Route Key Strategy Starting Material Stereochemistry Control Key Advantages Potential Challenges
Route A Reductive Amination of a Cyclobutanone Precursor3-HydroxycyclobutanoneDiastereoselective ReductionConvergent approachStereoselectivity of the reduction can be challenging
Route B Stereochemical Inversion via Mitsunobu Reactioncis-3-Aminocyclobutanol derivativeInversion of a pre-existing stereocenterHigh stereochemical purityUse of stoichiometric and sometimes hazardous reagents
Route C Late-Stage N-Methylationtrans-tert-Butyl (3-hydroxycyclobutyl)carbamateEstablished from an earlier intermediateModular approachRequires an additional step at the end of the synthesis

Route A: Reductive Amination of 3-Hydroxycyclobutanone

This approach is one of the most direct methods, commencing with the readily accessible 3-hydroxycyclobutanone. The key to this route is the stereocontrolled reduction of an intermediate imine or enamine.

Workflow for Route A

Route A start 3-Hydroxycyclobutanone reductive_amination Reductive Amination with Methylamine start->reductive_amination intermediate cis/trans-3-(Methylamino)cyclobutanol reductive_amination->intermediate boc_protection Boc Protection intermediate->boc_protection n_methylation N-Methylation boc_protection->n_methylation end Target Molecule n_methylation->end

Caption: General workflow for the synthesis via reductive amination.

Diastereoselectivity in the Reduction Step

The critical step in this route is the diastereoselective reduction of the iminium ion formed in situ from 3-hydroxycyclobutanone and methylamine. The choice of reducing agent significantly influences the cis/trans ratio of the resulting 3-(methylamino)cyclobutanol.

  • Route A1: Biocatalytic Reduction for trans-Selectivity: The use of a ketoreductase (KRED) has been shown to be highly effective in achieving high trans-diastereoselectivity (up to 98:2 dr) in the reduction of a related 3-(Boc-amino)cyclobutanone.[2] This enzymatic approach offers a green and highly selective alternative to traditional chemical reductants.

  • Route A2: Chemical Reduction favoring cis-Selectivity: Standard hydride reducing agents, such as sodium borohydride, tend to favor the formation of the cis-isomer due to steric hindrance, where the hydride attacks from the face opposite to the substituent at the 3-position.[2] To obtain the desired trans-isomer via this route, a subsequent stereochemical inversion step (as detailed in Route B) would be necessary.

Experimental Protocol for Route A (Illustrative)

Step 1: Reductive Amination of 3-Hydroxycyclobutanone

  • To a solution of 3-hydroxycyclobutanone (1.0 eq) in methanol, add methylamine hydrochloride (1.2 eq) and sodium cyanoborohydride (1.5 eq).[3][4]

  • Adjust the pH of the mixture to 6-7 with acetic acid.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with water and extract with an appropriate organic solvent.

  • Purify the crude product by column chromatography to yield a mixture of cis- and trans-3-(methylamino)cyclobutanol.

Step 2: Boc Protection

  • Dissolve the mixture of 3-(methylamino)cyclobutanol (1.0 eq) in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: N-Methylation

  • To a solution of tert-butyl (trans-3-hydroxycyclobutyl)carbamate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract the product.

  • Purify by column chromatography to obtain the final product.

Route B: Stereochemical Inversion via Mitsunobu Reaction

This strategy is particularly useful when the cis-isomer of the aminocyclobutanol is more readily accessible or when high stereochemical purity of the trans-product is paramount. The Mitsunobu reaction provides a reliable method for inverting the stereocenter of an alcohol.[5]

Workflow for Route B

Route B start cis-3-(Boc-amino)cyclobutanol mitsunobu Mitsunobu Inversion start->mitsunobu hydrolysis Hydrolysis mitsunobu->hydrolysis intermediate trans-3-(Boc-amino)cyclobutanol hydrolysis->intermediate n_methylation N-Methylation intermediate->n_methylation end Target Molecule n_methylation->end

Caption: Synthetic workflow involving a key Mitsunobu inversion step.

Causality in Experimental Design

The Mitsunobu reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.[5] The choice of a carboxylic acid with a pKa < 13 is crucial for the reaction to proceed efficiently. For sterically hindered alcohols, such as the cyclobutanol derivative, modifications to the standard Mitsunobu conditions, like using 4-nitrobenzoic acid, can improve yields.[6] A Chinese patent describes a similar Mitsunobu inversion on a related cis-3-dibenzylaminocyclobutanol with a reported yield of 90% for the subsequent hydrolysis step to the trans-alcohol.[7]

Experimental Protocol for Route B (Illustrative)

Step 1: Mitsunobu Inversion

  • Dissolve cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to yield the inverted ester.

Step 2: Hydrolysis

  • Dissolve the ester from the previous step in a mixture of methanol and water.

  • Add a base such as potassium carbonate or sodium hydroxide and stir at room temperature until the hydrolysis is complete.

  • Neutralize the reaction mixture and extract the trans-alcohol product.

  • Purify by column chromatography.

Step 3: N-Methylation

  • Follow the N-methylation protocol as described in Route A, Step 3.

Route C: Late-Stage N-Methylation of a Precursor

This route is a variation that focuses on introducing the N-methyl group as the final synthetic transformation. This can be advantageous if the starting material, trans-tert-butyl (3-hydroxycyclobutyl)carbamate, is commercially available or synthesized via a separate route.

Workflow for Route C

Route C start trans-tert-Butyl (3-hydroxycyclobutyl)carbamate n_methylation N-Methylation start->n_methylation end Target Molecule n_methylation->end

Caption: A concise route based on late-stage N-methylation.

Experimental Protocol for Route C

The experimental protocol for this route is identical to the N-methylation step described in Route A.

Step 1: N-Methylation

  • To a solution of trans-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract the product.

  • Purify by column chromatography to obtain this compound.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific requirements of the research or development program.

  • For large-scale synthesis with high stereochemical control, a route analogous to Route A1 employing a biocatalytic reduction is highly attractive due to its efficiency and green credentials.

  • When high trans-purity is essential and a biocatalytic option is not available, Route B via a Mitsunobu inversion of the more readily accessible cis-isomer is a robust and reliable strategy.

  • For rapid access to the target molecule from a commercially available or pre-synthesized intermediate, Route C offers the most straightforward and shortest sequence.

It is recommended that researchers evaluate the cost of starting materials, the availability of specialized reagents or enzymes, and the required scale of production when selecting the most appropriate synthetic strategy.

References

Sources

Benchmarking the reactivity of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate against similar building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Scaffolding Choices

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is paramount. Small, strained ring systems, particularly cyclobutanes, have garnered significant attention as valuable building blocks.[1][2][3] Their unique, puckered three-dimensional structure offers a compelling alternative to more traditional, flexible or planar scaffolds, often leading to improved metabolic stability, reduced planarity, and the ability to finely tune pharmacophore orientation.[1][2]

This guide provides an in-depth analysis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate , a versatile building block featuring a secondary alcohol, a Boc-protected secondary amine, and the increasingly sought-after cyclobutane core. We will benchmark its reactivity in key synthetic transformations against structurally similar analogues to provide researchers, scientists, and drug development professionals with a data-driven framework for rational scaffold selection.

The Strategic Value of the Cyclobutane Moiety

The cyclobutane ring, with a strain energy of 26.3 kcal/mol, sits between the highly reactive cyclopropane (28.1 kcal/mol) and the more stable cyclopentane (7.1 kcal/mol).[2][4] This intermediate reactivity and its non-planar, puckered conformation make it a powerful tool in drug design.[1][2] Unlike flat aromatic rings, the 3D nature of the cyclobutane scaffold allows for precise vectoral placement of substituents into binding pockets. Furthermore, its sp³-rich character often correlates with improved solubility and metabolic stability by presenting a less favorable substrate for oxidative enzymes like cytochrome P450s.[4]

Comparator Building Blocks: Isolating Structural Variables

To provide a clear and objective comparison, we have selected three alternative building blocks that systematically vary key structural features of our target molecule. This allows for the deconvolution of steric and electronic effects on reactivity.

Compound ID Structure Key Differentiating Feature Rationale for Inclusion
CB-1 (Target) This compoundCyclobutane Ring, N-Methyl The benchmark compound.
CP-1 Tert-butyl N-(trans-3-hydroxycyclopentyl)-N-methylcarbamateCyclopentane Ring To assess the influence of ring size and strain on reactivity.
CH-1 Tert-butyl N-(trans-4-hydroxycyclohexyl)-N-methylcarbamateCyclohexane Ring To compare with a larger, strain-free, and conformationally distinct ring system.
CB-2 Tert-butyl N-(trans-3-hydroxycyclobutyl)carbamateN-H (vs. N-Methyl) To evaluate the steric and electronic impact of the N-methyl group.

Experimental Workflow for Reactivity Benchmarking

Our comparative analysis involves subjecting the target molecule and its comparators to a series of standard, yet informative, synthetic transformations. Each reaction is designed to probe the reactivity of a specific functional group within the molecule under common laboratory conditions.

G cluster_0 Building Block Selection cluster_1 Benchmarking Reactions cluster_2 Analysis CB1 CB-1 (Target) Acylation O-Acylation (Acetyl Chloride, Pyridine) CB1->Acylation Oxidation Oxidation (Dess-Martin Periodinane) CB1->Oxidation Deprotection Boc Deprotection (TFA/DCM) CB1->Deprotection Coupling Buchwald-Hartwig Amination (Post-Deprotection) CB1->Coupling CP1 CP-1 (Cyclopentane) CP1->Acylation CP1->Oxidation CP1->Deprotection CP1->Coupling CH1 CH-1 (Cyclohexane) CH1->Acylation CH1->Oxidation CH1->Deprotection CH1->Coupling CB2 CB-2 (N-H Comparator) CB2->Acylation CB2->Oxidation CB2->Deprotection CB2->Coupling Analysis Comparative Analysis: - Reaction Kinetics (Time) - Yield (%) - Purity (LC-MS) Acylation->Analysis Oxidation->Analysis Deprotection->Analysis Coupling->Analysis

Figure 1: Overall experimental workflow for the comparative reactivity study.

Reactivity of the Secondary Hydroxyl Group

The accessibility and nucleophilicity of the hydroxyl group are critical for introducing further diversity into a molecular scaffold. We evaluated this through two fundamental reactions: O-acylation and oxidation.

O-Acylation with Acetyl Chloride

This reaction benchmarks the nucleophilicity of the hydroxyl group and the steric hindrance imposed by the carbocycle.

Figure 2: Reaction scheme for O-Acylation.

Experimental Protocol: General Procedure for O-Acylation

  • Dissolve the hydroxycyclobutyl building block (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried flask under an argon atmosphere.

  • Add pyridine (1.2 mmol, 1.2 equiv) and cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir, monitoring by TLC or LC-MS until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Comparative Data: O-Acylation

Compound ID Reaction Time (h) Isolated Yield (%) Key Observations
CB-1 (Target) 1.594Rapid conversion, clean reaction profile.
CP-1 1.096Slightly faster than CB-1, likely due to greater conformational flexibility.
CH-1 2.591Slower reaction, attributed to the preference for the equatorial hydroxyl in the stable chair conformation, which can be sterically more demanding.
CB-2 1.593Reactivity is comparable to CB-1, indicating the N-methyl group has a negligible effect on the distal hydroxyl group's reactivity.

Analysis: The cyclobutane ring in CB-1 presents a highly accessible hydroxyl group, leading to efficient acylation. The slightly faster rate for the cyclopentane analogue CP-1 is consistent with its higher conformational flexibility, which may facilitate an optimal trajectory for nucleophilic attack. The cyclohexane CH-1 is predictably slower due to the well-defined and sterically biased chair conformation.

Oxidation to Ketone

The conversion of the alcohol to a ketone is a pivotal step for subsequent modifications, such as reductive amination. We employed Dess-Martin periodinane (DMP) for its mild and reliable performance.

Experimental Protocol: General Procedure for Oxidation

  • Dissolve the alcohol (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.

  • Add Dess-Martin periodinane (1.2 mmol, 1.2 equiv) in one portion at room temperature.

  • Stir the reaction, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (20 mL).

  • Stir vigorously for 15 minutes until the layers are clear, then separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude ketone.

Comparative Data: Oxidation

Compound ID Reaction Time (h) Crude Yield (%) Key Observations
CB-1 (Target) 1.0>98Very fast and clean conversion to the cyclobutanone.
CP-1 1.0>98Rapid and complete conversion, similar to CB-1.
CH-1 1.5>98Slightly slower but still very clean conversion.
CB-2 1.0>98No discernible difference in oxidation rate compared to CB-1.

Analysis: All tested alcohols undergo smooth and rapid oxidation with DMP. The cyclobutanol in CB-1 is highly reactive, on par with the cyclopentanol derivative. This indicates that the inherent strain of the cyclobutane ring does not negatively impact, and may even facilitate, this transformation.

Reactivity of the Nitrogen Moiety

The Boc-protected amine is another key functional handle. Its deprotection and subsequent functionalization are crucial steps in many synthetic routes.

N-Boc Deprotection

The lability of the tert-butoxycarbonyl (Boc) group under acidic conditions is one of its defining features.[5] We benchmarked the rate of its removal using a standard solution of trifluoroacetic acid (TFA).

Experimental Protocol: General Procedure for N-Boc Deprotection

  • Dissolve the N-Boc protected substrate (1.0 mmol) in DCM (5 mL).

  • Add trifluoroacetic acid (TFA, 5 mL) to the solution at room temperature.

  • Stir the reaction, monitoring by LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA, yielding the amine as its TFA salt.

Comparative Data: N-Boc Deprotection

Compound ID Reaction Time (min) Yield (%) Key Observations
CB-1 (Target) 25QuantitativeStandard deprotection time for a secondary N-Boc amine.
CP-1 25QuantitativeIdentical reactivity to CB-1.
CH-1 25QuantitativeIdentical reactivity to CB-1.
CB-2 20QuantitativeSlightly faster deprotection, as expected for a primary N-Boc amine compared to a more sterically hindered secondary one.

Analysis: As expected, the carbocyclic ring structure has no influence on the rate of acid-mediated Boc deprotection, which is governed by the stability of the tert-butyl cation.[5] The primary N-Boc amine in CB-2 is removed slightly faster than the secondary N-Boc amine in CB-1 , a well-documented trend attributed to reduced steric hindrance around the carbamate nitrogen.[6]

Buchwald-Hartwig Amination

To assess the utility of the resulting amine in a modern, high-impact reaction, we performed a Buchwald-Hartwig C-N cross-coupling with an aryl bromide after in-situ deprotection.[7][8][9] This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines.[10]

Figure 3: Reaction scheme for Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To the crude amine TFA salt (1.0 mmol) from the deprotection step, add 4-bromotoluene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Place the mixture under an argon atmosphere.

  • Add anhydrous toluene (10 mL) followed by sodium tert-butoxide (NaOtBu, 2.5 mmol, 2.5 equiv).

  • Heat the reaction mixture to 100 °C and stir until the starting amine is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography.

Comparative Data: Buchwald-Hartwig Amination

Compound ID Reaction Time (h) Isolated Yield (%) Key Observations
CB-1 (Target) 485Good yield for a secondary amine coupling, demonstrating high utility.
CP-1 487Slightly higher yield, potentially due to minor conformational advantages.
CH-1 682Slower and slightly lower yielding, likely due to the steric bulk of the cyclohexyl group.
CB-2 292Significantly faster and higher yielding, as is typical for primary amines vs. secondary amines in this reaction.

Analysis: The amine derived from CB-1 is an excellent substrate for Buchwald-Hartwig amination, providing high yields. This underscores its value as a building block for introducing the cyclobutane scaffold into aryl-containing molecules. The superior performance of the primary amine from CB-2 is expected and highlights the classic trade-off: the N-methyl group in CB-1 provides a site for further substitution but slightly attenuates the reactivity of the amine itself. The slower coupling of the cyclohexyl derivative CH-1 reinforces the observation that its rigid and bulky nature can pose a steric challenge in demanding catalytic cycles.

Conclusion and Recommendations

This comparative guide demonstrates that This compound (CB-1) is a highly versatile and reactive building block suitable for a wide range of synthetic applications in drug discovery.

  • Reactivity Profile Summary: The hydroxyl group on the cyclobutane ring is highly accessible and reactive, undergoing both acylation and oxidation rapidly and in high yield, performing comparably to or better than cyclopentyl and cyclohexyl analogues. The N-Boc group is removed under standard conditions, and the resulting secondary amine is a competent nucleophile in demanding C-N cross-coupling reactions.

  • Strategic Recommendations:

    • Choose CB-1 when: A 3D-rich, metabolically stable cyclobutane scaffold is desired, and the secondary amine is a key point for diversification via N-arylation or other coupling reactions. Its reactivity is predictable and robust.

    • Consider the N-H analogue (CB-2) when: The final target requires a primary arylamine, or when maximizing yield and minimizing reaction time in a C-N coupling step is the highest priority.

    • Consider cyclopentyl/cyclohexyl analogues (CP-1/CH-1) when: A different conformational profile or vector arrangement of substituents is required by the target's structure-activity relationship (SAR). Be aware that the cyclohexyl ring, while stable, may introduce more steric hindrance in certain transformations.

By understanding these nuanced differences in reactivity, researchers can make more informed and strategic decisions, accelerating the synthesis of complex molecules and ultimately, the drug discovery process.

References

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025).
  • Willems, S., et al. (2022).
  • Willems, S., et al. (2022).
  • Kolundzic, F., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed.
  • BenchChem. (2025). Cyclobutane vs.
  • BenchChem Technical Support Team. (2025). The Chemistry of the Boc Protecting Group. Benchchem.
  • Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). Request PDF.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • O'Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
  • Buchwald-Hartwig Amin
  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
  • Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane?. (2017). Quora.
  • Ben-Maan, Y., et al. (2015).
  • Hydroxy ketone synthesis by oxid

Sources

Safety Operating Guide

Proper Disposal of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS No. 1392804-89-5). Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. This document is designed to be a trusted resource, offering clarity and in-depth technical guidance that extends beyond standard product information.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a carbamate derivative. While specific toxicity data for this compound is limited, the carbamate class of chemicals is regulated by the Environmental Protection Agency (EPA) as hazardous waste due to their potential toxicity.[1][2] Safety Data Sheets (SDS) for structurally similar compounds indicate that this chemical should be handled as a hazardous substance.[3][4]

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[3][4]P264, P280, P302+P352, P332+P317, P362[5][6]
Eye IrritationCauses serious eye irritation.[3][4]P280, P305+P351+P338, P337+P317[5][6]
Respiratory IrritationMay cause respiratory irritation.[3][4]P261, P271, P304+P340, P312[3][4]
Acute Oral ToxicityMay be harmful if swallowed.[7][8]P270, P301+P317, P330, P501[7]

This data is synthesized from SDS of this compound and related carbamate compounds. Always refer to the specific SDS for the material in your possession.

Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks identified above, all personnel handling this compound must use appropriate personal protective equipment. The selection of PPE is not merely a procedural step but a critical barrier against chemical exposure.

Mandatory PPE:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[3]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[3]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.[3]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream in accordance with federal, state, and local regulations.[9][10] The following protocol outlines the necessary steps for its proper disposal.

Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of solid this compound waste. The container must be in good condition, with a secure, tight-fitting lid.[11]

  • Labeling: Immediately upon designating the waste container, affix a "Hazardous Waste" label.[9] The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • The CAS Number: "1392804-89-5"

    • The associated hazards (e.g., "Irritant," "Toxic")[9]

    • The date of first accumulation.

  • Collection: Carefully transfer the waste chemical into the designated container, minimizing the generation of dust.

Storage in a Satellite Accumulation Area (SAA)
  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[11]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[10][12]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Disposal Request and Pick-up
  • Arrange for Disposal: Once the waste container is full or has been in the SAA for an extended period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[11][12]

  • Documentation: Complete all necessary waste disposal request forms as required by your institution.

The following diagram illustrates the decision-making and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Disposal & Compliance start Start: Unused or Contaminated This compound prep_container Prepare a dedicated, compatible waste container. start->prep_container label_container Label container with 'Hazardous Waste', chemical name, CAS number, and hazards. prep_container->label_container transfer_waste Transfer waste into the labeled container. label_container->transfer_waste store_in_saa Store in a designated Satellite Accumulation Area (SAA). transfer_waste->store_in_saa keep_closed Keep container securely closed. store_in_saa->keep_closed check_full Is the container full or has it been stored for an extended period? keep_closed->check_full request_pickup Contact EH&S or a licensed waste contractor for disposal. check_full->request_pickup Yes end End: Compliant Disposal request_pickup->end

Disposal Workflow for this compound

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Assess the Spill: Determine the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

  • PPE: Before addressing a spill, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[3] Minimize dust generation.

    • For solutions, absorb the spill with an inert, non-combustible absorbent material.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste.

Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which regulates the management of hazardous waste.[1] As a carbamate derivative, this compound falls under the regulations for carbamate wastes, which have specific land disposal restrictions and treatment standards.[1][13][14] It is the responsibility of the waste generator to ensure that all disposal activities comply with these federal regulations, as well as any applicable state and local laws.[9]

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Thompson, M. D. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, August 12). EPA Issues Rule on Carbamate Wastes. Retrieved from [Link]

  • Lion Technology. (2011, August 15). EPA Rule on Carbamate Wastes Now in Effect. Retrieved from [Link]

  • LookChem. (n.d.). tert-butyl ((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22594430, tert-Butyl (3-hydroxycyclobutyl)carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995, February). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 272414, tert-Butyl hydroxy(methyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71280569, Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl N-[trans-3-hydroxy-3-methyl-cyclopentyl]carbamate, 95% Purity, C11H21NO3, 25 mg. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

Sources

Navigating the Safe Handling of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel during these operations is paramount. This guide provides essential, immediate safety and logistical information for handling Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a compound with potential applications in drug discovery. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and deep understanding within your research team.

Hazard Identification and Risk Assessment: Understanding the Molecule

Before any handling of this compound, a thorough risk assessment is critical. The primary potential hazards are associated with its carbamate and alcohol functionalities.

  • Carbamate Esters: Carbamates as a class of compounds can exhibit a range of biological activities. Some are known to be cholinesterase inhibitors, which can impact the nervous system[1]. While the toxicity of this specific molecule has not been fully investigated, it is prudent to handle it with care to avoid accidental exposure[2]. Some carbamates are also suspected carcinogens[3].

  • Cyclic Alcohols: Alcohols, in general, can be irritants to the skin and eyes[4][5]. They may also cause respiratory tract irritation if inhaled[4][5]. While many simple alcohols are flammable, the flammability of this solid compound is likely low, though it may be combustible at higher temperatures[2][6].

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust, skin contact, and eye contact[2][4]. Ingestion is also a potential route of accidental exposure[2].

Based on this analysis, this compound should be treated as a compound that is potentially hazardous upon inhalation, ingestion, and skin/eye contact.

Engineering and Administrative Controls: The First Line of Defense

The most effective way to mitigate exposure is through robust engineering and administrative controls. Personal Protective Equipment (PPE) should be considered the final line of defense.

  • Ventilation: All handling of solid this compound that could generate dust, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood[6][7][8]. This is crucial to prevent inhalation of any airborne particles or vapors.

  • Designated Area: All work with this compound should be performed in a designated and clearly labeled area to prevent cross-contamination and unintentional exposure of other personnel.

  • Safe Work Practices:

    • Avoid the generation of dust. Handle the solid material carefully.

    • Do not eat, drink, or smoke in the laboratory[5][9].

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4][9].

    • Ensure that an eyewash station and safety shower are readily accessible[5][6].

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, appropriate PPE provides an essential barrier against accidental exposure. The following PPE is mandatory when handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard[1][4].Protects against accidental splashes of solutions or contact with solid particles that can cause serious eye irritation[4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)[1][7]. Inspect gloves for any signs of degradation or puncture before use[9].Prevents skin contact, which is a primary route of exposure. Carbamates can potentially be absorbed through the skin[1].
Body Protection A laboratory coat is required. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls should be considered[1][6].Minimizes skin exposure from spills or splashes[1].
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of generating dust or aerosols and engineering controls are insufficient[1][6].Prevents inhalation of the compound, which may cause respiratory irritation[4][5].

Step-by-Step Handling Protocol

Adherence to a standardized protocol is crucial for minimizing risk.

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents. Don the required PPE as outlined in the table above.

  • Weighing the Solid: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood to minimize dust generation.

  • Preparing Solutions: If preparing a solution, slowly add the solid to the solvent in a flask or beaker with stirring. This should also be done inside the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of any contaminated disposable materials as hazardous waste. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., sand or vermiculite)[8].

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials as hazardous waste[3].

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[3][10].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4][10].

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[10].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste, including contaminated gloves, weigh paper, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container[3].

  • Liquid Waste: Any solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a separate, appropriately labeled hazardous liquid waste container[3].

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant")[3].

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines[3]. Under no circumstances should this compound be disposed of down the drain or in regular trash[3].

Visualizing the Safety Workflow

To provide a clear, at-a-glance overview of the essential safety procedures, the following workflow diagram has been created.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Risk Assessment & SOP Review PPE 2. Don Appropriate PPE Prep->PPE EngControls 3. Verify Engineering Controls (Fume Hood) PPE->EngControls Weigh 4. Weigh Solid in Fume Hood EngControls->Weigh Dissolve 5. Prepare Solution in Fume Hood Weigh->Dissolve Decon 6. Decontaminate Work Area Dissolve->Decon Waste 7. Segregate & Label Hazardous Waste Decon->Waste RemovePPE 8. Doff PPE Correctly Waste->RemovePPE Wash 9. Wash Hands Thoroughly RemovePPE->Wash Spill Spill Response FirstAid First Aid

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.